molecular formula C21H24O11 B600219 Aspalathin CAS No. 6027-43-6

Aspalathin

Cat. No.: B600219
CAS No.: 6027-43-6
M. Wt: 452.41
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Description

Aspalathin is a C-glucosyl dihydrochalcone, first identified in 1965, and is the primary flavonoid unique to the South African rooibos plant (Aspalathus linearis) . It has received significant scientific attention for its potential as a nutraceutical and therapeutic agent, particularly in managing metabolic diseases . Research indicates that this compound exhibits promising antidiabetic properties through multiple mechanisms. It has been shown to reverse hepatic insulin resistance by improving energy metabolism and mitochondrial respiration, and by enhancing insulin signaling through the PI3K/AKT pathway . Further studies demonstrate its cytoprotective effects on pancreatic β-cells, where it guards against glucotoxicity and oxidative stress-induced apoptosis by upregulating the NRF2 pathway and its antioxidant target genes, such as heme oxygenase 1 (Hmox1) . Beyond pancreatic and hepatic effects, this compound also offers cardioprotective benefits, attenuating hyperglycemia-induced oxidative damage in the myocardium through the upregulation of Nrf2 and its downstream antioxidant genes . Additional research highlights its anti-inflammatory efficacy, showing an ability to alleviate atopic dermatitis-like symptoms by modulating immune responses and inhibiting STAT6 and NFAT1 activation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUQYKWJRESOC-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726949
Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
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Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-43-6
Record name Aspalathin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-43-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
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Record name 6027-43-6
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Aspalathin: Chemical Structure, Properties, and Biological Activities

Abstract

This compound, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, alongside visualizations of its molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound.

Chemical Structure and Identification

This compound is chemically known as 3-(3,4-Dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one.[4] It is a member of the dihydrochalcone class of flavonoids, characterized by a C-glycosidic bond linking a glucose molecule to the A-ring of the dihydrochalcone backbone.[5][6] This C-glycosidic linkage confers greater stability to the molecule compared to more common O-glycosides.

IdentifierValueReference
IUPAC Name 3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one[4]
Molecular Formula C₂₁H₂₄O₁₁[1][4][5]
SMILES C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O[4]
CAS Number 6027-43-6[5][6][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Weight 452.41 g/mol [1][4][8]
Melting Point 152–154 °C[1]
Solubility Soluble in water and methanol.[5] High solubility in 0.01 M HCl (pH 2), phosphate-buffered saline (pH 6.5), and Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5).[9][10][5][9][10]
Log P (predicted) 2.07[1]
Log D (pH 7.4) (experimental) 0.13[1][9]
Polar Surface Area 208 Ų[1][4]
Hydrogen Bond Donors 9[1]
Hydrogen Bond Acceptors 11[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-diabetic, and anti-inflammatory properties.

Antioxidant Activity

This compound is a potent antioxidant, effectively scavenging free radicals.[2] Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups on its aromatic rings.[11] this compound has been shown to be a more potent scavenger of the DPPH radical than some reference antioxidants.[11]

This compound exerts its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

This compound activation of the Nrf2 antioxidant pathway.
Anti-Diabetic Activity

This compound has demonstrated significant anti-diabetic potential in both in vitro and in vivo models.[12][13][14] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways related to glucose and lipid metabolism.

This compound enhances glucose uptake in skeletal muscle cells and adipocytes, at least in part, by activating AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12][15] Activation of AMPK, a central energy sensor, leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[13][14] The PI3K/Akt pathway is a key component of insulin signaling, and its activation by this compound contributes to improved insulin sensitivity.[15]

AntiDiabetic_Pathway This compound This compound PI3K PI3K This compound->PI3K activates AMPK AMPK This compound->AMPK activates Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_vesicles GLUT4 Vesicles AKT->GLUT4_vesicles promotes translocation AMPK->GLUT4_vesicles promotes translocation GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

This compound-mediated glucose uptake via AMPK and PI3K/Akt pathways.
Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.[8]

This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] By suppressing NF-κB activation, this compound can attenuate the inflammatory response.

AntiInflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB sequesters Proinflammatory_Genes Pro-inflammatory Gene Expression NFkappaB->Proinflammatory_Genes translocates and activates Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

Extraction and Purification of this compound from Aspalathus linearis

A common method for the extraction and purification of this compound involves the following steps:

Extraction_Workflow Start Dried Green Rooibos Leaves Extraction Extraction with 80% Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum Filtration->Concentration Liquid_Liquid Liquid-Liquid Partitioning (e.g., with ethyl acetate and water) Concentration->Liquid_Liquid Chromatography Column Chromatography (e.g., Sephadex LH-20) Liquid_Liquid->Chromatography Purification Preparative HPLC Chromatography->Purification End Pure this compound Purification->End

Workflow for the extraction and purification of this compound.
Quantification of this compound by UHPLC-PDA-MS

An ultra-high-performance liquid chromatography method coupled with photodiode array and mass spectrometry detectors is suitable for the quantification of this compound.[14]

ParameterSpecification
Column C18 column (e.g., 2.1 x 100 mm, 1.6 µm)
Mobile Phase A Water with 0.05% formic acid
Mobile Phase B Acetonitrile with 0.05% formic acid
Gradient A time-programmed gradient from 10% to 25% B over 30 minutes
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection PDA at 288 nm and MS in negative ion mode
In Vitro Antioxidant Activity Assays

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Add 180 µL of the FRAP reagent to a 96-well plate.

  • Add 20 µL of the this compound solution (or standard/blank) to the wells.

  • Incubate at 37 °C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value based on a standard curve of FeSO₄.

The ORAC assay measures the antioxidant's ability to quench peroxyl radicals.

  • In a 96-well black microplate, add 25 µL of this compound solution (or standard/blank).

  • Add 150 µL of fluorescein solution (4 µM).

  • Incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of AAPH solution (240 mM).

  • Measure the fluorescence decay every minute for 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the curve and compare it to a Trolox standard curve.

In Vitro Anti-Diabetic Activity Assay: Glucose Uptake in L6 Myotubes

This assay measures the effect of this compound on glucose uptake in a skeletal muscle cell line.

  • Culture L6 myoblasts in DMEM with 10% FBS until they reach confluence.

  • Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Starve the myotubes in serum-free DMEM for 2 hours.

  • Treat the cells with this compound at various concentrations for 1 hour.

  • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • Wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Normalize the results to the protein concentration.

In Vivo Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Rat Model

This in vivo model assesses the hypoglycemic effect of this compound.

  • Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 50 mg/kg).

  • Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.

  • Divide the diabetic rats into groups: diabetic control, this compound-treated (e.g., 10, 20, 40 mg/kg/day, oral gavage), and a positive control (e.g., metformin).

  • Treat the rats for a specified period (e.g., 28 days).

  • Monitor blood glucose levels and body weight regularly.

  • At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues for histopathological examination.

Conclusion

This compound is a unique and promising natural compound with a well-characterized chemical structure and a diverse range of biological activities. Its potent antioxidant, anti-diabetic, and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2, AMPK, PI3K/Akt, and NF-κB, make it a compelling candidate for further investigation in the context of metabolic and inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Further preclinical and clinical studies are warranted to translate these promising findings into tangible health benefits.

References

An In-depth Technical Guide to the Aspalathin Biosynthesis Pathway in Aspalathus linearis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspalathus linearis (Burm.f.) R. Dahlgren, commonly known as Rooibos, is a leguminous shrub endemic to the Cederberg region of South Africa.[1] It is renowned for its use in producing a caffeine-free herbal tea rich in a unique profile of polyphenols.[2] The principal and most abundant bioactive compound in fresh, unfermented ("green") Rooibos is aspalathin, a C-glucosyl dihydrochalcone.[2][3] this compound is of significant scientific interest due to its potent antioxidant properties and its potential role in mitigating metabolic syndrome.[3][4] During the processing ("fermentation") that gives traditional Rooibos tea its characteristic red-brown color, this compound content is significantly reduced through oxidation.[5][6] This guide provides a detailed technical overview of the this compound biosynthesis pathway, presents key quantitative data, outlines relevant experimental protocols, and illustrates the metabolic and experimental workflows.

The this compound Biosynthesis Pathway

The synthesis of this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism, and culminates in a series of flavonoid-specific enzymatic steps, including a distinctive C-glycosylation event.[7][8]

Part 1: The General Phenylpropanoid Pathway

The pathway commences with the amino acid L-phenylalanine.[7] Three successive enzymatic reactions convert L-phenylalanine into p-Coumaroyl-CoA, the primary precursor for the vast array of flavonoid compounds.[9][10]

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[9]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[9]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A, yielding p-Coumaroyl-CoA.[9]

Part 2: Chalcone and Dihydrochalcone Formation

p-Coumaroyl-CoA serves as the entry point into flavonoid biosynthesis.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. CHS is often a rate-limiting enzyme in the flavonoid pathway.[11]

  • Chalcone Isomerase (CHI): While CHI typically cyclizes naringenin chalcone to the flavanone naringenin, in the this compound pathway, the chalcone structure is retained and modified.

  • Reduction & Hydroxylation: The chalcone undergoes reduction to form a dihydrochalcone backbone. Additional hydroxylation steps are required to produce the specific aglycone precursor to this compound.

Part 3: C-Glycosylation

The final and defining step in this compound biosynthesis is the attachment of a glucose molecule to the dihydrochalcone aglycone via a carbon-carbon bond.

  • C-Glucosyltransferase (CGT): A putative C-glucosyltransferase catalyzes the transfer of glucose from UDP-glucose to the aglycone (2',3,4,4',6'-pentahydroxydihydrochalcone), forming this compound. This C-C bond is highly resistant to enzymatic and acidic hydrolysis, contributing to the compound's stability.[12] A similar enzyme has been successfully used to synthesize the related compound nothofagin from its aglycone, phloretin.[4]

A simplified diagram of the this compound biosynthesis pathway.

Quantitative Data Presentation

The concentration of this compound and related flavonoids varies significantly between unfermented (green) and fermented (red) Rooibos, highlighting the impact of oxidative processing.

Table 1: Flavonoid Content in Aspalathus linearis (Unfermented vs. Fermented)

CompoundUnfermented (Green) RooibosFermented (Red) RooibosReference(s)
This compound 49.92 ± 0.80 mg/gSignificantly lower / degraded[5]
4-12% of dry weight~50 times lower than unfermented[2][5]
41.2 mg/100 mL (hydroethanolic extract)-[13]
Nothofagin 4.7 mg/100 mL (hydroethanolic extract)Lower than unfermented[13]
Isoorientin 3.57 ± 0.18 mg/gCan be a major compound[1][5]
Orientin 2.336 mg/gCan be a major compound[1][5]
Rutin PresentPresent[5][14]
Total Phenolics 4.58 to 9.85 mg/100 mg1.50 to 3.32 mg/100 mg[1]

Note: Values can vary based on plant ecotype, harvest time, and extraction method.

Table 2: Gene Expression Changes in H9c2 Cardiomyocytes Treated with this compound

While not native to A. linearis biosynthesis, studies on cell models demonstrate this compound's bioactivity by showing its effect on gene expression. In H9c2 cardiomyocytes exposed to high glucose, this compound treatment led to significant changes in the expression of genes involved in lipid metabolism.

GeneFunctionFold Change (High Glucose vs. Control)Fold Change (High Glucose + this compound vs. High Glucose)Reference(s)
CD36 Fatty Acid Transporter+3.7Down-regulated[15]
Cpt1b Carnitine Palmitoyltransferase 1b+3.3Down-regulated[15]
Scd1 Stearoyl-CoA Desaturase 1+5.5Suppressed[15][16]
PPARγ Peroxisome Proliferator-Activated Receptor Gamma+8.3Down-regulated[16]
Srebf1/2 Sterol Regulatory Element Binding Transcription Factor 1/2+3.4 / +2.0Down-regulated[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound pathway. The following are representative protocols derived from published literature.

Protocol 1: Quantification of this compound by UHPLC-PDA-MS

This protocol is adapted for the ultra-high-performance liquid chromatography analysis of phenolic compounds in A. linearis.[1]

1. Sample Preparation:

  • Freeze-dry leaves and stems of A. linearis.

  • Grind the dried material into a fine powder.

  • Accurately weigh 100 mg of powder and extract with an appropriate solvent (e.g., 80% methanol) using sonication or vortexing.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: UHPLC system with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors.

  • Column: Waters CORTECS UPLC C18 (1.6 µm, 2.1 × 100 mm).[1]

  • Mobile Phase A: Water with 0.05% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.[1]

  • Flow Rate: 0.25 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Sample Temperature: 10 °C.[1]

  • Gradient Elution:

    • 0–22 min: Hold at 10% B.

    • 22–30 min: Linear gradient from 10% B to 25% B.

    • 30–32 min: Linear gradient from 25% B to 100% B.

    • Follow with a wash and re-equilibration period.[1]

  • Detection: PDA detection at 288 nm for this compound. MS analysis for mass confirmation.

3. Quantification:

  • Prepare a calibration curve using a certified this compound standard (e.g., 0.1 to 20 µg/mL).[5]

  • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Total RNA Extraction from A. linearis

This protocol is a modified CTAB method effective for extracting high-quality RNA from polyphenol-rich plant tissue.[2]

1. Materials:

  • RNA Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 2 M NaCl, 2% (w/v) PVP, 2% (v/v) β-mercaptoethanol (add fresh).

  • Liquid nitrogen, Polyvinylpolypyrrolidone (PVPP).

  • Chloroform:isoamyl alcohol (24:1).

  • Isopropanol, 70% ethanol (DEPC-treated water).

2. Procedure:

  • Flash-freeze ~250 mg of fresh plant material in liquid nitrogen.

  • Grind to a fine powder using a mortar and pestle with 100 mg of PVPP.[2]

  • Transfer the powder to a 2 mL tube containing 1.5 mL of pre-heated (65 °C) RNA Extraction Buffer.[2]

  • Vortex vigorously and incubate at 65 °C for 30 minutes with intermittent vortexing.[2]

  • Centrifuge at 16,000 x g for 10 minutes at room temperature.[2]

  • Transfer the supernatant to a new tube. Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 16,000 x g for 10 minutes.

  • Transfer the upper aqueous phase to a new tube. Add 0.6 volumes of cold isopropanol, mix gently, and incubate at -20 °C for at least 1 hour to precipitate RNA.

  • Centrifuge at 16,000 x g for 20 minutes at 4 °C. Discard the supernatant.

  • Wash the RNA pellet with 500 µL of cold 70% ethanol.[2]

  • Air-dry the pellet briefly and resuspend in 30 µL of DEPC-treated water.[2]

  • Assess RNA quality (A260/280 ratio) and integrity (gel electrophoresis).[2]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for analyzing the expression of biosynthesis genes (e.g., PAL, CHS).[17]

1. cDNA Synthesis:

  • Treat 1 µg of total RNA with DNase I to remove genomic DNA contamination.

  • Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., M-MLV or SuperScript) with oligo(dT) or random primers, following the manufacturer's instructions.

2. qRT-PCR Reaction:

  • Instrument: Roche LightCycler 480 or similar real-time PCR system.

  • Reagent: SYBR Green I Master Mix.[17]

  • Reaction Mix (20 µL total volume):

    • 10 µL 2x SYBR Green Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 1 µL cDNA template (diluted)

    • 8 µL Nuclease-free water

  • Thermal Cycling Program:

    • Initial Denaturation: 95 °C for 3-5 min.

    • 40 Cycles:

      • Denaturation: 95 °C for 10 s.

      • Annealing: 60 °C for 30 s.

      • Extension: 72 °C for 3 s.[17]

    • Melting Curve Analysis: 60 °C to 95 °C to verify product specificity.[17]

3. Data Analysis:

  • Determine the quantification cycle (Cq) for each reaction.

  • Normalize the expression of the gene of interest to one or more validated reference genes.

  • Calculate relative expression using the ΔΔCq method.

Mandatory Visualizations

Experimental Workflow: Phytochemical Quantification

The following diagram illustrates a standard workflow for the quantification of this compound from plant material.

A typical experimental workflow for quantifying this compound.

References

The Dihydrochalcone Aspalathin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspalathin (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is a C-linked dihydrochalcone glucoside, a type of flavonoid, that has garnered significant scientific interest for its potential health benefits, particularly in the context of metabolic diseases.[1][2] This technical guide provides an in-depth overview of the natural sources, discovery, and analytical methodologies for this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this unique natural compound. The guide details the primary botanical source of this compound, the South African rooibos plant (Aspalathus linearis), and explores the factors influencing its concentration.[1][3] Furthermore, it presents a historical account of its discovery and isolation, alongside detailed experimental protocols for its extraction, quantification, and purification. Finally, this guide illustrates key signaling pathways modulated by this compound, providing a foundation for understanding its mechanism of action.

Introduction: The Emergence of a Promising Bioactive Compound

This compound is a rare C-glucosyl dihydrochalcone that is almost exclusively found in the endemic South African plant, Aspalathus linearis, from which the popular herbal beverage, rooibos tea, is produced.[2][3] Initially recognized for its role as a precursor to the characteristic red-brown color of fermented rooibos, scientific interest has shifted towards its potent antioxidant and antidiabetic properties.[2][4] this compound's unique chemical structure and its demonstrated biological activities, including the modulation of critical cellular signaling pathways, position it as a compelling candidate for further investigation in the development of novel therapeutics for metabolic syndrome and related disorders.[2]

Natural Sources and Discovery of this compound

The Exclusive Botanical Source: Aspalathus linearis

The primary and most significant natural source of this compound is the fynbos plant Aspalathus linearis, a member of the Fabaceae (legume) family that grows in the Cederberg region of the Western Cape, South Africa.[2][5] While other flavonoids are present in rooibos, this compound is considered a unique phytochemical marker for this plant species.[6] Its concentration can vary depending on the specific ecotype or cultivar of A. linearis, as well as post-harvest processing methods.[3]

The Impact of Processing: Green vs. Fermented Rooibos

The processing of rooibos leaves significantly affects their this compound content. There are two main forms of rooibos:

  • Unfermented (Green) Rooibos: This form is dried shortly after harvesting to prevent oxidation. Consequently, it retains a much higher concentration of this compound.

  • Fermented (Red) Rooibos: This is the more traditional and widely consumed form. The leaves are bruised and allowed to oxidize, which develops the characteristic red-brown color and flavor. This fermentation process, however, leads to a significant degradation of this compound, often by more than 90%.[3]

Historical Discovery and Isolation

This compound was first isolated in 1965 through chromatographic techniques. Its chemical structure was subsequently elucidated, revealing it to be a C-linked dihydrochalcone glucoside. This discovery paved the way for further research into its chemical properties and biological activities.

Quantitative Data on this compound Content

The concentration of this compound varies considerably across different rooibos products. The following tables summarize the quantitative data reported in the literature.

Table 1: this compound Content in Aspalathus linearis Plant Material

Plant Material TypeThis compound Content ( g/100g dry weight)Reference(s)
Unfermented ("Green") Rooibos Leaves2.50 - 4.49[1]
Fermented ("Red") Rooibos LeavesSignificantly lower than unfermented[3]
Wild Rooibos Ecotypes1.8 - 5.2 (in this compound-producing types)[7]

Table 2: this compound Content in Rooibos Extracts and Infusions

Product TypeThis compound ContentReference(s)
Unfermented Rooibos Aqueous Infusion49.92 ± 0.80 mg/g[8]
Fermented Rooibos Aqueous InfusionSubstantially lower than unfermented[8]
Green Rooibos Extract (GRE)Can be enriched to >8%[4]
Fermented Rooibos Extract< 2%[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and isolation of this compound, as well as for the investigation of its effects on cellular signaling pathways.

Extraction of this compound from Aspalathus linearis

This protocol describes a general method for the extraction of this compound from green rooibos plant material for subsequent analysis.

Materials:

  • Dried and powdered green rooibos (Aspalathus linearis) leaves

  • 80% Methanol in water

  • Homogenizer

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

  • Weigh a known amount of powdered green rooibos material.

  • Add 80% methanol in a specific ratio (e.g., 1:10 w/v).

  • Homogenize the mixture for a defined period (e.g., 2 minutes).

  • Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the solid plant material.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • The resulting filtrate is the crude this compound extract, which can be used for HPLC or TLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., Waters CORTECS UPLC C18, 1.6 μm, 2.1 × 100 mm)

Reagents:

  • Mobile Phase A: Water with 0.05% formic acid

  • Mobile Phase B: Acetonitrile with 0.05% formic acid

  • This compound standard of known purity

Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 288 nm (for this compound)

  • Gradient Program:

    • 0-22 min: 10% B

    • 22-30 min: 10% to 25% B (linear gradient)

    • 30-32 min: 25% to 100% B (linear gradient)

    • 32-34 min: Hold at 100% B

    • 34-41 min: Re-equilibration at 10% B

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared rooibos extract.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of this compound by Thin-Layer Chromatography (TLC)

This protocol provides a simple and rapid method for the qualitative and semi-quantitative analysis of this compound.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A suitable solvent system (e.g., ethyl acetate:formic acid:water)

  • Visualization Reagent: p-anisaldehyde solution

  • Heat gun or oven

Procedure:

  • Spot the prepared rooibos extract and an this compound standard onto the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to move up the plate until it reaches a desired height.

  • Remove the plate from the chamber and dry it completely.

  • Spray the plate with the p-anisaldehyde visualization reagent.

  • Heat the plate until colored spots appear. This compound typically appears as a distinct spot with a specific Rf value.

Isolation of this compound by High-Performance Countercurrent Chromatography (HPCCC)

This protocol describes a method for the preparative isolation of this compound.

Instrumentation:

  • High-Performance Countercurrent Chromatography (HPCCC) system

Solvent System:

  • A two-phase solvent system is required. A common system is ethyl acetate-n-butanol-water. The ratio needs to be optimized based on the specific instrument and sample.

Procedure:

  • Prepare a polyphenol-enriched extract from green rooibos.

  • Equilibrate the HPCCC system with the chosen two-phase solvent system.

  • Dissolve the extract in a suitable solvent and inject it into the HPCCC.

  • Perform the separation according to the instrument's operating parameters.

  • Collect fractions as they elute from the column.

  • Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and remove the solvent to obtain isolated this compound.

Analysis of AMPK Phosphorylation by Western Blot

This protocol details the Western blot procedure to assess the activation of AMP-activated protein kinase (AMPK) in response to this compound treatment in a cell culture model.

Materials:

  • Cell culture reagents

  • This compound solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) and treat with various concentrations of this compound for a specified time. Include a vehicle control.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-AMPKα.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects, particularly its antidiabetic properties, through the modulation of key cellular signaling pathways.

This compound-Mediated Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. This compound has been demonstrated to activate AMPK, leading to beneficial metabolic effects.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation

This compound activates the AMPK signaling pathway.
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from its natural source.

Experimental_Workflow Plant_Material Aspalathus linearis (Green Rooibos) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract TLC TLC Analysis (Qualitative) Crude_Extract->TLC HPLC HPLC Analysis (Quantitative) Crude_Extract->HPLC HPCCC HPCCC Isolation (Preparative) Crude_Extract->HPCCC Pure_this compound Pure this compound HPCCC->Pure_this compound Biological_Assays Biological Assays (e.g., Western Blot) Pure_this compound->Biological_Assays

Workflow for this compound analysis and isolation.

Conclusion

This compound stands out as a unique and promising natural compound with significant therapeutic potential, particularly in the realm of metabolic health. This technical guide has provided a comprehensive overview of its natural sources, the history of its discovery, and detailed methodologies for its analysis and isolation. The provided experimental protocols and workflow diagrams serve as practical resources for researchers. As our understanding of the mechanisms of action of this compound continues to grow, it is poised to become a key molecule in the development of evidence-based nutraceuticals and pharmaceuticals. Further research is warranted to fully elucidate its clinical efficacy and safety profile in human populations.

References

Aspalathin's In Vitro Mechanisms of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspalathin, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potential therapeutic applications. Extensive in vitro research has begun to elucidate the multifaceted molecular mechanisms underlying its observed anti-diabetic, anti-inflammatory, antioxidant, and cardioprotective properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on key signaling pathways, experimental data, and methodologies.

Core Mechanisms of Action

This compound's in vitro effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in metabolism, inflammation, and oxidative stress. The core mechanisms revolve around the activation of the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, and the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.

Anti-Diabetic Effects: Enhancing Glucose Homeostasis

This compound has demonstrated significant potential in improving glucose metabolism in various cell models. Its primary mechanism in this context is the activation of AMPK, a central regulator of cellular energy homeostasis.

Activated AMPK, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells, thereby increasing glucose uptake.[1][2] In vitro studies using L6 myotubes have shown that this compound dose-dependently increases glucose uptake at concentrations ranging from 1 to 100 μM.[3][4] This effect was shown to be mediated by AMPK, as the AMPK inhibitor Compound C completely suppressed this compound-induced glucose uptake.[1] Furthermore, this compound has been shown to stimulate insulin secretion from pancreatic β-cells, although this effect was observed at a higher concentration of 100 μM in RIN-5F cells.[3][4]

In hepatic cells, this compound has been shown to ameliorate insulin resistance by improving insulin signaling through the PI3K/Akt pathway and by modulating energy metabolism.[5][6] It also reduces the expression of hepatic genes related to gluconeogenesis and lipogenesis.[2]

Antioxidant and Cytoprotective Effects: The Nrf2 Pathway

A significant body of evidence points to this compound's potent antioxidant effects, which are largely mediated by the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

In H9c2 cardiomyocytes exposed to high glucose, this compound treatment (1 µM) led to a significant upregulation of Nrf2 expression.[7][8][9] This activation of Nrf2 resulted in the increased expression of several downstream antioxidant enzymes, including catalase (11.8-fold), glutathione peroxidase 2 (15.8-fold), and superoxide dismutase 1 and 2 (2.1- and 1.2-fold, respectively).[7] Silencing of Nrf2 with siRNA abolished the protective effects of this compound, confirming the crucial role of this pathway.[7][10] this compound also protects pancreatic β-cells from glucotoxicity and oxidative stress by increasing the expression of NRF2-regulated antioxidant enzymes.[11][12]

Anti-inflammatory Effects: Inhibition of NF-κB Signaling

Chronic inflammation is a key contributor to various metabolic diseases. This compound exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and adhesion molecules.

In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound suppressed the activation of NF-κB.[13][14] This led to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[13][15] this compound also inhibited the expression of cell adhesion molecules, thereby reducing the adhesion and migration of leukocytes, key events in the inflammatory response.[13] In a model of mast cell-mediated allergic inflammation, this compound was shown to inhibit the FcεRI signaling pathway, leading to reduced degranulation and release of histamine.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound's mechanism of action.

Table 1: Effects of this compound on Gene Expression in H9c2 Cardiomyocytes

GeneFold Regulation (High Glucose)Fold Regulation (this compound Treatment)
Catalase (Cat)-1.6311.80
Glutathione peroxidase 2 (Gpx2)-1.2015.86
Peroxiredoxin 1 (Prdx1)-1.332.49
Peroxiredoxin 3 (Prdx3)-1.213.09
Peroxiredoxin 4 (Prdx4)-1.722.14
Peroxiredoxin 6 (Prdx6)-2.652.89
Superoxide dismutase 1 (Sod1)-1.252.18
Superoxide dismutase 2 (Sod2)-1.171.22
B-cell lymphoma 2 (Bcl2)-1.82.6
Caspase 8 (Casp8)3.9-1.3

Data from H9c2 cardiomyocytes pre-exposed to 33 mM glucose for 48 h, followed by treatment with 1 µM this compound.[7]

Table 2: Effects of this compound on Glucose Uptake and Insulin Secretion

Cell LineParameterConcentration of this compoundEffect
L6 myotubesGlucose Uptake1-100 μMDose-dependent increase
RIN-5F cellsInsulin Secretion100 μMSignificant increase

Data from cultured L6 myotubes and RIN-5F pancreatic β-cells.[3][4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Aspalathin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound activates AMPK, leading to GLUT4 translocation and increased glucose uptake in muscle cells.

Aspalathin_Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., Catalase, GPx2, SOD) ARE->Antioxidant_Enzymes

Caption: this compound activates the Nrf2 pathway, increasing the expression of antioxidant enzymes.

Aspalathin_NFkB_Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB LPS LPS LPS->NFkB Inflammatory_Response Decreased Inflammatory Response (↓ TNF-α, IL-6) NFkB->Inflammatory_Response

Caption: this compound inhibits LPS-induced NF-κB activation, reducing the inflammatory response.

Detailed Experimental Protocols

A summary of common experimental protocols used to investigate the in vitro mechanism of action of this compound is provided below.

Cell Culture and Treatments
  • Cell Lines: L6 rat skeletal muscle myoblasts, RIN-5F rat pancreatic β-cells, H9c2 rat heart myoblasts, and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatments: Cells are treated with varying concentrations of this compound (typically in the range of 1-100 µM) for specific durations (ranging from a few hours to 48 hours) depending on the experimental endpoint. For disease models, cells are often pre-treated with an inducer such as high glucose (e.g., 33 mM), lipopolysaccharide (LPS), or palmitate to induce a pathological state before or concurrently with this compound treatment.

Key In Vitro Assays
  • Glucose Uptake Assay: L6 myotubes are incubated with 2-deoxy-D-[³H]glucose, and the amount of radioactivity incorporated into the cells is measured to determine the rate of glucose uptake.

  • Insulin Secretion Assay: RIN-5F cells are stimulated with glucose in the presence or absence of this compound, and the amount of insulin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blotting: This technique is used to determine the protein expression levels of key signaling molecules such as total and phosphorylated AMPK, Akt, Nrf2, and NF-κB.

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes, including antioxidant enzymes and inflammatory cytokines.

  • NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. The activity of NF-κB is then determined by measuring luciferase activity.

  • Cell Viability and Apoptosis Assays: Assays such as the MTT assay or flow cytometry with Annexin V/propidium iodide staining are used to assess the effects of this compound on cell viability and apoptosis.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

Conclusion

In vitro studies have provided significant insights into the molecular mechanisms underlying the beneficial health effects of this compound. Its ability to modulate the AMPK, Nrf2, and NF-κB signaling pathways highlights its potential as a multi-target agent for the prevention and treatment of metabolic and inflammatory diseases. Further research, particularly in vivo studies and clinical trials, is warranted to translate these promising in vitro findings into therapeutic applications. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a detailed overview of the current understanding of this compound's in vitro mechanism of action.

References

The Antioxidant Activity of Aspalathin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspalathin, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potent antioxidant properties.[1][2][3][4] This technical guide provides an in-depth exploration of the antioxidant activity of this compound, detailing its mechanisms of action, relevant signaling pathways, and quantitative efficacy. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this novel bioactive compound. We present a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for key methodologies, and visual representations of the core signaling pathways modulated by this compound.

Introduction to this compound

This compound (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is the most abundant flavonoid found in unfermented, or "green," rooibos.[2][5] Its unique chemical structure, featuring a C-glucosyl moiety, contributes to its stability and biological activity. The antioxidant capacity of this compound is a cornerstone of its various reported health benefits, which include anti-diabetic, cardioprotective, and anti-inflammatory effects.[1] This guide focuses specifically on the direct and indirect antioxidant mechanisms of this compound.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified in numerous studies using a variety of antioxidant assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: Radical Scavenging Activity of this compound

AssayIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
ABTS3.33Epigallocatechin gallate (EGCG)3.46[6][7]
ABTS-Quercetin3.60[6][7]
ABTS-Nothofagin4.04[6][7]
DPPH-Caffeic acid-[8]

Table 2: Inhibition of Lipid Peroxidation by this compound

AssayIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Fe(II)-induced microsomal lipid peroxidation50.2Quercetin17.5[6][7]
Fe(II)-induced microsomal lipid peroxidation-Epigallocatechin gallate (EGCG)22.3[6][7]
Fe(II)-induced microsomal lipid peroxidation-Catechin53.3[6][7]

Table 3: Cellular Antioxidant and Gene Expression Effects of this compound

Cell LineTreatmentEffectMagnitude of ChangeSource
H9c2 cardiomyocytes1 µM this compoundIncreased Nrf2 expression-[9][10]
H9c2 cardiomyocytes1 µM this compoundIncreased antioxidant gene expression-[9]
INS1E (pancreatic β-cell line)This compoundIncreased NRF2 translocation-[11]
INS1E (pancreatic β-cell line)This compoundIncreased Hmox1, Nqo-1, Sod1 expression-[11]
Caenorhabditis elegansThis compoundIncreased daf-16 expression1.2-fold[5]
Caenorhabditis elegansThis compoundIncreased sod-3 expression4.2-fold[5]
H9c2 cardiomyoblasts1 µM this compoundEnhanced Nrf2 and Sod2 mRNA expressionSignificant (p < 0.01)[12]

Core Mechanisms of Antioxidant Activity

This compound exerts its antioxidant effects through both direct radical scavenging and indirect mechanisms involving the modulation of cellular signaling pathways.

Direct Radical Scavenging

This compound's polyphenolic structure enables it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. It has demonstrated potent scavenging activity against various radicals, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][7][8]

Modulation of Cellular Signaling Pathways

A significant aspect of this compound's antioxidant activity lies in its ability to influence key signaling pathways that regulate the endogenous antioxidant defense system.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[10] Studies have shown that this compound treatment increases the expression of Nrf2 and its downstream targets, such as heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[9][11][12] This activation of the Nrf2 pathway is a critical component of this compound's protective effects against oxidative stress-induced cellular damage.[9][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation This compound This compound This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) Transcription->Antioxidant_Genes Upregulates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_c NF-κB IkB_NFkB->NFkB_c Releases NF-κB NFkB_n NF-κB NFkB_c->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6) Transcription->Inflammatory_Genes Upregulates DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH Solution with this compound DPPH_sol->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

References

An In-depth Technical Guide on the Pharmacological Properties of Aspalathin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspalathin is a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis). Initially recognized for its potent antioxidant capabilities, extensive research has revealed its multifaceted pharmacological properties, positioning it as a promising nutraceutical and a lead compound for therapeutic development. This document provides a comprehensive technical overview of this compound's bioactivities, focusing on its anti-diabetic, anti-inflammatory, and cardioprotective effects. It details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the principal signaling pathways involved.

Core Pharmacological Properties

This compound exhibits a range of biological effects, primarily attributed to its molecular structure, which allows it to modulate key cellular signaling pathways involved in metabolism, inflammation, and oxidative stress.

Anti-Diabetic and Metabolic Effects

This compound has been extensively studied for its potential to manage hyperglycemia and insulin resistance, hallmarks of type 2 diabetes (T2D). Its mechanism is multifactorial, involving the enhancement of glucose uptake in peripheral tissues, protection of pancreatic β-cells, and modulation of hepatic glucose metabolism.[1][2][3]

Key Mechanisms:

  • AMPK and PI3K/AKT Signaling: this compound promotes glucose uptake in skeletal muscle and liver cells by activating 5'-adenosine monophosphate-activated protein kinase (AMPK) and protein kinase B (AKT).[4][5][6] Activation of these pathways facilitates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose clearance from the bloodstream.[3][4]

  • Hepatic Glucose Regulation: In hepatic cells, this compound has been shown to decrease the expression of genes related to gluconeogenesis and lipogenesis, contributing to lower fasting blood glucose levels.[3][7]

  • α-Glucosidase Inhibition: this compound can inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion, which may help to lower postprandial blood glucose spikes.[8]

Quantitative Data: Anti-Diabetic Effects of this compound

Model System Assay Concentration/Dose Observed Effect Reference(s)
L6 MyotubesGlucose Uptake1–100 µMDose-dependent increase in glucose uptake.[2][4]
C3A Liver CellsGlucose Uptake10 µMDetermined as the most effective concentration for improving glucose uptake.[7]
RIN-5F Pancreatic β-cellsInsulin Secretion100 µMSignificant increase in insulin secretion.[2]
db/db Mice (T2D Model)Fasting Blood Glucose0.1–0.2% in diet for 5 weeksSignificant suppression of the increase in fasting blood glucose levels.[2]
ob/ob Mice (T2D Model)Fasting Blood Glucose0.1% in diet for 5 weeksSignificant suppression of the increase in fasting blood glucose levels and improved glucose intolerance.[3]

Signaling Pathway: this compound in Glucose Metabolism

Aspalathin_Glucose_Metabolism cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLUT4_mem GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4_mem->Glucose_uptake Facilitates This compound This compound AMPK AMPK This compound->AMPK Activates PI3K PI3K This compound->PI3K Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Promotes Translocation AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation pAKT->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem

This compound enhances glucose uptake via AMPK and PI3K/AKT pathways.
Antioxidant Properties

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is central to many of its other pharmacological effects, as oxidative stress is a key pathological factor in diabetes, inflammation, and cardiovascular disease.[9][10]

Key Mechanisms:

  • Radical Scavenging: this compound directly neutralizes reactive oxygen species (ROS) through its unique dihydrochalcone structure.[1][11]

  • Nrf2 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][12] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes, such as heme oxygenase 1 (Hmox1), SOD, and Gpx2.[9]

Quantitative Data: Antioxidant Activity of this compound

Assay Type Metric Value (µM) Reference Standard (Value) Reference(s)
ABTS Radical Cation ScavengingIC503.33EGCG (3.46 µM)[1][11]
Fe(II)-Induced Microsomal Lipid PeroxidationIC5050.2Quercetin (17.5 µM), Catechin (53.3 µM)[1][11]

Signaling Pathway: this compound and the Nrf2 Antioxidant Response

Aspalathin_Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (Hmox1, Gpx2, Sod2) ARE->Antioxidant_Genes Activates Transcription

This compound activates the Nrf2-mediated antioxidant response.
Anti-Inflammatory Activity

Chronic low-grade inflammation is a key contributor to metabolic diseases. This compound exerts significant anti-inflammatory effects by inhibiting major pro-inflammatory signaling pathways.[13][14]

Key Mechanisms:

  • NF-κB Inhibition: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5][13] By preventing NF-κB's translocation to the nucleus, it downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as cell adhesion molecules (CAMs).[13][14]

  • ERK1/2 Modulation: It has also been shown to inhibit the activation of Extracellular Regulated Kinases (ERK) 1/2 in response to inflammatory stimuli like lipopolysaccharide (LPS).[14]

Quantitative Data: Anti-Inflammatory Effects of this compound

Model System Stimulus Concentration/Dose Observed Effect Reference(s)
HUVECsLPSNot specifiedSuppressed production of TNF-α and IL-6; inhibited NF-κB and ERK1/2 activation.[14]
MiceLPSNot specifiedReduced LPS-induced hyperpermeability, leukocyte migration, and lethal endotoxemia.[14]
3T3-L1 AdipocytesPalmitate10 µMSuppressed NF-κB phosphorylation.[5]
HUVECsHigh GlucoseNot specifiedInhibited high glucose-mediated vascular hyperpermeability and expression of CAMs.[15]

Signaling Pathway: this compound in NF-κB Inflammatory Signaling

Aspalathin_NFkB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, CAMs) NFkB_nuc->Inflammatory_Genes Activates Transcription

This compound inhibits the NF-κB inflammatory pathway.

Pharmacokinetics and Bioavailability

The therapeutic potential of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. As a C-glycoside, its bioavailability is relatively low, presenting a challenge for its development as a systemic therapeutic agent.

  • Absorption: In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, show that this compound has poor permeability.[16][17]

  • Metabolism: Following oral ingestion, this compound is not detected in its native form in plasma. It undergoes Phase II metabolism in the liver and potentially biotransformation by gut microbiota. The primary metabolites found in urine are in glucuronidated, sulfated, and/or methylated forms.[4][18][19]

  • Excretion: A very small percentage (e.g., 0.1-0.9% in a pig model) of the ingested dose is excreted in the urine as metabolites, indicating limited absorption of the parent compound.[19]

Quantitative Data: Pharmacokinetic Parameters of this compound

Parameter Model Value/Observation Reference(s)
Apparent Permeability (Papp)Caco-2 cell monolayers15.34 x 10⁻⁶ cm/s[16]
Skin Permeation (in vitro)Human abdominal skin0.01% of initial dose[16]
Urinary ExcretionPigs (oral admin.)0.1–0.9% of administered dose detected as metabolites in urine.[19]
Major MetabolitesHumans3-O-methylthis compound and 3-O-methyl this compound glucuronide.[4]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacological properties of this compound.

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of this compound to stimulate glucose uptake in a skeletal muscle cell line.

  • Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ incubator. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 5-7 days.

  • Treatment: Differentiated myotubes are serum-starved for 3-4 hours. Cells are then treated with this compound (e.g., 1–100 µM) or vehicle control (DMSO) for a specified period (e.g., 1-3 hours). Insulin (e.g., 100 nM) is often used as a positive control.

  • Glucose Uptake Measurement: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and then incubated with KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM) for 10 minutes.

  • Analysis: The reaction is stopped by washing with ice-cold PBS. Cells are lysed with 0.1 M NaOH. The radioactivity in the lysate is measured using a scintillation counter. Protein concentration is determined using a BCA assay to normalize the glucose uptake values (pmol/mg protein/min).

  • Reference: Adapted from protocols described in[2][3][4].

Western Blot Analysis for AMPK and AKT Phosphorylation

This protocol is used to determine if this compound activates key signaling proteins by detecting their phosphorylated (active) forms.

  • Cell Treatment and Lysis: Cells (e.g., C3A hepatocytes, 3T3-L1 adipocytes) are treated with this compound as described in the relevant functional assay. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1-2 hours at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: anti-phospho-AMPK (Thr172), anti-total-AMPK, anti-phospho-AKT (Ser473), and anti-total-AKT. A loading control like β-actin or GAPDH is also probed.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-1.5 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.

  • Reference: Adapted from protocols described in[5][20].

In Vivo Study in a Type 2 Diabetic Mouse Model (db/db)

This protocol assesses the long-term efficacy of this compound on glycemic control in a genetic model of obesity and T2D.

  • Animals: Male db/db mice and their lean db/+ littermates are used. Animals are housed under standard conditions with ad libitum access to food and water.

  • Treatment Groups: Mice are divided into groups (n=6-10/group): (1) Untreated db/+ control, (2) Untreated db/db control, (3) db/db + this compound.

  • Drug Administration: this compound is mixed into the standard chow at a specified concentration (e.g., 0.1% or 0.2% w/w) and fed to the treatment group for a period of 5-6 weeks.

  • Monitoring: Body weight and food intake are recorded weekly. Fasting plasma glucose (FPG) is measured weekly or bi-weekly from tail vein blood after a 6-hour fast.

  • Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) may be performed at the end of the study. After an overnight fast, mice are injected intraperitoneally with a glucose solution (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 30, 60, 90, and 120 minutes post-injection.

  • Endpoint Analysis: At the end of the study, blood is collected for lipid profile analysis, and tissues (liver, muscle, adipose) are harvested for histological examination or gene/protein expression analysis.

  • Reference: Adapted from protocols described in[2][21].

Conclusion and Future Directions

This compound demonstrates significant pharmacological potential, particularly in the context of metabolic diseases like type 2 diabetes and associated inflammatory and cardiovascular complications. Its ability to favorably modulate multiple key signaling pathways, including AMPK, PI3K/AKT, Nrf2, and NF-κB, underscores its pleiotropic effects. The comprehensive preclinical data summarized herein provides a strong foundation for its further investigation.

However, the low oral bioavailability of this compound remains a critical hurdle for its clinical translation. Future research should focus on the development of novel formulation strategies or delivery systems to enhance its absorption and systemic exposure. Furthermore, while preclinical evidence is robust, well-designed human clinical trials are necessary to validate these findings and establish the efficacy and safety of this compound or this compound-rich extracts as a therapeutic intervention for metabolic disorders.

References

Aspalathin's Role in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a complex web of interrelated conditions, including insulin resistance, hyperglycemia, dyslipidemia, and obesity, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. Aspalathin, a C-glucosyl dihydrochalcone found uniquely in the South African rooibos plant (Aspalathus linearis), has emerged as a promising natural compound with the potential to target multiple facets of this syndrome.[1][2][3] This technical guide provides an in-depth analysis of the current research on this compound's mechanisms of action, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved. The evidence presented herein underscores this compound's potential as a nutraceutical or a lead compound for the development of novel therapeutics for metabolic syndrome.

Introduction

The global prevalence of metabolic syndrome is on the rise, creating an urgent need for effective therapeutic strategies.[4] this compound has garnered significant scientific attention for its multifaceted beneficial effects on metabolic health.[1][2] It is the most abundant flavonoid in green, unfermented rooibos and is recognized for its potent antioxidant properties.[1] Beyond its antioxidant capacity, this compound has been shown to modulate key signaling pathways involved in glucose and lipid metabolism, improve insulin sensitivity, and exert anti-inflammatory effects.[1][3][5] This guide will systematically explore the scientific evidence supporting the role of this compound in mitigating the pathologies associated with metabolic syndrome.

Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems from its ability to influence several key cellular and molecular pathways. The primary mechanisms identified in the literature are the activation of the 5'-AMP-activated protein kinase (AMPK) pathway, modulation of the PI3K/AKT signaling cascade, and activation of the Nrf2 antioxidant response element.

AMPK Activation and Improved Glucose Homeostasis

AMPK is a crucial energy sensor that plays a central role in regulating cellular energy metabolism.[5] this compound has been consistently shown to activate (phosphorylate) AMPK in various tissues, including skeletal muscle, liver, and adipocytes.[4][5][6] This activation leads to a cascade of downstream effects that collectively improve glucose homeostasis:

  • Enhanced GLUT4 Translocation: Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of skeletal muscle cells, thereby increasing glucose uptake from the bloodstream.[5][6] Studies in L6 myotubes have demonstrated that this compound's effect on glucose uptake is dependent on AMPK activation, as the effect is abolished by an AMPK inhibitor (Compound C).[5]

  • Suppression of Hepatic Gluconeogenesis: In the liver, AMPK activation by this compound leads to the downregulation of genes involved in gluconeogenesis (glucose production), further contributing to lower blood glucose levels.[6]

  • Increased Fatty Acid Oxidation: AMPK activation also stimulates fatty acid oxidation for energy production, which can help reduce lipid accumulation in tissues like the liver and muscle.[1][4]

Modulation of PI3K/AKT Signaling and Insulin Sensitivity

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical signaling cascade downstream of the insulin receptor that regulates glucose metabolism and cell survival.[1][4] While some studies suggest this compound does not directly activate AKT, it has been shown to improve insulin-stimulated AKT activation in insulin-resistant cells.[4][5] An this compound-enriched green rooibos extract has been demonstrated to significantly increase PI3K/AKT phosphorylation.[7][8] This modulation of the PI3K/AKT pathway contributes to:

  • Improved Insulin Signaling: By enhancing the insulin signaling cascade, this compound helps to overcome insulin resistance, a hallmark of metabolic syndrome.[4][9]

  • Increased Glycogen Synthesis: Activation of this pathway can also promote the storage of glucose as glycogen in the liver and muscles.

Nrf2-Mediated Antioxidant and Anti-inflammatory Effects

Oxidative stress and chronic low-grade inflammation are key contributors to the pathogenesis of metabolic syndrome.[10][11] this compound has been shown to exert potent antioxidant and anti-inflammatory effects, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][12]

  • Upregulation of Antioxidant Enzymes: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[10] this compound treatment has been shown to increase the expression of Nrf2 and its downstream target genes, thereby enhancing the cellular defense against oxidative stress.[10][12]

  • Inhibition of Inflammatory Pathways: this compound can also suppress pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[5][13] It has been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[3][14]

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various parameters of metabolic syndrome.

Table 1: In Vitro Effects of this compound on Glucose and Lipid Metabolism
Cell LineModelTreatmentConcentrationOutcomeReference
L6 MyotubesGlucose UptakeThis compound0-100 µMDose-dependent increase in glucose uptake.[5]
C3A Liver CellsPalmitate-induced Insulin ResistanceThis compound10 µMImproved glucose uptake.[4]
C3A Liver CellsPalmitate-induced Insulin ResistanceThis compound10 µMMarkedly upregulated CPT1 and AMPK protein expression.[4]
3T3-L1 AdipocytesPalmitate-induced Insulin ResistanceThis compound (ASP)10 µMReversed palmitate-induced insulin resistance; Increased AKT activation.[13]
H9c2 CardiomyocytesHigh Glucose-induced Oxidative StressThis compound1 µMEnhanced mRNA expression of antioxidant genes.[10]
Table 2: In Vivo Effects of this compound on Metabolic Parameters
Animal ModelDiet/ConditionTreatmentDosageDurationKey FindingsReference
ob/ob MiceType 2 DiabetesThis compound-containing diet0.1%5 weeksSignificantly suppressed the increase in fasting blood glucose levels and improved glucose intolerance.[6]
db/db MiceType 2 DiabetesThis compound130 mg/kg/day6 weeksMore effective than metformin at reversing hyperglycemia-induced cardiac complications; Enhanced Nrf2 expression.[10][12]
Vervet MonkeysHigh-Fat Diet-induced DiabetesThis compound-rich green rooibos extract90 mg/kg/day28 daysImproved glycemic control (IVGTT AUC) and lowered total cholesterol and LDL levels.[15]
Wistar RatsHigh-Fat Diet-induced ObesityThis compound-enriched green rooibos extract195 mg/kg/day12 weeksImproved insulin sensitivity.[16]
db/db MiceType 2 DiabetesThis compound-rich green rooibos extract (GRT) with glyburide and atorvastatin100 mg/kg (GRT)5 weeksCombination therapy reduced fasting plasma glucose and triglycerides.[17]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound.

In Vitro Insulin Resistance Model in C3A Hepatocytes
  • Cell Culture: Human C3A liver cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Insulin Resistance: To induce insulin resistance, cells are exposed to palmitate (e.g., 0.75 mM) for a specified period (e.g., 16 hours).

  • Treatment: Insulin-resistant cells are then treated with this compound at various concentrations (e.g., 10 µM) for a defined duration (e.g., 3 hours).

  • Glucose Uptake Assay: Glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG) or radioactively labeled glucose.

  • Western Blotting: Protein expression levels of key signaling molecules (e.g., p-AMPK, p-AKT, GLUT2) are determined by Western blotting to elucidate the mechanism of action.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes involved in glucose and lipid metabolism.

In Vivo Diabetic Mouse Model (db/db Mice)
  • Animal Model: Male db/db mice, a genetic model of type 2 diabetes, and their non-diabetic db/+ littermates are used.

  • Treatment: Mice are treated daily for a specified duration (e.g., 6 weeks) with this compound administered orally at different doses (e.g., 13 mg/kg and 130 mg/kg). A control group receives the vehicle, and another group may receive a standard antidiabetic drug like metformin for comparison.

  • Metabolic Assessments:

    • Fasting Blood Glucose: Measured periodically from tail vein blood samples.

    • Glucose Tolerance Test (GTT): Performed at the end of the study to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Performed to evaluate insulin sensitivity.

  • Tissue Collection and Analysis: At the end of the treatment period, tissues such as the liver, skeletal muscle, and heart are collected for further analysis.

    • Histology: To examine tissue morphology and lipid accumulation.

    • Western Blotting and qRT-PCR: To analyze protein and gene expression of key metabolic and signaling molecules.

Visualization of Signaling Pathways and Workflows

Diagram 1: this compound's Core Signaling Pathways in Metabolic Regulation

Aspalathin_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates PI3K PI3K This compound->PI3K Modulates Nrf2 Nrf2 This compound->Nrf2 Activates Inflammation Inflammation (NF-κB) This compound->Inflammation Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes AKT AKT PI3K->AKT Activates InsulinSignaling Improved Insulin Signaling AKT->InsulinSignaling AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates

Caption: Core signaling pathways modulated by this compound.

Diagram 2: Experimental Workflow for In Vitro this compound Studies

InVitro_Workflow start Start: Cell Culture (e.g., C3A, L6) induce_ir Induce Insulin Resistance (e.g., Palmitate) start->induce_ir treat Treat with this compound induce_ir->treat analysis Analysis treat->analysis glucose_uptake Glucose Uptake Assay analysis->glucose_uptake western_blot Western Blot (p-AMPK, p-AKT) analysis->western_blot qpcr qRT-PCR (Gene Expression) analysis->qpcr end End: Data Interpretation glucose_uptake->end western_blot->end qpcr->end

Caption: A typical experimental workflow for in vitro studies.

Diagram 3: Logical Relationship of this compound's Effects on Metabolic Syndrome

Logical_Relationship MetabolicSyndrome Metabolic Syndrome InsulinResistance Insulin Resistance MetabolicSyndrome->InsulinResistance Hyperglycemia Hyperglycemia MetabolicSyndrome->Hyperglycemia Dyslipidemia Dyslipidemia MetabolicSyndrome->Dyslipidemia OxidativeStress Oxidative Stress & Inflammation MetabolicSyndrome->OxidativeStress This compound This compound ImprovedInsulinSensitivity Improved Insulin Sensitivity This compound->ImprovedInsulinSensitivity GlucoseLowering Glucose Lowering This compound->GlucoseLowering LipidLowering Lipid Lowering This compound->LipidLowering AntioxidantAntiInflammatory Antioxidant & Anti-inflammatory This compound->AntioxidantAntiInflammatory ImprovedInsulinSensitivity->InsulinResistance Counteracts GlucoseLowering->Hyperglycemia Counteracts LipidLowering->Dyslipidemia Counteracts AntioxidantAntiInflammatory->OxidativeStress Counteracts

Caption: this compound's counteractive effects on metabolic syndrome.

Conclusion and Future Directions

The collective evidence strongly supports the potential of this compound as a therapeutic agent for managing metabolic syndrome. Its ability to modulate multiple key pathways, including AMPK, PI3K/AKT, and Nrf2, provides a multi-targeted approach to addressing the complex pathophysiology of this condition. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in improving glucose and lipid metabolism, enhancing insulin sensitivity, and reducing oxidative stress and inflammation.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Clinical Trials: Well-designed clinical trials in human subjects are necessary to confirm the efficacy and safety of this compound for the treatment of metabolic syndrome.

  • Bioavailability and Formulation: Studies to improve the bioavailability of this compound through novel formulation strategies could enhance its therapeutic potential.

  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and specific therapeutic agents.

References

The Therapeutic Potential of Aspalathin: A Dihydrochalcone from Aspalathus linearis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aspalathin, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific attention for its multifaceted pharmacological activities.[1][2] Initially recognized for its potent antioxidant properties, emerging evidence has elucidated its potential in the management of metabolic syndrome, type 2 diabetes, inflammation, and cardiovascular disease.[2][3] This technical guide provides a comprehensive overview of the health benefits of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, key signaling pathways modulated by this compound are visualized to offer a clear understanding of its cellular targets. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.

Introduction

Aspalathus linearis, commonly known as rooibos, is a popular herbal tea consumed worldwide.[2] Its health benefits are largely attributed to its rich polyphenolic content, with this compound being a primary and unique flavonoid.[1] Unlike the more common O-glycosyl flavonoids, this compound's C-glycosidic linkage confers greater stability. The unfermented, or green, variety of rooibos contains significantly higher levels of this compound compared to the fermented, red rooibos.[1] This guide will delve into the scientific evidence supporting the health benefits of this compound, focusing on the underlying molecular mechanisms.

Anti-diabetic Properties of this compound

A substantial body of evidence points to the anti-diabetic potential of this compound, primarily through its effects on glucose and lipid metabolism, and the protection of pancreatic β-cells.[4][5]

Enhancement of Glucose Uptake and Insulin Sensitivity

This compound has been shown to improve glucose homeostasis by enhancing glucose uptake in peripheral tissues, particularly skeletal muscle, and by improving insulin signaling.[6][7] In vitro studies using L6 myotubes have demonstrated that this compound dose-dependently increases glucose uptake.[4][5][8] This effect is primarily mediated through the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4][5] Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the cells.[5] this compound has also been shown to modulate the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is crucial for insulin-mediated glucose uptake.[9]

Protection of Pancreatic β-Cells

This compound exhibits cytoprotective effects on pancreatic β-cells, the cells responsible for insulin production. It has been shown to protect these cells from glucotoxicity and oxidative stress-induced apoptosis.[10][11] This protective mechanism involves the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase 1 (Hmox1).[11]

Quantitative Data: Anti-diabetic Effects
Experimental Model Parameter Concentration/Dose Result Reference
L6 MyotubesGlucose Uptake1-100 µMDose-dependent increase[6][7]
L6 MyotubesAMPK Phosphorylation50 µMSignificant increase[8]
C3A Liver CellsGlucose Uptake10 µMMost effective concentration for increased uptake[9]
RIN-5F Pancreatic β-cellsInsulin Secretion100 µMSignificant increase[6][7]
db/db MiceFasting Blood Glucose0.1-0.2% in diet for 5 weeksSuppressed increase[6][7]
ob/ob MiceFasting Blood Glucose0.1% in diet for 5 weeksSignificant suppression of increase[5][8]

Antioxidant and Anti-inflammatory Mechanisms

Potent Antioxidant Activity

This compound is a powerful antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation.[12][13] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Activity
Assay Parameter Result (IC50) Reference
ABTS Radical Cation ScavengingRadical Scavenging Activity3.33 µM[12][13]
Fe(II)-induced Microsomal Lipid PeroxidationInhibition of Lipid Peroxidation50.2 µM[12][13]
Modulation of Inflammatory Pathways

This compound exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.[4] Additionally, this compound can suppress the activation of the transforming growth factor-beta (TGF-β) pathway, which is implicated in chronic inflammation. In the context of allergic inflammation, this compound has been found to inhibit the FcεRI signaling pathway in mast cells, thereby reducing the release of histamine and other allergic mediators.[14] It also down-regulates inflammatory markers, including T helper (Th)1 and Th2 cytokines.[15]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to interact with and modulate multiple intracellular signaling pathways.

AMPK Signaling in Glucose Metabolism

AMPK_Signaling cluster_membrane Skeletal Muscle Cell This compound This compound AMPK AMPK This compound->AMPK activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Cell_Membrane Cell Membrane

Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 promotes dissociation Oxidative_Stress Oxidative Stress (e.g., High Glucose) Oxidative_Stress->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Genes Expression of Antioxidant Genes (e.g., Hmox1, Sod1) ARE->Antioxidant_Genes Cell_Protection β-Cell Protection Antioxidant_Genes->Cell_Protection

Experimental Protocols

This section provides an overview of common methodologies used in the study of this compound.

Extraction of this compound from Aspalathus linearis

A common method for extracting this compound from green rooibos involves hot water extraction.

  • Plant Material: Milled, unfermented (green) rooibos leaves.

  • Extraction Solvent: Deionized water.

  • Procedure:

    • Add boiling water to the plant material (e.g., a 1:10 w/v ratio).[16]

    • Homogenize the mixture using a high-speed homogenizer.[16]

    • Incubate the mixture in a heated water bath (e.g., 93°C for 30 minutes) with constant stirring.[17]

    • Cool the extract and filter through appropriate filter paper (e.g., Whatman No. 4).[17]

    • The aqueous extract can then be freeze-dried (lyophilized) to obtain a powdered extract.[17]

    • For isolation of pure this compound, further chromatographic techniques such as high-performance countercurrent chromatography (HPCCC) followed by semi-preparative HPLC can be employed.

Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a standard method for the quantification of this compound.

  • Instrumentation: An HPLC system with a PDA detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile.

  • Detection: this compound is typically detected at a wavelength of around 288 nm.

  • Quantification: A calibration curve is generated using a certified this compound standard.

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of this compound to stimulate glucose uptake in a skeletal muscle cell line.

  • Cell Line: L6 rat skeletal myoblasts.

  • Procedure:

    • Culture L6 myoblasts in a suitable medium (e.g., DMEM) until they differentiate into myotubes.

    • Treat the myotubes with varying concentrations of this compound for a specified period (e.g., 24 hours).[17]

    • Incubate the cells with a fluorescently labeled glucose analog (e.g., 2-NBDG).

    • Measure the fluorescence intensity using a plate reader to quantify glucose uptake.

    • Compare the fluorescence in this compound-treated cells to untreated controls.

In Vivo Diabetic Mouse Model

Genetically diabetic mouse models, such as db/db or ob/ob mice, are commonly used to evaluate the anti-diabetic effects of this compound in vivo.

  • Animal Model: C57BL/6J-db/db or ob/ob mice.

  • Treatment: this compound is typically administered in the diet or via oral gavage.

  • Procedure:

    • Acclimate the mice and divide them into control and treatment groups.

    • Administer the this compound-containing diet or oral gavage for a specified period (e.g., 5 weeks).[6][7][8]

    • Monitor parameters such as fasting blood glucose levels and body weight regularly.

    • Perform an intraperitoneal glucose tolerance test (IPGTT) at the end of the study to assess glucose homeostasis.[6][7]

    • Collect blood and tissues for further analysis of metabolic markers and gene expression.

Experimental Workflow: In Vivo Anti-diabetic Study

InVivo_Workflow Start Start: Diabetic Mouse Model (e.g., db/db mice) Grouping Group Allocation: - Control (Vehicle) - this compound Treatment Start->Grouping Treatment Daily Treatment (e.g., 5 weeks, oral gavage) Grouping->Treatment Monitoring Regular Monitoring: - Fasting Blood Glucose - Body Weight Treatment->Monitoring IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) Treatment->IPGTT Termination Study Termination & Sample Collection IPGTT->Termination Analysis Data Analysis: - Blood parameters - Tissue analysis - Gene expression Termination->Analysis

Conclusion and Future Directions

This compound, a unique flavonoid from rooibos, demonstrates significant potential as a therapeutic agent for a range of metabolic and inflammatory disorders. Its ability to modulate key signaling pathways such as AMPK and Nrf2 provides a strong mechanistic basis for its observed health benefits. The quantitative data and experimental protocols presented in this guide offer a foundation for further research into the pharmacological properties of this compound. Future studies should focus on clinical trials to validate the efficacy and safety of this compound in humans, as well as on optimizing its bioavailability and delivery for therapeutic applications. The development of this compound-based nutraceuticals and pharmaceuticals could offer novel strategies for the prevention and treatment of chronic diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Aspalathin from Rooibos (Aspalathus linearis)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aspalathin is a C-glucosyl dihydrochalcone unique to the South African fynbos species Aspalathus linearis, commonly known as rooibos.[1][2] This bioactive compound is of significant interest due to its potent antioxidant properties and potential therapeutic applications, particularly in targeting the metabolic syndrome.[3][4] The extraction and purification of this compound present challenges due to its susceptibility to oxidation and degradation, especially during the fermentation process that converts green rooibos to the traditional red tea.[1][5] Consequently, unfermented "green" rooibos, which contains significantly higher concentrations of this compound (ranging from 2.5% to 12% of the dry matter), is the preferred starting material for obtaining high yields.[2][5][6][7] This document provides detailed protocols for the extraction and purification of this compound, emphasizing methods that ensure high yield, purity, and stability.

Part 1: Extraction of this compound from Green Rooibos

The primary goal of the extraction phase is to efficiently liberate this compound from the plant matrix into a solvent system while minimizing its degradation.

Method 1: Solvent Extraction with Ethanol-Water Mixtures

Aqueous mixtures of polar organic solvents are highly effective for extracting polyphenols from plant materials.[8] An ethanol-water mixture is a common and efficient choice for this compound extraction.

Experimental Protocol:

  • Material Preparation: Use dried, unfermented green rooibos (leaves and stems), finely ground to a particle size of approximately 0.2 mm.[8] Ensure the raw material has a low moisture content (less than 4%).[9]

  • Solvent Preparation: Prepare a solvent mixture of 80% ethanol and 20% water (v/v).[9]

  • Extraction:

    • Combine the ground rooibos material with the ethanol-water solvent in a solid-to-solvent ratio of 1:5 (w/v).[9]

    • Stir the mixture continuously in a sealed container for 90 to 180 minutes at a controlled temperature between 15°C and 35°C.[9]

  • Solid-Liquid Separation: Filter the mixture to separate the liquid extract (filtrate) from the insoluble plant residue.

  • Solvent Removal: Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure (e.g., 100 mbar) at a temperature not exceeding 40°C to prevent thermal degradation of this compound.[9]

  • Crude Extract: The resulting dry powder is the crude rooibos extract, which can be further purified.

Method 2: β-Cyclodextrin (β-CD) Assisted "Green" Extraction

β-Cyclodextrin assisted extraction is an environmentally friendly alternative that can enhance the extraction yield and stability of polyphenols.[8][10] β-CD encapsulates the target compounds, improving their solubility in aqueous solutions.[10]

Experimental Protocol:

  • Material Preparation: Use coarsely milled green rooibos plant material (e.g., passed through a 0.2 mm sieve).[8]

  • Solvent Preparation: Prepare aqueous solutions of β-cyclodextrin at concentrations ranging from 7.5 mM to 15 mM.[8]

  • Extraction:

    • Combine 10 g of ground rooibos with 100 mL of the β-CD solution (1:10 w/v ratio) in a suitable vessel.[8]

    • Homogenize the mixture using a high-speed homogenizer (e.g., Polytron) at ~29,000 rpm for 2 minutes.[8]

    • Heat the mixture at a controlled temperature (optimized between 40°C and 90°C) for a specific duration (optimized between 15 and 60 minutes) with constant magnetic stirring.[8]

  • Clarification: Immediately cool the extract and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes at 4°C) to pellet the solid plant material.[8]

  • Supernatant Collection: Carefully decant and collect the clear supernatant containing the this compound-β-CD complexes. This extract can be used directly or subjected to further purification steps.

Data Summary: Extraction Parameters
ParameterSolvent Extractionβ-Cyclodextrin Assisted ExtractionReference(s)
Starting Material Unfermented, dried, ground rooibosUnfermented, dried, ground rooibos[8][9]
Solvent System 80:20 Ethanol:Water (v/v)7.5 mM - 15 mM aqueous β-CD[8][9]
Solid:Solvent Ratio 1:5 (w/v)1:10 (w/v)[8][9]
Temperature 15°C - 35°C40°C - 90°C[8][9]
Time 90 - 180 minutes15 - 60 minutes[8][9]
Typical Yield An extract with ≥8% this compound content can be achieved.Higher polyphenolic content compared to water-only extraction.[11]

Part 2: Purification of this compound

Following extraction, the crude extract contains a mixture of compounds, including this compound, nothofagin, orientin, and isoorientin.[12] Purification is essential to isolate this compound for research and drug development. High-Performance Countercurrent Chromatography (HPCCC) followed by semi-preparative HPLC is a highly effective, gentle, and scalable method.[12][13]

Workflow for this compound Extraction and Purification

G Overall Workflow for this compound Isolation cluster_extraction Extraction cluster_purification Purification raw_material Green Rooibos Raw Material (Dried, Ground) extraction Solvent Extraction (e.g., 80% Ethanol) raw_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Polyphenolic Extract concentration->crude_extract hpccc HPCCC Separation (e.g., EtOAc-n-BuOH-Acidified Water) crude_extract->hpccc Load onto HPCCC fraction_collection Collect this compound-Rich Fractions hpccc->fraction_collection prep_hplc Semi-Preparative HPLC fraction_collection->prep_hplc pure_this compound Pure this compound (>99%) prep_hplc->pure_this compound

Caption: General workflow from raw rooibos to highly purified this compound.

Stability Considerations During Processing

This compound is highly unstable in neutral to alkaline solutions, readily degrading into other compounds.[7][12] It is crucial to maintain an acidic pH throughout the purification process to preserve the molecule.

  • pH Stability: this compound is significantly more stable at pH 3 (91% remaining after 29 hours) compared to pH 7 (only 45% remaining after 29 hours).[12][13][14]

  • Oxidation: In solution, this compound can oxidize to form flavanones (eriodictyol glucosides) and flavones (isoorientin and orientin).[5][7] The addition of antioxidants like ascorbic acid can prevent this degradation.[7][15]

Diagram of this compound Stability and Degradation

G Factors Affecting this compound Stability cluster_conditions Conditions cluster_stabilizers Stabilizers cluster_products Degradation Products This compound This compound flavanones Flavanones (Eriodictyol Glucosides) This compound->flavanones Oxidation flavones Flavones (Isoorientin, Orientin) This compound->flavones Oxidation high_ph Neutral / Alkaline pH (pH > 7) high_ph->this compound promotes degradation oxygen Presence of Oxygen oxygen->this compound promotes degradation enzymes Plant Enzymes (during processing) enzymes->this compound promotes degradation low_ph Acidic pH (pH 3-4) low_ph->this compound stabilizes antioxidants Antioxidants (e.g., Ascorbic Acid) antioxidants->this compound stabilizes

Caption: Key factors influencing the stability and degradation of this compound.

Protocol 1: High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, making it ideal for gently separating sensitive compounds like this compound.[12]

Experimental Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system. A common system is Ethyl Acetate (EtOAc) - n-Butanol (n-BuOH) - 0.1% aqueous Formic Acid in a ratio of 8:2:10 (v/v/v).[16] The formic acid ensures an acidic environment to stabilize the this compound.

  • HPCCC System Equilibration:

    • Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).

    • Pump the mobile phase (the lower phase) through the system at a defined flow rate until hydrodynamic equilibrium is reached.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a small volume of the biphasic solvent system. To improve sample loading, ethanol-insoluble matter can be removed from the crude extract beforehand.[12][13]

    • Inject the prepared sample into the HPCCC system.

  • Separation and Fraction Collection:

    • Run the separation, monitoring the effluent with a UV-Vis detector (e.g., 288 nm).[17]

    • Collect fractions based on the resulting chromatogram. This compound will elute in specific fractions, separated from nothofagin and other flavonoids.[16]

Protocol 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

The this compound-rich fractions obtained from HPCCC can be further polished using semi-preparative HPLC to achieve very high purity.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • HPLC System and Column: Use a semi-preparative C18 column.

  • Sample Preparation: Pool and concentrate the this compound-rich fractions from HPCCC. Redissolve the residue in the initial mobile phase mixture.

  • Purification:

    • Inject the sample onto the semi-preparative column.

    • Run a gradient elution program to separate this compound from any remaining minor impurities. An example gradient could be: 12.4% to 16.6% B over 10 minutes.[16]

    • Monitor the elution at a suitable wavelength (e.g., 288 nm or 348 nm).

  • Final Product: Collect the peak corresponding to this compound and remove the solvent by lyophilization or evaporation under reduced pressure.

Data Summary: Purification and Purity
TechniqueKey ParametersResulting PurityReference(s)
HPCCC Solvent System: EtOAc-n-BuOH-0.1% aq. Formic Acid (8:2:10)Enriched fractions of this compound, separated from other major compounds.[12][16]
Semi-Preparative HPLC Column: C18Mobile Phase: Acetonitrile / Acidified Water GradientThis compound: >99%Nothofagin: >99% (in separate fractions)[12][13][14]

Conclusion

The successful isolation of high-purity this compound from Aspalathus linearis is critically dependent on the use of unfermented green rooibos and processing conditions that mitigate its inherent instability. A combination of optimized solvent extraction followed by a multi-step chromatographic purification involving HPCCC and semi-preparative HPLC has been demonstrated to be a robust and scalable strategy.[12] Maintaining an acidic pH throughout the purification process is paramount to achieving high yields of stable, research-grade this compound.[12][14] The protocols and data presented here provide a comprehensive guide for researchers and professionals aiming to isolate and utilize this promising bioactive compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Aspalathin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspalathin is a C-glucosyl dihydrochalcone, a flavonoid unique to the South African rooibos plant (Aspalathus linearis). It is the most abundant and potent antioxidant in unfermented (green) rooibos and is the subject of extensive research for its potential health benefits, including anti-diabetic, anti-inflammatory, and cardio-protective properties. Accurate and reliable quantification of this compound in rooibos raw materials, extracts, and finished products is crucial for quality control, standardization, and research into its pharmacological effects. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or photodiode array (PDA) detection is the most widely used and validated technique for this purpose.[1] This document provides detailed protocols and application notes for the quantification of this compound using HPLC.

Experimental Protocols

Sample Preparation: Extraction of this compound from Rooibos

The choice of extraction solvent and method is critical for the efficient recovery of this compound. Aqueous mixtures of organic solvents are generally most effective.

Protocol 1: Methanol-Water Extraction

This protocol is suitable for routine analysis of this compound in dried rooibos plant material and dietary supplements.

  • Materials:

    • Dried and milled rooibos plant material or powdered supplement.

    • 80% Methanol in water (v/v).

    • Vortex mixer.

    • Ultrasonic bath.

    • Centrifuge.

    • 0.22 µm or 0.45 µm syringe filters.

    • HPLC vials.

  • Procedure:

    • Accurately weigh approximately 100 mg of the homogenized rooibos powder into a microcentrifuge tube.

    • Add 1.5 mL of 80% methanol.

    • Vortex the mixture for 30 seconds to ensure thorough wetting of the sample.

    • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Protocol 2: Hot Water Infusion (Simulating Tea Preparation)

This protocol is designed to quantify the this compound content in a "cup-of-tea" preparation.

  • Materials:

    • Rooibos tea (fermented or unfermented).

    • Boiling deionized water.

    • Beaker and magnetic stirrer with hot plate.

    • Timer.

    • Whatman No. 1 filter paper or equivalent.

    • 0.22 µm or 0.45 µm syringe filters.

    • HPLC vials.

  • Procedure:

    • Place 2 g of rooibos tea into a beaker.

    • Add 200 mL of boiling deionized water.

    • Allow the tea to infuse for 5-10 minutes with occasional stirring.

    • Filter the infusion through Whatman No. 1 filter paper to remove solid plant material.

    • Allow the filtrate to cool to room temperature.

    • Filter an aliquot of the cooled infusion through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for analysis.

HPLC Methodologies for this compound Quantification

Several HPLC and UHPLC (Ultra-High-Performance Liquid Chromatography) methods have been developed and validated for the analysis of this compound. Below are detailed protocols for two common approaches.

Protocol 2.1: Conventional HPLC-PDA Method

This method is robust and suitable for the simultaneous quantification of this compound and other major flavonoids in rooibos.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., YMC-PackPro C18, 150 mm x 4.6 mm, 5 µm).[2][3]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Gradient Elution:

      • 0 min: 100% A

      • 25 min: 100% B

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 21°C.[3]

    • Injection Volume: 20 µL.[3]

    • Detection Wavelength: 288 nm for quantification of this compound. A PDA detector can monitor multiple wavelengths (e.g., 280, 320, 360 nm) for other compounds.[2][4]

Protocol 2.2: UHPLC-PDA-MS Method

This method offers faster analysis times and higher resolution, making it suitable for high-throughput screening and complex samples.[4]

  • Instrumentation:

    • UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector. A mass spectrometer (MS) can be coupled for peak identification and confirmation.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Cortecs UPLC C18, 100 mm x 2.1 mm, 1.6 µm).[4]

    • Mobile Phase A: Water with 0.05% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile with 0.05% Formic Acid.[4]

    • Gradient Elution:

      • 0-22 min: 10% B

      • 22-30 min: 10% to 25% B

      • 30-32 min: 25% to 100% B

    • Flow Rate: 0.25 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 2 µL.[4]

    • Detection Wavelength: 288 nm.[4]

    • Total Run Time: Approximately 32 minutes.[4]

Method Validation

A validated HPLC method ensures accurate and reliable results. Key validation parameters for this compound quantification are summarized below.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the this compound standard and the detector response (peak area). Calibration curves are typically prepared over a range of concentrations (e.g., 1-1000 µg/mL).[4] Correlation coefficients (r²) should be >0.999.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD). %RSD values should be <2% for precision.

  • Accuracy: Determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix. Recoveries should typically be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For UHPLC methods, LODs for phenolic compounds in rooibos have been reported in the range of 0.2-1 µg/mL.[4]

Data Presentation

Table 1: Comparison of HPLC and UHPLC Methods for this compound Quantification

ParameterConventional HPLC MethodUHPLC Method
Column C18, 150 x 4.6 mm, 5 µm[2][3]C18, 100 x 2.1 mm, 1.6 µm[4]
Mobile Phase A: Water + 0.1% TFA[2]A: Water + 0.05% Formic Acid[4]
B: Methanol + 0.1% TFA[2]B: Acetonitrile + 0.05% Formic Acid[4]
Flow Rate 1.0 mL/min[3]0.25 mL/min[4]
Column Temp. 21°C[3]30°C[4]
Detection 288 nm (PDA)[4]288 nm (PDA)[4]
Analysis Time ~30 min~32 min[4]

Table 2: this compound Content in Different Rooibos Products (Illustrative Data)

Sample TypeThis compound Content ( g/100g dry weight)Reference
Unfermented (Green) Rooibos Leaves2.50 - 4.49[5]
Fermented Rooibos0.02 - 1.2[1]
Green Rooibos Extract> 8.0[1]
Fermented Rooibos Extract< 2.0[1]
Green Rooibos Tea Infusion (mg/L)78 - 251[1]
Fermented Rooibos Tea Infusion (mg/L)Not detected - 16[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Rooibos Material (Leaves, Tea, Extract) weigh Weigh Sample sample->weigh extract Add Extraction Solvent (e.g., 80% Methanol) weigh->extract sonicate Ultrasonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc_vial HPLC Vial filter->hplc_vial injection Inject into HPLC hplc_vial->injection separation C18 Column Separation injection->separation detection PDA Detection (288 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate this compound Peak chromatogram->integration quantification Quantify using Calibration Curve integration->quantification report Final Report quantification->report

Caption: Workflow for this compound Quantification.

logical_relationship cluster_factors Key Factors Influencing this compound Content cluster_outcome Outcome processing Processing (Fermentation) aspalathin_conc Final this compound Concentration processing->aspalathin_conc Significantly Reduces extraction Extraction Method extraction->aspalathin_conc Determines Yield plant_material Plant Material (Ecotype, Harvest Time) plant_material->aspalathin_conc Major Source of Variation

Caption: Factors Affecting this compound Quantification.

References

Application Notes and Protocols for the Quantification of Aspalathin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspalathin, a C-glucosyl dihydrochalcone, is a unique and abundant flavonoid found almost exclusively in the South African plant Aspalathus linearis, the source of rooibos tea.[1][2] This compound has garnered significant interest in the scientific and pharmaceutical communities due to its potent antioxidant properties and potential therapeutic applications in managing conditions such as metabolic syndrome, diabetes, and oxidative stress-related disorders.[2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects in preclinical and clinical research.

These application notes provide detailed protocols for the extraction and quantification of this compound from Aspalathus linearis extracts. The methodologies described are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), which is a widely used and validated method for this purpose.[2][3]

Quantitative Data Summary

The this compound content in Aspalathus linearis can vary significantly depending on factors such as the plant ecotype, processing methods (fermented vs. unfermented), and extraction parameters.[1][2] Unfermented "green" rooibos contains substantially higher levels of this compound compared to the traditional fermented "red" rooibos, as the fermentation process leads to its oxidation.[1][4][5] The choice of extraction solvent also plays a critical role in the yield of this compound.

Table 1: this compound Content in Different Rooibos Products and Extracts

Sample TypeProcessingExtraction SolventThis compound ContentReference
Rooibos Leaves (Dry Weight)Unfermented (Green)-6.0 - 13.5 g/kg[1]
Rooibos Leaves (Dry Weight)Fermented (Red)-< 1.7% of original[1]
Hot Water ExtractUnfermented (Green)Water~110 g/kg[1]
Hot Water ExtractFermented (Red)Water~5.8 g/kg[1]
Solvent ExtractUnfermented (Green)80% Ethanol-WaterUp to 171 g/kg[1]
Commercial Green Rooibos Tea InfusionUnfermented (Green)Hot Water78 - 251 mg/L[2]
Commercial Fermented Rooibos Tea InfusionFermented (Red)Hot WaterNot detected - 16 mg/L[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Aspalathus linearis Plant Material

This protocol details a robust method for extracting this compound from dried plant material, suitable for subsequent quantification. An 80% methanol or ethanol solution is recommended for optimal extraction of this compound.[1][6]

Materials and Reagents:

  • Dried and finely ground Aspalathus linearis plant material (unfermented is preferred for higher yield)

  • 80% Methanol (HPLC grade) or 80% Ethanol

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh approximately 100 mg of the dried, ground plant material into a 15 mL centrifuge tube.

  • Add 10 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate cell disruption and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 80% methanol, and the supernatants combined.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC analysis. Store at 4°C if not analyzed immediately.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a validated HPLC method for the separation and quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-25% B

    • 25-30 min: 25-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 288 nm for quantification of this compound. A full UV spectrum (200-400 nm) should be recorded to confirm peak identity.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in 80% methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 288 nm. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and UV spectrum compared to the pure standard. Quantify the amount of this compound in the sample by using the peak area and the calibration curve.

Calculations: The concentration of this compound in the extract (in mg/g of dry plant material) can be calculated using the following formula:

This compound (mg/g) = (C * V) / W

Where:

  • C is the concentration of this compound in the injected sample (in mg/mL) obtained from the calibration curve.

  • V is the total volume of the extraction solvent (in mL).

  • W is the weight of the dry plant material (in g).

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow start Start: Plant Material sample_prep Sample Preparation (Drying, Grinding) start->sample_prep extraction Extraction (80% Methanol/Ethanol) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis end End: this compound Concentration data_analysis->end standard_prep Standard Preparation (this compound) calibration Calibration Curve Generation standard_prep->calibration calibration->data_analysis aspalathin_content unfermented Unfermented Rooibos (Green) high_this compound High this compound Content unfermented->high_this compound Characterized by oxidation Oxidation Process unfermented->oxidation Undergoes fermented Fermented Rooibos (Red) low_this compound Low this compound Content fermented->low_this compound Characterized by oxidation->fermented Produces

References

Animal Models for Studying the Effects of Aspalathin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspalathin, a C-dihydrochalcone flavonoid primarily found in the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potential therapeutic properties.[1][2] Preclinical research, predominantly utilizing rodent models, has demonstrated its efficacy in various disease states, particularly in metabolic disorders, cardiovascular disease, and conditions associated with oxidative stress. These application notes provide a comprehensive overview of the key animal models and experimental protocols used to investigate the effects of this compound, offering a guide for researchers aiming to design and execute studies in this area.

I. Animal Models and Pathological Conditions

This compound has been investigated in several well-established animal models that mimic human diseases. The most commonly employed models are rodents, including various strains of mice and rats, each selected for their specific pathological characteristics.

A. Type 2 Diabetes and Metabolic Syndrome

Genetically diabetic and diet-induced obese rodent models are the primary tools for studying the anti-diabetic effects of this compound.[3][4][5]

  • ob/ob Mice: These mice are leptin-deficient, leading to hyperphagia, obesity, and severe type 2 diabetes. They are a valuable model for investigating the effects of this compound on hyperglycemia and glucose intolerance.[3]

  • db/db Mice: These mice have a mutation in the leptin receptor, resulting in a phenotype of obesity, insulin resistance, and diabetes. They are frequently used to study the hypoglycemic effects of this compound and its impact on glucose homeostasis.[4][6][7][8]

  • KK-Ay Mice: This model spontaneously develops type 2 diabetes and is used to assess the anti-diabetic potential of this compound, particularly its effects on fasting blood glucose levels.[5]

  • High-Fat Diet (HFD)-Induced Obese Rats: Wistar or other rat strains fed a high-fat diet develop obesity, insulin resistance, and other features of metabolic syndrome. These models are crucial for understanding this compound's role in mitigating diet-induced metabolic dysregulation.[1][9][10][11][12]

B. Cardiovascular Disease

Animal models of cardiovascular disease are employed to explore the cardioprotective effects of this compound, often in the context of obesity and diabetes.

  • High-Fat Diet (HFD)-Induced Obese Wistar Rats: This model exhibits cardiovascular risk factors such as increased blood pressure, impaired vasodilation, and oxidative stress, making it suitable for studying the cardiovascular benefits of this compound.[9][10][11]

  • Diabetic (db/db) Mice: The cardiovascular complications associated with diabetes, such as cardiac remodeling and oxidative stress, can be investigated in this model to assess the protective effects of this compound on the heart.[7]

C. Oxidative Stress

The antioxidant properties of this compound are a central focus of research. Various models are utilized to induce and measure oxidative stress.

  • Immobilization-Induced Stress in Rats: This model is used to study the protective effects of rooibos tea, rich in this compound, against psychological stress-induced oxidative damage in the brain.[13][14]

  • Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats: CCl4 administration induces severe oxidative stress in the liver, providing a model to investigate the hepatoprotective and antioxidant effects of this compound.[15]

  • Doxorubicin-Induced Cardiotoxicity: The chemotherapeutic agent doxorubicin is known to cause cardiotoxicity through the generation of reactive oxygen species (ROS). This model is used to evaluate this compound's ability to mitigate this oxidative damage in cardiomyocytes.[16]

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound in different animal models.

Table 1: Effects of this compound on Glucose Metabolism in Diabetic Mouse Models

Animal ModelThis compound/GRE DoseDurationKey FindingsReference
ob/ob Mice0.1% this compound in diet5 weeksSuppressed the increase in fasting blood glucose levels and improved glucose intolerance.[3]
db/db Mice0.1-0.2% this compound in diet5 weeksSuppressed the increase in fasting blood glucose levels and improved glucose tolerance.[4]
db/db Mice130 mg/kg/day ASP6 weeksMore effective at reversing complications than a low dose of ASP or metformin.[7]
KK-Ay MiceGreen Rooibos Extract (GRE)SubchronicSuppressed the increase in fasting blood glucose levels.[5]
db/db Mice100 mg/kg GRT5 weeksNo significant effect on fasting plasma glucose as monotherapy.[8]

Table 2: Effects of Green Rooibos Extract (GRT) on Cardiovascular Parameters in High-Fat Diet (HFD) Fed Rats

Animal ModelGRT DoseDurationKey FindingsReference
Wistar Rats (HFD)60 mg/kg/day6 weeksAlleviated increased blood pressure and impaired vasodilation.[9][10]
Wistar Rats (HFD)60 mg/kg/day7 weeksDid not significantly affect most metabolic measures within dietary groups.[1]

Table 3: Effects of this compound/Rooibos on Oxidative Stress Markers

Animal Model/SystemTreatmentKey FindingsReference
Immobilization-Stressed RatsRooibos TeaAttenuated the increase in stress-related metabolites and lipid peroxidation.[13][14]
CCl4-Treated RatsRooibos TeaDecreased elevated enzyme levels and inhibited mitochondrial lipid peroxidation.[15]
H9c2 Cardiomyoblasts0.2 µM ASP (co-treated with Doxorubicin)Improved endogenous antioxidant levels and inhibited reactive oxygen species production.[16]
Diabetic (db/db) Mice130 mg/kg/day ASPEnhanced expression of Nrf2 and its downstream antioxidant genes.[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound research.

A. Protocol for Induction of Type 2 Diabetes and this compound Administration

1. Animal Model:

  • Male db/db mice (or other appropriate diabetic models like ob/ob or KK-Ay mice) and their non-diabetic db/+ littermates are used.[7][8]

  • For diet-induced models, male Wistar rats can be fed a high-fat, high-sugar diet for 12 weeks to induce obesity and insulin resistance.[12]

2. Housing and Acclimatization:

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

3. This compound/GRE Administration:

  • Dietary Admixture: this compound can be mixed into the standard rodent chow at concentrations of 0.1-0.2%.[3][4]

  • Oral Gavage: A green rooibos extract (GRT) can be administered daily via oral gavage at doses ranging from 32 to 195 mg/kg body weight.[12] The extract is often dissolved in a vehicle like gelatin-jelly to improve consumption.[1][12]

  • Treatment Duration: The treatment period typically ranges from 5 to 12 weeks.[3][4][12]

B. Protocol for Glucose Metabolism Assessment

1. Fasting Blood Glucose Measurement:

  • Fast animals overnight (typically for 6-8 hours) with free access to water.

  • Collect blood samples from the tail vein.

  • Measure blood glucose levels using a standard glucometer.[3][4]

2. Intraperitoneal Glucose Tolerance Test (IPGTT):

  • Fast animals overnight.

  • Record the baseline blood glucose level (t=0).

  • Administer a glucose solution (typically 1-2 g/kg body weight) via intraperitoneal injection.[4][17]

  • Collect blood samples at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose at each time point.

  • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[18]

C. Protocol for Cardiovascular Function Assessment in Rodents

1. Blood Pressure Measurement:

  • Use non-invasive tail-cuff plethysmography to measure systolic and diastolic blood pressure.[9][19]

  • Acclimatize the animals to the restraining device for several days before recording measurements to minimize stress-induced variations.

2. Echocardiography:

  • Anesthetize the animal (e.g., with isoflurane).

  • Use a high-frequency ultrasound system with a probe suitable for small animals to perform transthoracic echocardiography.[19][20]

  • Obtain M-mode and pulsed-Doppler images to assess left ventricular function, including fractional shortening and ejection fraction.[19]

3. In Vivo Hemodynamic Assessment:

  • For a more detailed analysis, cardiac catheterization can be performed.[19][21]

  • Insert a pressure-volume conductance catheter into the left ventricle to obtain real-time pressure-volume loops, which provide comprehensive data on cardiac contractility and hemodynamics.[21][22]

D. Protocol for Oxidative Stress Marker Analysis

1. Tissue Preparation:

  • Euthanize the animals and collect relevant tissues (e.g., liver, heart, brain).

  • Homogenize the tissues in an appropriate buffer on ice.

  • Centrifuge the homogenate to obtain the supernatant for analysis.

2. Measurement of Lipid Peroxidation (TBARS Assay):

  • Malondialdehyde (MDA), a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.[9][10]

  • The assay involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored product, which is then measured spectrophotometrically.[23]

3. Measurement of Antioxidant Enzyme Activity:

  • Superoxide Dismutase (SOD): SOD activity can be measured using commercially available kits that are based on the inhibition of a reaction that produces a colored product.[16][24]

  • Catalase (CAT): Catalase activity is often determined by measuring the rate of decomposition of hydrogen peroxide (H2O2).[16]

  • Glutathione Peroxidase (GPx): GPx activity can be measured by a coupled reaction in which glutathione reductase and NADPH are used. The oxidation of NADPH is monitored spectrophotometrically.

4. Measurement of Reactive Oxygen Species (ROS):

  • Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[23] DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways Modulated by this compound

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake\n(Muscle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Hepatic Gluconeogenesis\n(Gene Expression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Hepatic Lipogenesis\n(Gene Expression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(HO-1, NQO1, SOD1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKB_Akt [label="PKB/Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> AMPK [label="Activates"]; AMPK -> GLUT4 [label="Promotes"]; GLUT4 -> Glucose_Uptake [label="Increases"]; this compound -> Gluconeogenesis [label="Decreases", dir=T, arrowtail=odot, color="#EA4335"]; this compound -> Lipogenesis [label="Decreases", dir=T, arrowtail=odot, color="#EA4335"]; this compound -> Nrf2 [label="Increases"]; Nrf2 -> Antioxidant_Enzymes [label="Upregulates"]; Antioxidant_Enzymes -> Oxidative_Stress [label="Reduces", dir=T, arrowtail=odot, color="#EA4335"]; this compound -> PKB_Akt [label="Activates"]; PKB_Akt -> eNOS [label="Activates"]; eNOS -> Vasodilation [label="Promotes"]; } dot Caption: Key signaling pathways modulated by this compound.

B. Experimental Workflow for In Vivo Studies

// Nodes Animal_Model [label="Animal Model Selection\n(e.g., db/db mice, HFD rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Disease_Induction [label="Disease Induction\n(e.g., High-Fat Diet)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into Groups\n(Control, Vehicle, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Administration\n(Dietary or Gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="In-life Monitoring\n(Body weight, Food intake, Blood pressure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolic_Tests [label="Metabolic Assessments\n(Fasting Glucose, IPGTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CV_Tests [label="Cardiovascular Assessments\n(Echocardiography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Termination [label="Euthanasia and Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Biochemical and Molecular Analysis\n(Oxidative Stress, Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Animal_Model -> Acclimatization; Acclimatization -> Disease_Induction; Disease_Induction -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Termination; Treatment -> Metabolic_Tests; Metabolic_Tests -> Termination; Treatment -> CV_Tests; CV_Tests -> Termination; Termination -> Analysis; Analysis -> Data_Analysis; } dot Caption: General experimental workflow for in vivo studies.

Conclusion

The use of appropriate animal models is critical for elucidating the mechanisms of action and therapeutic potential of this compound. The protocols and data presented in these application notes provide a foundation for researchers to design robust preclinical studies. Future research should continue to explore the long-term effects and safety of this compound, as well as its potential in other disease models, to further validate its promise as a natural therapeutic agent.

References

Unveiling the Antioxidant Power of Aspalathin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Aspalathin, a C-glucosyl dihydrochalcone unique to the South African Rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potent antioxidant properties and potential therapeutic applications in metabolic diseases.[1] For researchers, scientists, and drug development professionals investigating the antioxidant potential of this compound, standardized and detailed protocols are crucial for obtaining accurate and reproducible results. This document provides comprehensive application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and ORAC, as well as the cell-based Cellular Antioxidant Activity (CAA) assay.

This compound is readily soluble in water and polar solvents, a characteristic that facilitates its use in aqueous buffer systems common to these assays.[1] However, it is susceptible to oxidation, particularly at neutral to alkaline pH.[1][2][3] Therefore, careful consideration of buffer pH and the use of stabilizing agents like citric acid may be necessary for prolonged experiments.[3][4][5]

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various assays. The following table summarizes the available quantitative data for pure this compound and this compound-rich extracts.

AssayTest SubstanceResultReference(s)
ABTS Radical Scavenging Pure this compoundIC50 = 3.33 µM[6]
DPPH Radical Scavenging This compound-Enriched Green Rooibos Extract2774 µmol Trolox equivalents/g extract[7]
Oxygen Radical Absorbance Capacity (ORAC) This compound-Enriched Green Rooibos Extract12,989 µmol Trolox equivalents/g extract[7]
Fe(II)-Induced Microsomal Lipid Peroxidation Pure this compoundIC50 = 50.2 µM[6]
Cellular Antioxidant Activity (CAA) Pure this compoundProtective effects and reduction of intracellular ROS demonstrated, but specific quantitative CAA value not found.[8][9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Trolox (or other suitable standard antioxidant)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound solutions to the wells. c. For the blank, add 100 µL of methanol instead of the this compound solution. d. For the control, add 100 µL of the solvent used for this compound (if different from methanol) to a well with the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Value: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radicals).

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH and this compound in 96-well plate prep_dpph->mix prep_aspa Prepare this compound Serial Dilutions prep_aspa->mix incubate Incubate 30 min in dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (or water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Trolox (or other suitable standard antioxidant)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. d. Before use, dilute the ABTS•+ solution with ethanol (or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water) and make serial dilutions.

  • Assay Procedure: a. In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well. b. Add 10 µL of the different concentrations of this compound solutions to the wells. c. For the blank, add 10 µL of the solvent used for this compound instead of the sample.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the this compound sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is prepared using Trolox. The antioxidant capacity of this compound is expressed as Trolox equivalents.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS Radical Solution mix Mix ABTS and this compound in 96-well plate prep_abts->mix prep_aspa Prepare this compound Serial Dilutions prep_aspa->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot teac Determine TEAC plot->teac

Caption: ABTS Assay Workflow.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

  • Trolox

Protocol:

  • Preparation of Reagents: a. Prepare a stock solution of fluorescein in phosphate buffer. b. Prepare a fresh solution of AAPH in phosphate buffer before each use. c. Prepare a stock solution of this compound in phosphate buffer and make serial dilutions. d. Prepare a series of Trolox standards in phosphate buffer.

  • Assay Procedure: a. In a 96-well black microplate, add 25 µL of the different concentrations of this compound solutions, Trolox standards, or phosphate buffer (for the blank) to the respective wells. b. Add 150 µL of the fluorescein solution to all wells. c. Incubate the plate at 37°C for 15 minutes in the microplate reader. d. After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.

  • Measurement: Immediately begin reading the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.

  • Calculation: a. Calculate the area under the curve (AUC) for each sample, standard, and blank. b. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. c. Plot a standard curve of net AUC versus Trolox concentration. d. The ORAC value of this compound is expressed as micromoles of Trolox equivalents (TE) per gram or mole of this compound.[10]

Workflow Diagram:

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Fluorescein, AAPH, and this compound solutions mix Mix Fluorescein and this compound in 96-well plate prep_reagents->mix incubate Incubate 15 min at 37°C mix->incubate add_aaph Add AAPH to initiate reaction incubate->add_aaph measure Measure Fluorescence kinetically add_aaph->measure calculate_auc Calculate Area Under the Curve (AUC) measure->calculate_auc plot_curve Plot Trolox Standard Curve calculate_auc->plot_curve orac_value Determine ORAC Value (TE) plot_curve->orac_value

Caption: ORAC Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation. Antioxidants can prevent this fluorescence.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Seed the cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Treatment: a. Prepare different concentrations of this compound in treatment medium (DMEM without FBS). b. Remove the culture medium from the wells and wash the cells with PBS. c. Treat the cells with 100 µL of the this compound solutions for 1 hour.

  • Loading with DCFH-DA: a. After the 1-hour treatment, remove the medium and add 100 µL of treatment medium containing 25 µM DCFH-DA to each well. b. Incubate for 1 hour to allow the probe to be taken up by the cells.

  • Induction of Oxidative Stress: a. Remove the DCFH-DA solution and wash the cells with PBS. b. Add 100 µL of 600 µM AAPH solution in PBS to each well to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Calculation: a. Calculate the area under the curve (AUC) for the control (cells with AAPH but no this compound) and the this compound-treated samples. b. The CAA value is calculated as the percentage decrease in fluorescence compared to the control.

    • ∫SA is the integrated area under the sample curve.

    • ∫CA is the integrated area under the control curve.

Signaling Pathway Diagram:

CAA_Signaling_Pathway cluster_inside_cell Intracellular AAPH AAPH Peroxyl_Radicals Peroxyl Radicals AAPH->Peroxyl_Radicals DCFH DCFH (non-fluorescent) Peroxyl_Radicals->DCFH Oxidation DCF DCF (fluorescent) DCFH->DCF This compound This compound This compound->Peroxyl_Radicals Scavenges Cell Cell Membrane

Caption: CAA Assay Principle.

Conclusion

These detailed protocols provide a robust framework for researchers to accurately assess the antioxidant capacity of this compound. By employing a combination of these chemical and cell-based assays, a comprehensive understanding of this compound's antioxidant potential can be achieved, contributing to the advancement of research into its health benefits and potential therapeutic applications. It is important to note that while chemical assays provide valuable information on the radical scavenging abilities of this compound, the cellular antioxidant activity assay offers a more biologically relevant perspective by considering cellular uptake and metabolism. Further research is warranted to establish a specific quantitative CAA value for pure this compound.

References

Application Notes and Protocols for Aspalathin in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspalathin, a C-glucoside dihydrochalcone found predominantly in the South African rooibos plant (Aspalathus linearis), has emerged as a promising natural compound in the field of diabetes research.[1][2] Extensive in vitro and in vivo studies have demonstrated its potential to mitigate key pathological features of type 2 diabetes, including hyperglycemia, insulin resistance, and pancreatic β-cell dysfunction.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in various diabetes research models, complete with detailed experimental protocols and a summary of key quantitative findings.

This compound's therapeutic potential appears to stem from its multifaceted mechanism of action. It has been shown to enhance glucose uptake in muscle and liver cells, stimulate insulin secretion from pancreatic β-cells, and protect these cells from glucotoxicity and oxidative stress.[3][6] At the molecular level, this compound is known to modulate critical signaling pathways involved in glucose homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathways.[1][7][8]

These notes are intended to serve as a practical guide for researchers investigating the anti-diabetic properties of this compound, facilitating the design and execution of robust and reproducible experiments.

Data Presentation

In Vitro Efficacy of this compound
Cell LineModelThis compound Concentration (µM)Key FindingsReference(s)
L6 MyotubesSkeletal Muscle Glucose Uptake1 - 100Dose-dependently increased glucose uptake, independent of insulin.[3][5][3][5]
C2C12 MyotubesSkeletal Muscle Insulin ResistanceNot SpecifiedAmeliorated palmitate-induced insulin resistance by enhancing glucose uptake and improving insulin signaling.[9][10][11][9][10][11]
RIN-5F CellsPancreatic β-Cell Insulin Secretion & Protection100Significantly increased insulin secretion.[3][5] Suppressed advanced glycation end product (AGE)-induced rises in reactive oxygen species (ROS).[4][3][4][5]
3T3-L1 AdipocytesAdipocyte Insulin ResistanceNot SpecifiedAmeliorated palmitate-induced insulin resistance by modulating key genes in energy metabolism and insulin signaling.[7][7]
C3A HepatocytesHepatic Insulin Resistance10Ameliorated palmitate-induced defects in glucose transport, free fatty acid uptake, and mitochondrial respiration.[12][12]
In Vivo Efficacy of this compound
Animal ModelThis compound DosageDurationKey FindingsReference(s)
db/db Mice0.1 - 0.2% in diet5 weeksSuppressed the increase in fasting blood glucose levels and improved glucose tolerance.[3][5][3][5]
db/db Mice20 mg/ml/100 g body weight (oral)Single doseImproved impaired glucose tolerance in an intraperitoneal glucose tolerance test (IPGTT).[3][3]
ob/ob Mice0.1% in diet5 weeksSignificantly suppressed the increase in fasting blood glucose levels and improved glucose intolerance. Decreased expression of hepatic genes related to gluconeogenesis and lipogenesis.[4][6][4][6]
Streptozotocin-induced Diabetic Rats5, 10, 20, 40 mg/kg body weight (oral)Not SpecifiedDose-dependently reduced blood glucose levels and had beneficial effects on dyslipidemia.[13][13]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is designed to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.

1. Cell Culture and Differentiation:

  • Culture L6 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • To induce differentiation, allow the myoblasts to reach 80-90% confluency.
  • Replace the growth medium with DMEM containing 2% horse serum and continue incubation for 4-6 days, replacing the medium every 2 days, until myotubes have formed.

2. This compound Treatment and Glucose Uptake Measurement:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 100 µM) in serum-free DMEM.
  • Wash the differentiated L6 myotubes with phosphate-buffered saline (PBS).
  • Incubate the cells with the this compound solutions or vehicle control for a specified period (e.g., 2 hours).
  • Following incubation, add a fluorescently-labeled glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.
  • Terminate the assay by washing the cells with ice-cold PBS.
  • Measure the fluorescence intensity using a plate reader to quantify glucose uptake.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol details the procedure for an OGTT in diabetic mice to evaluate the in vivo effect of this compound on glucose homeostasis.[14][15][16]

1. Animal Model and Acclimatization:

  • Use a genetically diabetic mouse model such as db/db or ob/ob mice.[3][4]
  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
  • Allow for an acclimatization period of at least one week before the experiment.

2. This compound Administration:

  • This compound can be administered through the diet by mixing it into the chow at a specified concentration (e.g., 0.1-0.2% w/w) for a chronic study (e.g., 5 weeks).[3][4]
  • For an acute study, this compound can be administered as a single oral gavage dose (e.g., 20 mg/ml/100 g body weight).[3]

3. OGTT Procedure:

  • Fast the mice for 4-6 hours (or overnight, depending on the specific protocol) with free access to water.[14]
  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
  • Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[14][16]
  • Collect blood samples from the tail vein at subsequent time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.
  • Measure and record the blood glucose levels at each time point.
  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 3: Differentiation of 3T3-L1 Preadipocytes into Adipocytes

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes, a common model for studying adipogenesis and insulin resistance.[17][18][19]

1. Cell Culture:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum.

2. Induction of Differentiation:

  • Grow cells to confluence (Day 0).
  • Two days post-confluence (Day 2), change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
  • After 2-3 days (Day 4/5), replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
  • After another 2 days (Day 6/7), switch to DMEM with 10% FBS and replace it every 2-3 days.
  • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed by day 8-12.

Signaling Pathways and Experimental Workflows

aspalathin_signaling_pathway cluster_muscle_liver In Muscle and Liver Cells cluster_pancreas In Pancreatic β-Cells This compound This compound AMPK AMPK This compound->AMPK Activates PI3K PI3K This compound->PI3K Activates Pancreatic_Beta_Cell Pancreatic β-Cell This compound->Pancreatic_Beta_Cell Acts on GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis AKT Akt/PKB PI3K->AKT AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Muscle_Liver_Cell Muscle/Liver Cell

Caption: this compound signaling pathways in glucose metabolism.

in_vitro_workflow start Start: Cell Culture (e.g., L6, 3T3-L1) differentiation Differentiation (if required) start->differentiation treatment This compound Treatment (Varying Concentrations) differentiation->treatment assay Perform Assay treatment->assay glucose_uptake Glucose Uptake Assay assay->glucose_uptake western_blot Western Blot for Signaling Proteins assay->western_blot data_analysis Data Analysis and Interpretation glucose_uptake->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro this compound studies.

in_vivo_workflow start Start: Animal Model Selection (e.g., db/db mice) acclimatization Acclimatization start->acclimatization treatment_groups Divide into Treatment Groups (Control vs. This compound) acclimatization->treatment_groups administration This compound Administration (Diet or Gavage) treatment_groups->administration monitoring Monitor Body Weight, Food Intake, Fasting Glucose administration->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt tissue_collection Tissue Collection for Further Analysis ogtt->tissue_collection data_analysis Data Analysis and Interpretation tissue_collection->data_analysis

Caption: General workflow for in vivo this compound studies.

References

Application of Aspalathin in Nutraceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspalathin, a C-glucosyl dihydrochalcone flavonoid unique to the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its potential in nutraceutical development.[1][2][3][4] Its diverse biological activities, particularly its antioxidant, anti-inflammatory, and anti-diabetic properties, position it as a promising candidate for managing metabolic syndrome and related disorders.[1][4][5] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and utilization of this compound for the development of novel nutraceuticals.

This compound was initially recognized for its role in the characteristic red-brown color of fermented rooibos.[1][5] However, research has shifted to its potent antioxidant and metabolic regulatory effects.[1][5] this compound's potential is being explored for its ability to improve glucose and lipid metabolism, making it a focal point in the research of metabolic diseases like obesity, type 2 diabetes, and cardiovascular conditions.[5]

Physicochemical Properties and Sourcing

This compound is highly soluble in water and polar solvents but insoluble in nonpolar solvents.[5] A critical consideration for researchers is its susceptibility to oxidation, especially in solution and during the processing of rooibos from its "green" (unfermented) to "fermented" form.[5][6] Green rooibos contains significantly higher concentrations of this compound compared to the fermented variety.[5][6]

Table 1: this compound Content in Different Rooibos Materials

Rooibos MaterialThis compound ContentReference
Green Rooibos (unfermented)2.5% - 4.5% of dry weight[5]
Fermented Rooibos0.02% - 1.2% of dry weight[5]
Green Rooibos Hot Water Extract> 8%[5]
Fermented Rooibos Hot Water Extract< 2%[5]
Green Rooibos Infusion (cup-of-tea strength)78–251 mg/L[5]
Fermented Rooibos Infusion (cup-of-tea strength)Not detected - 16 mg/L[5]

Key Biological Activities and Mechanisms of Action

This compound exerts its effects through multiple signaling pathways, primarily related to glucose and lipid metabolism, and inflammation.

Anti-diabetic and Glucose-modulating Effects

This compound has demonstrated significant potential in managing hyperglycemia and insulin resistance.[6][7] Its mechanisms include:

  • AMPK Activation: this compound activates 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6][7][8] This activation leads to increased glucose uptake in muscle cells and reduced hepatic glucose production.[6][7]

  • GLUT4 Translocation: By activating AMPK, this compound promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of muscle cells, facilitating glucose uptake.[6][7]

  • PI3K/AKT Pathway Modulation: this compound can also modulate the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is crucial for insulin-mediated glucose uptake.[8][9]

  • Protection of Pancreatic β-cells: this compound exhibits antioxidant properties that protect pancreatic β-cells from oxidative stress induced by advanced glycation end products (AGEs), thereby preserving insulin secretion.[7]

This compound This compound AMPK AMPK Activation This compound->AMPK activates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT modulates Beta_Cell Pancreatic β-cell Protection This compound->Beta_Cell protects GLUT4 GLUT4 Translocation to Plasma Membrane AMPK->GLUT4 Hepatic_Glucose Decreased Hepatic Gluconeogenesis AMPK->Hepatic_Glucose PI3K_AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake (Muscle) GLUT4->Glucose_Uptake ROS Reduced ROS in β-cells Beta_Cell->ROS

Figure 1: Signaling pathways of this compound in glucose metabolism.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[10][11][12]

  • Inhibition of NF-κB: this compound can suppress the activation of nuclear factor-κB (NF-κB), a central regulator of inflammatory gene expression.[6][10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

  • Reduction of Inflammatory Mediators: It has been shown to inhibit the expression of cell adhesion molecules (CAMs) and reduce leukocyte migration, key events in the inflammatory response.[10]

  • Mast Cell Stabilization: this compound can alleviate mast cell-mediated allergic inflammation by inhibiting the FcεRI signaling pathway, leading to reduced degranulation and release of histamine.[13]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Allergens) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB FcεRI FcεRI Signaling (Mast Cells) Inflammatory_Stimuli->FcεRI This compound This compound This compound->NFkB inhibits This compound->FcεRI inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines CAMs Cell Adhesion Molecules NFkB->CAMs Histamine Histamine Release FcεRI->Histamine Inflammation Reduced Inflammation Cytokines->Inflammation CAMs->Inflammation Histamine->Inflammation

Figure 2: Anti-inflammatory mechanisms of this compound.

Antioxidant Activity

This compound is a potent antioxidant, contributing significantly to the health benefits of rooibos.[14][15][16] Its antioxidant capacity is attributed to its ability to scavenge free radicals.[14][15][16]

Table 2: In Vitro Antioxidant Activity of this compound

AssayMeasureResultReference
DPPH Radical ScavengingInhibition91.4%[14]
ABTS Radical Cation ScavengingIC503.33 µM[15][16]
Fe(II)-induced Microsomal Lipid PeroxidationIC5050.2 µM[15][16]

Preclinical and Clinical Evidence

Numerous in vitro and in vivo studies have provided evidence for the therapeutic potential of this compound.

Table 3: Summary of Key Preclinical and Clinical Studies on this compound

Study TypeModelKey FindingsReference
In vitroL6 MyotubesIncreased glucose uptake via AMPK activation.[6][7]
In vitroC3A Liver CellsImproved insulin signaling and mitochondrial respiration.[8]
In vitroHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibited LPS-induced inflammation.[10]
In vivoob/ob Mice (Type 2 Diabetes model)Suppressed fasting blood glucose, improved glucose intolerance, and decreased hepatic gluconeogenesis and lipogenesis with a 0.1% this compound-containing diet for 5 weeks.[7][17]
In vivodb/db Mice (Type 2 Diabetes model)Combination with glyburide and atorvastatin enhanced lipid metabolism.[18]
HumanSingle-dose bioavailability studiesThis compound and its metabolites are detectable in plasma and urine after consumption of rooibos.[6]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Green Rooibos

Start Start: Dried Green Rooibos Extraction Extraction: 80% Ethanol-Water (1.5-3 hours, 15-35°C) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration: Reduced Pressure (e.g., 100 mbar, 40°C) Filtration->Concentration Purification Optional Purification: High-Performance Countercurrent Chromatography (HPCCC) Concentration->Purification Quantification Quantification: HPLC-DAD Concentration->Quantification Direct Quantification Purification->Quantification End End: Quantified this compound Extract Quantification->End

Figure 3: Workflow for this compound extraction and quantification.

1. Extraction:

  • Objective: To extract this compound and other polyphenols from dried, unfermented rooibos plant material.

  • Materials: Dried and milled green rooibos, 80% ethanol in water.

  • Procedure:

    • Weigh 10 g of milled green rooibos.

    • Add 100 mL of 80% ethanol-water solution (1:10 w/v ratio).[19]

    • Homogenize the mixture.

    • Extract for 1.5 to 3 hours at a controlled temperature (e.g., 30°C) with continuous stirring.[20]

    • Filter the mixture to separate the solid plant material from the liquid extract.[20]

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.[20]

2. Purification (Optional):

  • Objective: To isolate pure this compound from the crude extract.

  • Method: High-Performance Countercurrent Chromatography (HPCCC) can be employed for gentle and scalable purification of this compound.[21] Acidifying the solvent system (e.g., to pH 3) can improve this compound stability during separation.[21]

3. Quantification:

  • Objective: To determine the concentration of this compound in the extract.

  • Method: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for quantifying this compound.[5][21] A rapid HPLC-DAD method can be adapted for high-throughput analysis.[21] Thin-Layer Chromatography (TLC) offers a simpler, cost-effective method for visualization and semi-quantitative analysis.[22][23]

Protocol 2: In Vitro Glucose Uptake Assay in L6 Myotubes

1. Cell Culture and Differentiation:

  • Culture L6 myoblasts in a suitable growth medium (e.g., DMEM with 10% FBS).

  • Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

2. This compound Treatment and Glucose Uptake Measurement:

  • Treat differentiated L6 myotubes with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 1-2 hours).[6]

  • Include a positive control (e.g., insulin) and a negative control (vehicle).

  • To investigate the role of AMPK, pre-treat a set of cells with an AMPK inhibitor (e.g., 10 µM Compound C) before adding this compound.[6]

  • Measure glucose uptake using a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., ³H-2-deoxyglucose).

  • Quantify the fluorescence or radioactivity to determine the rate of glucose uptake.

Formulation and Bioavailability Considerations

A significant challenge in the development of this compound-based nutraceuticals is its poor stability and low bioavailability.[1][4] this compound is susceptible to degradation, and its absorption in the gut is limited.[6][24]

Strategies to Enhance Stability and Bioavailability:

  • Encapsulation: Nano-emulsification and encapsulation with pH-sensitive polymers can protect this compound from degradation in the gastrointestinal tract and allow for targeted release.[24][25]

  • Formulation with Stabilizers: The inclusion of antioxidants like ascorbic acid and citric acid in formulations can enhance the stability of this compound.[6]

  • Synergistic Combinations: Combining this compound with other bioactive compounds or conventional drugs may enhance its therapeutic effects. For instance, co-administration with metformin has been shown to improve its hypoglycemic potential.[26]

Conclusion

This compound presents a compelling opportunity for the development of evidence-based nutraceuticals for the management of metabolic and inflammatory conditions. Its well-characterized mechanisms of action, supported by a growing body of preclinical and emerging clinical evidence, provide a strong foundation for further research and development. Addressing the challenges of stability and bioavailability through innovative formulation strategies will be key to unlocking the full therapeutic potential of this unique flavonoid. The protocols and data presented in this document serve as a guide for researchers to systematically investigate and harness the benefits of this compound.

References

Aspalathin as a Therapeutic Agent for Insulin Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspalathin, a C-glucoside dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has emerged as a promising natural compound for the management of insulin resistance and type 2 diabetes.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to enhance glucose uptake, modulate key signaling pathways involved in glucose metabolism, and exert anti-inflammatory and antioxidant effects.[3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of insulin resistance.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the quantitative effects of this compound on glucose uptake and key signaling protein activation in various cell lines relevant to insulin resistance research.

Table 1: Effect of this compound on Glucose Uptake in Vitro

Cell LineThis compound Concentration (µM)Incubation TimeObserved Effect on Glucose UptakeReference
L6 Myotubes 1 - 100Not SpecifiedDose-dependent increase; maximum effect around 10 µM[4][5]
C2C12 Myotubes 101 hourSignificant improvement in palmitate-induced suppression of glucose uptake[2]
3T3-L1 Adipocytes 103 hoursReversed palmitate-induced insulin resistance[6][7]
C3A Liver Cells Not SpecifiedNot SpecifiedAmeliorated impaired glucose metabolism in palmitate-induced insulin resistant cells[8]

Table 2: Effect of this compound on Key Signaling Proteins in Vitro

Cell LineThis compound Concentration (µM)Target ProteinObserved EffectReference
L6 Myotubes 50pAMPKSignificant phosphorylation (activation)[9]
C2C12 Myotubes 10pAKTIncreased phosphorylation (activation)[2]
3T3-L1 Adipocytes 10pAKTIncreased activation[6][7]
3T3-L1 Adipocytes 10pAMPKSuppressed palmitate-induced phosphorylation[6][7]
C3A Liver Cells Not SpecifiedPI3K/AKT & AMPKIncreased phosphorylation (activation)[10]
In Vivo Efficacy of this compound

The following table summarizes the quantitative effects of this compound in animal models of insulin resistance and type 2 diabetes.

Table 3: Effect of this compound in Animal Models

Animal ModelThis compound DosageDurationKey FindingsReference
db/db Mice 0.1% - 0.2% in diet5 weeksSuppressed the increase in fasting blood glucose levels; Improved glucose tolerance.[4][5]
ob/ob Mice 0.1% in diet5 weeksSignificantly suppressed the increase in fasting blood glucose levels; Improved glucose intolerance.[11]
db/db Mice 20 mg/kg (oral gavage)Single doseImproved impaired glucose tolerance in an IPGTT.[4]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Insulin Resistance

This compound ameliorates insulin resistance through multiple mechanisms, primarily by activating the AMPK and PI3K/AKT signaling pathways, which leads to increased GLUT4 translocation and consequently, enhanced glucose uptake into cells.

aspalathin_signaling This compound This compound ampk AMPK This compound->ampk pi3k PI3K This compound->pi3k glut4_translocation GLUT4 Translocation ampk->glut4_translocation akt AKT pi3k->akt akt->glut4_translocation glut4_vesicle GLUT4 Vesicle glut4_vesicle->glut4_translocation glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake insulin_resistance Insulin Resistance glucose_uptake->insulin_resistance Ameliorates in_vitro_workflow start Start: Cell Culture (e.g., C2C12 myoblasts) differentiation Differentiate to Myotubes start->differentiation induce_ir Induce Insulin Resistance (e.g., with Palmitate) differentiation->induce_ir treat Treat with this compound induce_ir->treat assays Perform Assays treat->assays glucose_uptake Glucose Uptake Assay assays->glucose_uptake western_blot Western Blot (pAMPK, pAKT, GLUT4) assays->western_blot glut4_translocation GLUT4 Translocation Assay assays->glut4_translocation data_analysis Data Analysis glucose_uptake->data_analysis western_blot->data_analysis glut4_translocation->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Aspalathin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of aspalathin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning brown)?

A1: The color change in your this compound solution, particularly browning, is a visual indicator of its degradation. This compound is highly susceptible to oxidation in aqueous solutions, especially in the presence of oxygen.[1] This process involves the formation of various oxidation products, including colorless dimers and yellow dibenzofurans, which can further degrade into unidentified brown polymers.[2] The rate of this degradation and subsequent color change is significantly influenced by factors such as pH, temperature, and the presence of metal ions.

Q2: What are the primary factors that affect this compound stability in my experiments?

A2: The stability of this compound in aqueous solutions is primarily affected by:

  • pH: this compound is most stable at a low pH and its degradation increases significantly as the pH rises.[1][3] At a neutral pH of 7, a substantial degradation of 47% can occur within 24 hours at room temperature.[1]

  • Temperature: Increased temperatures accelerate the degradation of this compound.[3][4] High temperatures, such as those used for sterilization (e.g., 121°C or 135°C), can cause a substantial decrease in this compound concentration.[2][3]

  • Presence of Oxygen: this compound is highly susceptible to oxidation, a process that is dependent on the presence of oxygen.[1]

  • Enzymatic Activity: In biological matrices, enzymes can catalyze the oxidation of this compound, leading to rapid degradation.[1]

  • Metal Ions: The presence of metal ions like iron and copper can catalyze the oxidation of this compound.[3]

Q3: I am conducting cell culture experiments with this compound. How stable is it under these conditions?

A3: this compound is relatively unstable under typical cell culture conditions (pH 7.4, 37°C). Studies have shown that under these conditions, approximately 14% of pure this compound can degrade within 2 hours.[1] If you are using an this compound-rich extract, the degradation can be even higher, around 27% in the same timeframe.[1] This instability can impact the actual concentration of this compound your cells are exposed to over the course of the experiment, potentially affecting the reproducibility and interpretation of your results.

Q4: What are the main degradation products of this compound?

A4: The primary degradation of this compound in the presence of oxygen begins with its cyclization to form diastereomeric flavanones.[1] The major products are (S)- and (R)-6-β-D-glucopyranosyleriodictyol, and the minor products are (S)- and (R)-8-β-D-glucopyranosyleriodictyol.[1] These flavanones can be further oxidized to form the flavone isoorientin.[1] Further oxidation can lead to the formation of colorless dimers, yellow dibenzofurans, and eventually, unidentified brown polymeric products.[1][2]

Troubleshooting Guides

Problem 1: Rapid browning and degradation of this compound stock solution.

  • Possible Cause: The pH of your aqueous solution is too high (neutral or alkaline), and/or the solution is stored at room temperature or exposed to light.

  • Solution:

    • Adjust pH: Prepare your this compound stock solution in a slightly acidic buffer (e.g., pH 4-5). Citrate buffer has been shown to have a protective effect.[1]

    • Add Stabilizers:

      • Ascorbic Acid: The addition of ascorbic acid (vitamin C) can completely prevent this compound degradation in a phosphate buffer (pH 7.4) for up to 24 hours at room temperature.[1] A common concentration to use is 1% ascorbic acid.[1]

      • Citric Acid: Citric acid can also improve stability, likely by lowering the pH and chelating metal ions that catalyze oxidation.[3][5]

    • Storage Conditions: Store your stock solution at low temperatures (e.g., 4°C for short-term or -20°C/-80°C for long-term storage) and protect it from light by using amber vials or wrapping the container in aluminum foil.

Problem 2: Inconsistent results in biological assays (e.g., cell culture).

  • Possible Cause: this compound is degrading in the cell culture medium during the incubation period, leading to a decrease in the effective concentration.

  • Solution:

    • Minimize Incubation Time: If possible, design your experiments with shorter incubation times to minimize this compound degradation.

    • Replenish this compound: For longer experiments, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals.

    • Use a More Stable Formulation:

      • Cyclodextrin Inclusion Complexes: Encapsulating this compound in cyclodextrins can enhance its stability in aqueous solutions.[6][7]

      • Nanoformulations: Formulating this compound into nanoparticles can improve its stability and delivery.[3][8]

    • Control for Degradation: Analyze the concentration of this compound in your experimental medium at the beginning and end of the incubation period using a suitable analytical method like HPLC to quantify the extent of degradation.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Degradation

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
4VariableLower activation energy at higher pHLonger[4]
6VariableHigher activation energy than at pH 4Shorter[4]
7Room Temperature47% degradation in 24 hours-[1]
7.437 (Cell Culture)14% degradation in 2 hours-[1]

Table 2: Efficacy of Different Stabilization Methods

Stabilization MethodConditionsOutcomeReference
Ascorbic Acid 1% in phosphate buffer (pH 7.4), room temp.Completely prevented degradation for 24 hours.[1]
Citric Acid Addition to iced tea formulations.Improved stability, likely due to pH reduction and metal chelation.[3][5]
β-Cyclodextrin Inclusion complex formation.Increased thermal stability of green rooibos extract.[7]
Nano-emulsification Formulation of this compound into nano-emulsions.Can improve stability, though results may vary with formulation.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.0.

  • Stock Solution Preparation:

    • Weigh the desired amount of pure this compound.

    • Dissolve the this compound in a small volume of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with the citrate buffer to the final desired concentration. This is to ensure complete dissolution.

    • Alternative for direct aqueous dissolution: If avoiding organic solvents, dissolve this compound directly in the pre-chilled citrate buffer. Sonication may be required to aid dissolution.

  • Addition of Stabilizers (Optional but Recommended):

    • For Ascorbic Acid: Add ascorbic acid to the final solution to a concentration of 0.1-1% (w/v).

    • For Citric Acid: If not using a citrate buffer, citric acid can be added to another buffer system to lower the pH and chelate metals.

  • Storage: Store the solution in an amber vial at 4°C for short-term use (days) or at -20°C or -80°C for long-term storage (weeks to months).

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol is adapted from general methods for preparing cyclodextrin inclusion complexes.[9][10]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing:

    • Accurately weigh the calculated amounts of this compound and β-cyclodextrin.

    • Place the powders in a mortar and mix them thoroughly.

  • Kneading:

    • Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with a pestle.

    • Continue adding the solvent mixture and kneading until a homogeneous, paste-like consistency is achieved.

    • Knead the paste for a specified period (e.g., 30-60 minutes).

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is obtained, or dry under vacuum.

  • Final Product:

    • Grind the dried complex into a fine powder.

    • Store the powdered inclusion complex in a desiccator at room temperature, protected from light and moisture.

Visualizations

Aspalathin_Degradation_Pathway This compound This compound Flavanones Diastereomeric Flavanones ((S/R)-6-β-D-glucopyranosyleriodictyol (S/R)-8-β-D-glucopyranosyleriodictyol) This compound->Flavanones Cyclization (Oxidation) Dimers Colorless Dimers This compound->Dimers Oxidative Coupling Flavone Isoorientin Flavanones->Flavone Oxidation Dibenzofurans Yellow Dibenzofurans Dimers->Dibenzofurans Further Oxidation BrownPolymers Unidentified Brown Polymers Dibenzofurans->BrownPolymers Degradation

Caption: Oxidative degradation pathway of this compound in aqueous solution.

Experimental_Workflow_Stabilization cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: this compound Powder dissolve Dissolve in Acidic Buffer (e.g., pH 4 Citrate Buffer) start->dissolve add_stabilizers Add Stabilizers (e.g., Ascorbic Acid) dissolve->add_stabilizers store Store at Low Temperature (4°C or -20°C) and Protect from Light add_stabilizers->store use Use in Experiments (e.g., Cell Culture) store->use analyze Analyze Concentration (Optional) (e.g., HPLC) use->analyze

Caption: Workflow for preparing and storing a stabilized this compound solution.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Rapid this compound Degradation High_pH High pH (Neutral/Alkaline) Problem->High_pH High_Temp High Temperature Problem->High_Temp Oxygen Presence of Oxygen Problem->Oxygen Metal_Ions Presence of Metal Ions Problem->Metal_Ions Adjust_pH Adjust to Acidic pH (e.g., pH 4) High_pH->Adjust_pH Low_Temp Store at Low Temperature High_Temp->Low_Temp Add_Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Oxygen->Add_Antioxidants Add_Chelators Add Chelating Agents (e.g., Citric Acid) Metal_Ions->Add_Chelators

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Aspalathin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of aspalathin from Aspalathus linearis (rooibos).

Troubleshooting Guide

This guide addresses common issues encountered during this compound isolation and purification experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield During Extraction 1. Suboptimal Extraction Solvent: Using solvents with low efficiency for polyphenol extraction.[1] 2. Inadequate Extraction Time or Temperature: Insufficient time or temperature for efficient extraction.[2] 3. Degradation During Extraction: this compound is susceptible to oxidation and degradation at neutral or alkaline pH, especially at elevated temperatures.[3][4] 4. Poor Quality Starting Material: Using fermented rooibos or plant material with naturally low this compound content.[3][4]1. Solvent Optimization: Use aqueous mixtures of ethanol, methanol, or acetone. An 80% ethanol-water mixture has been shown to be effective.[1][5] 2. Optimize Extraction Parameters: Based on response surface methodology, optimal conditions for hot water extraction are approximately 37 minutes at 93°C with a 23:1 water-to-plant material ratio. For practical purposes, 30 minutes at a 10:1 ratio can be effective if the starting material has a high this compound content.[2] 3. Control pH and Add Antioxidants: Maintain an acidic pH during extraction. The addition of ascorbic acid can help prevent oxidative degradation.[6][7] 4. Select High-Quality "Green" Rooibos: Use unfermented rooibos with a verified high this compound content (≥ 30 g/kg) for best results.[2][3]
This compound Degradation During Processing and Storage 1. High pH: this compound is highly unstable at neutral to alkaline pH. For instance, at pH 7, approximately 55% of this compound can degrade within 29 hours.[8] 2. Oxidation: this compound readily oxidizes, especially when processed, leading to the formation of flavones, dimers, and other degradation products.[3][5][6] This is a key reaction during the "fermentation" of rooibos.[9] 3. Presence of Metal Ions: Metal ions can catalyze the oxidation of this compound.[6] 4. Enzymatic Degradation: Enzymes present in the plant matrix can contribute to degradation.[4]1. Maintain Acidic Conditions: Keep the pH of all solutions at or below 3 to ensure stability. This compound is significantly more stable at pH 3, with over 90% remaining after 29 hours.[8] The use of acidified solvent systems (e.g., with formic acid) is recommended for chromatography.[7][8] 2. Use of Antioxidants: The addition of ascorbic acid can effectively prevent oxidative degradation.[4] 3. Add Chelating Agents: The use of citric acid can help chelate catalytic metal ions.[6] 4. Proper Storage: Store extracts and purified this compound at low temperatures (e.g., -80°C for stock solutions) and protected from light.[10]
Poor Chromatographic Separation and Peak Tailing 1. Co-eluting Compounds: The complex phenolic profile of rooibos extracts can lead to the co-elution of compounds with similar polarities.[4] 2. Sample Overloading: Exceeding the capacity of the chromatographic column. 3. Suboptimal Mobile Phase: An inappropriate solvent system can lead to poor resolution. 4. Peak Tailing: Can be caused by interactions with the stationary phase, especially with acidic compounds.[11]1. Use High-Resolution Techniques: Employ methods like High-Performance Countercurrent Chromatography (HPCCC) for initial fractionation, followed by semi-preparative HPLC for final purification to achieve high purity.[8] 2. Optimize Sample Loading: For HPCCC, the presence of emulsifying constituents in the extract can limit sample loading. Pre-treating the extract to remove ethanol-insoluble matter can improve loading capacity.[8] 3. Mobile Phase Optimization: Develop a gradient elution method for HPLC to effectively separate the various phenolic compounds.[4] 4. Acidify the Mobile Phase: The addition of an acidifier to the mobile phase, such as formic acid, can significantly reduce peak tailing for this compound.[7][11]
Difficulty in Quantifying this compound 1. Lack of a Reliable Standard: Accurate quantification requires a pure this compound standard. 2. Inappropriate Analytical Method: Some methods may lack the necessary sensitivity or specificity.[4]1. Obtain a Certified Standard: Use a commercially available or in-house isolated and verified pure this compound standard for calibration. 2. Validated HPLC-DAD Method: A rapid HPLC-DAD method is suitable for the quantification of this compound and other major rooibos compounds.[4][8] For higher sensitivity and specificity, LC-MS can be utilized.[4] A simple and cost-effective TLC method can also be used for screening and semi-quantitative analysis.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in isolating pure this compound?

The main challenge is the inherent instability of this compound. It is highly susceptible to oxidative degradation, particularly at neutral or alkaline pH, which is a common condition in many standard extraction and purification protocols.[3][4] This degradation leads to the formation of various byproducts and a significant loss of the target compound.[5][6]

Q2: Why is "green" (unfermented) rooibos preferred over "fermented" rooibos as a starting material?

"Green" rooibos has a significantly higher concentration of this compound (typically 2.5-4.5% by dry weight) compared to fermented rooibos (0.02-1.2%).[4] The fermentation process, which involves oxidation, results in a reduction of over 90% of the this compound content.[9] Therefore, starting with green rooibos provides a much higher initial yield.

Q3: How does pH affect the stability of this compound?

pH is a critical factor for this compound stability. It is most stable in acidic conditions (pH 3), where over 90% remains after 29 hours.[8] In contrast, at a neutral pH of 7, its stability drastically decreases, with only about 45% remaining after the same duration.[8]

Q4: What are the best practices for storing purified this compound and its solutions?

For long-term storage, solid, purified this compound should be kept in a tightly sealed, light-protected container at low temperatures. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use, light-proof tubes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[10] Working solutions should be prepared fresh before each experiment.[10]

Q5: What analytical techniques are recommended for the quality control of this compound extracts?

For routine quantification and quality control, a validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method.[4][8] For rapid screening and authentication, a simple Thin-Layer Chromatography (TLC) method has been developed that can visualize this compound.[9][11][12] For highly sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound content, stability, and purification.

Parameter Value Source Material / Condition Reference(s)
This compound Content 60 - 135 g/kg (dry weight)Leaves of individual Aspalathus linearis plants[3][5]
2.5 - 4.5%"Green" (unfermented) rooibos[4]
0.02 - 1.2%"Fermented" rooibos[4]
> 8%Hot water extract of green rooibos[4]
This compound Stability 91% remainingAt pH 3 after 29 hours[8]
45% remainingAt pH 7 after 29 hours[8]
14% degradationPure this compound in cell culture medium (pH 7.4) over 2 hours[4]
27% degradationThis compound-rich extract in cell culture medium (pH 7.4) over 2 hours[4]
Purification Purity 99%After HPCCC followed by semi-preparative HPLC[8]
TLC Detection Limits Limit of Detection (LOD): 178.7 ng Limit of Quantification (LOQ): 541.6 ngFor visualization of this compound[9][11][12]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is a synthesized methodology based on established techniques for this compound isolation and purification.

1. Preparation of Polyphenol-Enriched Fraction

  • Extraction:

    • Select high-quality, unfermented ("green") rooibos with a known high this compound content.

    • Mill the plant material to a fine powder.

    • Extract the powder with an 80% ethanol-water mixture at a 1:5 raw material to solvent ratio for 1.5 to 3 hours at room temperature with continuous stirring.[13]

    • Filter the mixture to remove the insoluble plant residue.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Enrichment:

    • Dissolve the crude extract in a minimal amount of 50% methanol.

    • To remove ethanol-insoluble matter which can interfere with chromatography, the crude extract can be further dissolved in ethanol, ultrasonicated, and filtered.[7]

2. Purification by High-Performance Countercurrent Chromatography (HPCCC)

  • Solvent System: A suitable two-phase solvent system is crucial. A system of ethyl acetate-n-butanol-0.1% aqueous formic acid (e.g., 8:2:10 v/v/v) has been used successfully.[7] The aqueous phase should be acidified to maintain this compound stability.[8]

  • Procedure:

    • Equilibrate the HPCCC system with the selected solvent system.

    • Dissolve the polyphenol-enriched fraction in a mixture of the upper and lower phases of the solvent system.

    • Inject the sample and perform the separation.

    • Collect fractions and analyze them using a rapid HPLC-DAD method to identify those containing this compound.

3. Final Purification by Semi-Preparative HPLC

  • Column: A C18 semi-preparative column is suitable for this purpose.

  • Mobile Phase: A gradient of acetonitrile and water, both acidified with 0.1% formic acid, is recommended. A typical gradient could be a linear increase in acetonitrile concentration.[7]

  • Procedure:

    • Pool the this compound-rich fractions from the HPCCC separation.

    • Concentrate the pooled fractions under reduced pressure.

    • Inject the concentrated sample onto the semi-preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using an analytical HPLC-DAD system. A purity of ≥99% can be achieved.[8]

    • Lyophilize the pure fraction to obtain this compound as a solid powder.

Visualizations

Aspalathin_Isolation_Workflow cluster_start Starting Material cluster_extraction Extraction & Enrichment cluster_purification Purification cluster_final Final Product & Analysis Start Green Rooibos (Aspalathus linearis) Extraction Aqueous Ethanol Extraction Start->Extraction Milling Enrichment Solvent Partitioning / Removal of Insolubles Extraction->Enrichment Crude Extract HPCCC High-Performance Countercurrent Chromatography (HPCCC) Enrichment->HPCCC Enriched Fraction SemiPrep_HPLC Semi-Preparative HPLC HPCCC->SemiPrep_HPLC This compound-rich Fractions Final_Product Pure this compound (≥99%) SemiPrep_HPLC->Final_Product Purified Fractions QC Quality Control (HPLC-DAD, LC-MS) Final_Product->QC

Caption: Workflow for the isolation and purification of this compound.

Aspalathin_Degradation_Pathway cluster_oxidation Oxidative Degradation Products cluster_conditions Contributing Factors This compound This compound Flavanones Diastereomeric Flavanones (e.g., 6-β-D-glucopyranosyleriodictyol) This compound->Flavanones Cyclization Dimers Dimers This compound->Dimers Dimerization Flavones Flavones (Isoorientin and Orientin) Flavanones->Flavones Oxidation Polymers Brown Polymeric Products Flavones->Polymers Dimers->Polymers High_pH Neutral to Alkaline pH High_pH->this compound Oxygen Presence of Oxygen Oxygen->this compound Enzymes Enzymes (in plant matrix) Enzymes->this compound

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Optimizing Aspalathin Extraction from Green Rooibos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of aspalathin from green rooibos (Aspalathus linearis).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting this compound yield during extraction?

A1: While several factors are important, temperature plays a crucial role in this compound extraction. Extraction efficiency of phenolic compounds, including this compound, from rooibos tea leaves increases significantly with rising temperatures.[1][2] For instance, one study identified an optimal extraction temperature of 93°C for maximizing this compound extraction efficiency.[3]

Q2: What is the recommended solvent for this compound extraction?

A2: Hot water is a commonly used and effective solvent for extracting this compound.[3][4] However, aqueous mixtures containing organic solvents like ethanol can also be employed. An 80% ethanol-water mixture has been shown to increase the this compound content in the final extract.[5] For greener extraction processes, water remains a preferred choice.[6]

Q3: How does the solid-to-solvent ratio impact extraction yield?

A3: The ratio of plant material to solvent significantly influences the extraction yield. A higher water-to-plant material ratio can lead to a greater extraction of soluble solids and this compound.[2][7] One study determined an optimal water-to-plant material ratio of 23:1 for maximizing dry matter yield and this compound extraction efficiency.[3]

Q4: What is the optimal extraction time for maximizing this compound yield?

A4: The optimal extraction time is often dependent on other parameters like temperature and solvent ratio. Research has indicated that an extraction time of around 37 minutes at 93°C can be optimal.[3] However, even a shorter duration of 30 minutes can yield good results, provided the raw material has a high initial this compound content.[3]

Q5: How does pH affect the stability of this compound during and after extraction?

A5: this compound is sensitive to pH and degrades more rapidly in neutral to alkaline conditions.[8][9] Lower pH environments, such as those achieved by adding citric acid, have been shown to improve this compound stability, especially during storage.[10][11] For instance, at pH 3, 91% of this compound remained after 29 hours, compared to only 45% at pH 7.[9]

Q6: Are there any pre-treatment methods to enhance this compound extraction?

A6: Yes, milling the green rooibos to a smaller particle size can increase the surface area available for extraction, potentially improving the yield.[6] Additionally, enzyme treatment has been suggested as a method to improve the solubility and clarity of the extract, which could indirectly benefit the extraction process.[2]

Q7: Can this compound degrade during post-extraction processing like spray-drying?

A7: Spray-drying has been shown to have a minimal effect on this compound content, with over 95% retention reported.[5] However, other heat treatments like sterilization at high temperatures (121°C or 135°C) can lead to significant degradation of this compound.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield - Suboptimal extraction temperature.- Inefficient solvent-to-solid ratio.- Insufficient extraction time.- Poor quality of raw material (low initial this compound content).[3]- Increase extraction temperature to around 90-93°C.[2][3]- Increase the water-to-plant material ratio (e.g., 10:1 or higher).[2][3]- Extend the extraction time (e.g., 30-40 minutes).[3]- Source green rooibos with a verified high this compound content.
This compound Degradation - High pH of the extraction solvent or final extract.- Prolonged exposure to high temperatures during processing.[12][13]- Oxidation during processing and storage.[5]- Acidify the extraction solvent or the final extract to a lower pH (e.g., using citric acid).[10][11][14]- Minimize heat treatment post-extraction where possible. Consider pasteurization over sterilization if feasible.[12][13]- Add antioxidants like ascorbic acid to the formulation.[4][11]
Poor Extract Clarity - Presence of insoluble matter from the plant material.- Consider enzyme treatment of the rooibos material before extraction.[2]- Centrifuge the extract at a high speed (e.g., 10,000 rpm) to remove suspended solids.[15]- Utilize filtration techniques post-extraction.
Inconsistent Results Between Batches - Variation in the this compound content of the raw plant material.[4]- Inconsistent particle size of the milled rooibos.- Fluctuations in extraction parameters (temperature, time, etc.).- Establish strict quality control for incoming raw material, including this compound content analysis.- Standardize the milling process to achieve a consistent particle size distribution.[3]- Implement and closely monitor standardized extraction protocols.

Data Presentation

Table 1: Effect of Extraction Temperature on Total Polyphenol and Flavonoid Content

Temperature (°C)Total Polyphenol Extraction (%)Flavonoid Extraction (%)
23~15~10
50~25~20
60~30~25
70~35~30
80~40~35
90~45~40

Data adapted from studies on polyphenol extraction from rooibos tea, indicating a significant increase with temperature.[1][2]

Table 2: Optimized Hot Water Extraction Parameters for this compound

ParameterOptimal ValuePractical Alternative
Extraction Time37 minutes30 minutes
Extraction Temperature93 °C93 °C
Water-to-Plant Material Ratio23:110:1

This table summarizes the optimal and practical conditions for hot water extraction to achieve a high dry matter yield and this compound content.[3]

Table 3: Impact of pH on this compound Stability

pHThis compound Remaining after 29 hours (%)
391%
745%

This data highlights the increased stability of this compound in acidic conditions.[9]

Experimental Protocols

1. Hot Water Extraction of this compound

  • Objective: To extract this compound from green rooibos using hot water.

  • Materials:

    • Milled green rooibos plant material (particle size < 0.2 mm).[6]

    • Deionized water.

    • Heating mantle with magnetic stirrer.

    • Centrifuge.

    • Filtration apparatus.

  • Methodology:

    • Weigh 10 g of milled green rooibos material.

    • Add 100 mL of deionized water (1:10 w/v ratio) to a beaker.[15]

    • Place the beaker on a heating mantle and heat the mixture to 93°C while stirring continuously.[3][16]

    • Maintain the temperature and continue extraction for 30 minutes.[3][16]

    • After extraction, cool the mixture to room temperature.

    • Centrifuge the extract at 10,000 rpm for 15 minutes to separate the solid and liquid phases.[15]

    • Filter the supernatant to obtain a clear extract.

    • Analyze the extract for this compound content using a suitable analytical method like HPLC.[6]

2. β-Cyclodextrin Assisted Extraction

  • Objective: To enhance the extraction of this compound using β-cyclodextrin.

  • Materials:

    • Milled green rooibos plant material.

    • β-cyclodextrin (β-CD).

    • Deionized water.

    • Homogenizer.

    • Heating mantle with magnetic stirrer.

    • Centrifuge.

  • Methodology:

    • Prepare a 15 mM β-CD aqueous solution.[6][15]

    • Add 10 g of milled green rooibos to 100 mL of the β-CD solution in a Schott bottle.[15]

    • Homogenize the mixture at 29,000 rpm for 2 minutes.[15]

    • Transfer the mixture to a heating mantle and heat to 40°C with magnetic stirring at 1500 rpm for 60 minutes.[6][15]

    • Immediately cool the extract and centrifuge at 10,000 rpm for 15 minutes at 4°C.[15]

    • Collect the supernatant for analysis.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing raw_material Green Rooibos milling Milling raw_material->milling mixing Mixing & Heating milling->mixing solvent Solvent (Water or β-CD solution) solvent->mixing extraction Extraction (Controlled Time & Temp) mixing->extraction cooling Cooling extraction->cooling centrifugation Centrifugation cooling->centrifugation filtration Filtration centrifugation->filtration final_extract Final Extract filtration->final_extract

Caption: General workflow for this compound extraction from green rooibos.

troubleshooting_logic start Low this compound Yield? check_temp Is Temperature Optimal? (90-93°C) start->check_temp check_ratio Is Solvent Ratio Sufficient? (e.g., >10:1) check_temp->check_ratio Yes solution Optimize Parameters or Source Better Material check_temp->solution No check_time Is Extraction Time Adequate? (e.g., >30 min) check_ratio->check_time Yes check_ratio->solution No check_material Is Raw Material Quality High? check_time->check_material Yes check_time->solution No check_material->solution Yes/No

Caption: Troubleshooting logic for addressing low this compound extraction yields.

References

Aspalathin degradation kinetics and pH effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of aspalathin, with a focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the typical degradation kinetic model for this compound in aqueous solutions?

A1: this compound degradation in aqueous solutions is best described by a zero-order kinetic model.[1][2] This means that the rate of degradation is independent of the concentration of this compound.

Q2: How does pH affect the stability of this compound?

A2: this compound is highly susceptible to degradation in neutral to alkaline conditions, while it exhibits greater stability at a lower pH.[3] For instance, at room temperature in a citric acid-phosphate buffer, a substantial degradation of 47% was observed at pH 7 over 24 hours. In contrast, this compound is fairly stable at pH 3, with 91% remaining after 29 hours.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation products of this compound are its flavanone isomers, specifically (S/R)-6-β-D-glucopyranosyleriodictyol and (S/R)-8-β-D-glucopyranosyleriodictyol.[1][2] Further oxidation can lead to the formation of flavones like isoorientin and orientin.

Q4: Can additives be used to improve this compound stability?

A4: Yes, certain additives can enhance this compound stability. Citric acid has been shown to have a protective effect, possibly due to its metal-chelating properties which can reduce the catalytic role of metal ions in autoxidation.[1][3] Ascorbic acid can also improve stability, likely due to its antioxidant activity.[4]

Q5: What is the effect of temperature on this compound degradation?

A5: Increasing the temperature accelerates the degradation of this compound.[1][2] The activation energies of the degradation reactions are also influenced by pH, being much lower at pH 6 than at pH 4, which indicates that pH affects the temperature dependence of the degradation reactions.[1]

Troubleshooting Guides

Issue: Rapid degradation of this compound in my experimental setup.

  • Potential Cause 1: High pH of the solvent or buffer.

    • Troubleshooting Step: Measure the pH of your solution. This compound is unstable at neutral or alkaline pH.

    • Recommendation: Adjust the pH of your solution to a more acidic range (e.g., pH 3-5) using a suitable buffer system like a phosphate-citrate buffer.

  • Potential Cause 2: Presence of catalytic metal ions.

    • Troubleshooting Step: Review the composition of your media and reagents for potential sources of metal ion contamination.

    • Recommendation: Incorporate a chelating agent, such as a low concentration of citric acid (e.g., 5.7 mM), into your buffer to sequester metal ions that can catalyze this compound oxidation.[1]

  • Potential Cause 3: Elevated temperature.

    • Troubleshooting Step: Monitor the temperature of your experiment and storage conditions.

    • Recommendation: Conduct experiments at a controlled, lower temperature if possible. Store this compound solutions at refrigerated temperatures (e.g., 4°C) and protect them from light.

Issue: Inconsistent results in this compound quantification.

  • Potential Cause 1: Inadequate HPLC method.

    • Troubleshooting Step: Review your HPLC parameters, including the column, mobile phase, and detection wavelength.

    • Recommendation: Utilize a validated HPLC method for this compound analysis. A common approach involves a C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol or acetonitrile. Detection is typically performed at around 288 nm.

  • Potential Cause 2: Degradation during sample preparation or analysis.

    • Troubleshooting Step: Evaluate the time taken for sample preparation and the conditions of the autosampler.

    • Recommendation: Minimize the time between sample preparation and injection. Use an autosampler with temperature control to maintain sample stability. Acidifying the solvent system for chromatography can also limit degradation during analysis.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound degradation kinetics.

Table 1: Effect of pH on this compound Degradation

pHTemperature (°C)Buffer SystemDegradation Rate/ExtentReference
3Room TemperaturePhosphate-Citrate9% degradation after 29 hours
7Room TemperaturePhosphate-Citrate47% degradation after 24 hours[3]
7Room TemperaturePhosphate-Citrate55% degradation after 29 hours
7.4Room TemperaturePhosphate BufferUp to 97% degradation over 24 hours (without citric acid)[3]
7.437Cell Culture Medium (HBSS)14% degradation of pure this compound over 2 hours[3]
7.437Cell Culture Medium (HBSS)27% degradation of this compound in green rooibos extract over 2 hours[3]

Table 2: Zero-Order Degradation Rate Constants (k) for this compound

pHTemperature (°C)Rate Constant (k) (µM/h)
480Value not available in abstract
490Value not available in abstract
4100Value not available in abstract
680Value not available in abstract
690Value not available in abstract
6100Value not available in abstract
Note: The specific rate constants from the study by De Beer et al. (2023) would need to be extracted from the full-text publication.[1]

Experimental Protocols

1. Protocol for this compound Stability Study

This protocol outlines a typical experiment to assess the stability of this compound under different pH conditions.

  • Materials:

    • This compound standard

    • 0.1 M Phosphate buffer with 5.7 mM citric acid (prepare at various pH values, e.g., 4, 5, 6, and 7)

    • HPLC grade water, methanol, and acetonitrile

    • Formic acid or trifluoroacetic acid

    • HPLC system with a C18 column and UV detector

    • pH meter

    • Incubator or water bath

  • Procedure:

    • Buffer Preparation: Prepare a 0.1 M phosphate buffer containing 5.7 mM citric acid.[1] Adjust the pH to the desired levels (e.g., 4, 5, 6, 7) using NaOH or HCl.

    • Sample Preparation: Dissolve a known concentration of this compound in each of the prepared buffers.

    • Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 37°C, or higher for accelerated studies).

    • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • Sample Analysis: Immediately analyze the withdrawn aliquots by HPLC to determine the concentration of this compound.

    • Data Analysis: Plot the concentration of this compound versus time for each pH condition. Determine the degradation kinetics by fitting the data to a zero-order model.

2. HPLC Method for this compound Quantification

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, increasing linearly to elute this compound and its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 288 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of this compound standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Aspalathin_Degradation_Pathway This compound This compound Eriodictyol_Glucosides Eriodictyol Glucosides (Flavanone Isomers) This compound->Eriodictyol_Glucosides Cyclization Isoorientin_Orientin Isoorientin & Orientin (Flavones) Eriodictyol_Glucosides->Isoorientin_Orientin Oxidation Degradation_Products Further Degradation Products (Dimers, etc.) Isoorientin_Orientin->Degradation_Products Oxidation Factors_Affecting_Aspalathin_Degradation cluster_factors Influencing Factors cluster_stabilizers Stabilizing Factors pH High pH (Neutral/Alkaline) Aspalathin_Degradation This compound Degradation pH->Aspalathin_Degradation promotes Temperature High Temperature Temperature->Aspalathin_Degradation promotes Metal_Ions Metal Ions (e.g., Fe, Cu) Metal_Ions->Aspalathin_Degradation catalyzes Low_pH Low pH (Acidic) Low_pH->Aspalathin_Degradation inhibits Citric_Acid Citric Acid (Chelating Agent) Citric_Acid->Aspalathin_Degradation inhibits Ascorbic_Acid Ascorbic Acid (Antioxidant) Ascorbic_Acid->Aspalathin_Degradation inhibits

References

Technical Support Center: Aspalathin Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming common solubility and stability challenges when working with Aspalathin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a C-glucosyl dihydrochalcone, the major bioactive flavonoid found in unfermented Rooibos (Aspalathus linearis).[1] It is a potent antioxidant with significant therapeutic potential, particularly in the context of metabolic diseases like type 2 diabetes.[2][3] However, its utility in experiments is often hampered by its poor stability and low solubility in aqueous solutions, which can lead to precipitation, inconsistent results, and reduced bioactivity.[4] this compound is highly susceptible to oxidation, a process that is accelerated by increases in temperature and pH.[4]

Q2: In which solvents can I dissolve this compound?

For initial stock solutions, organic solvents are recommended. For subsequent dilutions into aqueous buffers or cell culture media, careful consideration of pH and the use of stabilizing agents is crucial.

  • Stock Solutions: Methanol is a commonly used solvent for preparing stock solutions of this compound (e.g., at 1 mg/mL), which should be stored at -20°C.[5] An 80% ethanol-water mixture has also been shown to be effective for extraction, indicating its utility as a solvent.[1]

  • Aqueous Solutions: this compound's stability is poor in neutral or alkaline aqueous solutions.[4] If you must use an aqueous buffer, it should be acidified.

Q3: How stable is this compound in different conditions?

This compound's stability is highly dependent on pH, temperature, and the presence of metal ions. It degrades rapidly in neutral aqueous solutions, which is a major challenge for cell culture experiments conducted at physiological pH (~7.4).

  • Effect of pH: this compound is significantly more stable at an acidic pH. In one study, 91% of the compound remained after 29 hours at pH 3, whereas only 45% remained at pH 7 for the same duration.[6]

  • Effect of Temperature: Increased temperature accelerates the degradation of this compound.[4]

  • Cell Culture Conditions: Under typical cell culture conditions (pH 7.4), significant degradation can occur quickly. One report noted that 14% of a pure this compound compound degraded within just 2 hours in Hank's Balanced Salt Solution (HBSS).[7]

Troubleshooting Guide

Issue 1: My this compound powder won't dissolve in my aqueous buffer/media.

Cause: this compound has inherently low solubility in water. Direct addition of the powder to aqueous solutions will likely result in poor dissolution and precipitation.

Solution:

  • Prepare an Organic Stock Solution First: Do not dissolve this compound powder directly in your aqueous experimental medium. First, prepare a concentrated stock solution in a suitable organic solvent like methanol or DMSO.[5]

  • Serial Dilution: Serially dilute the stock solution to an intermediate concentration before adding it to your final aqueous buffer or cell culture medium.

  • Final Dilution: Add the final, small volume of the intermediate dilution to your experimental medium while vortexing or stirring to ensure rapid and even dispersal. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced artifacts or cytotoxicity.

Issue 2: My this compound solution is clear at first but then becomes cloudy or forms a precipitate in the incubator.

Cause: This is likely due to the degradation and/or precipitation of this compound over time in the neutral pH environment of the cell culture medium. This compound is unstable at pH 7.4 and can oxidize or fall out of solution.[7]

Solution:

  • Use Stabilizing Agents: The addition of antioxidants or metal chelators can significantly improve stability.

    • Ascorbic Acid: Has been shown to completely prevent this compound degradation in a phosphate buffer (pH 7.4) for up to 24 hours.[7]

    • Citric Acid & EDTA: These metal chelators drastically reduce degradation rates by sequestering metal ions that catalyze autoxidation.[4][8]

  • Minimize Time in Media: Prepare your final working solutions immediately before adding them to your cells. Reduce the duration of the experiment if possible.

  • pH Control: While difficult in cell culture, be aware that lower pH favors stability.[9] For non-cellular assays, consider using a slightly acidic buffer (e.g., pH 6.0) if the experimental parameters allow.

Issue 3: I am seeing inconsistent results between experiments.

Cause: Inconsistent results are often a direct consequence of variable this compound concentration due to its instability. If solutions are prepared differently or allowed to sit for varying lengths of time, the effective concentration of active this compound will differ.[1]

Solution:

  • Standardize Solution Preparation: Follow a strict, standardized protocol for preparing your this compound solutions for every experiment. This workflow should be followed precisely each time.

  • Prepare Fresh Solutions: Always use freshly prepared working solutions. Do not store diluted this compound in aqueous media, even at 4°C, for extended periods.

  • Protect from Light and Air: this compound is susceptible to oxidation.[1] Protect your stock and working solutions from light by using amber vials and minimize exposure to air.

Data Summary Tables

Table 1: this compound Stability in Aqueous Solutions
ConditionRemaining this compoundTimeSource
pH 3.0 91%29 hours[6]
pH 7.0 45%29 hours[6]
pH 7.4 (HBSS Buffer) 86%2 hours[7]
Phosphate Buffer (pH 7.4) + Ascorbic Acid ~100%24 hours[7]
Table 2: Recommended Solvents for this compound
Solution TypeRecommended SolventConcentrationStorage
Primary Stock Methanol1-10 mg/mL-20°C, protected from light
Primary Stock 80% Ethanol / 20% WaterHigh (for extraction)-20°C, protected from light
Working Solutions Cell Culture Media or Buffer + Stabilizers (e.g., Ascorbic Acid)0-100 µMPrepare fresh, use immediately

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of high-purity this compound powder in a microfuge tube.

  • Solvent Addition: Add the appropriate volume of 100% methanol to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication step can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.

Workflow Diagram: Preparing this compound for Cell Culture

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution s1 Weigh this compound Powder s2 Dissolve in 100% Methanol (e.g., to 1 mg/mL) s1->s2 s3 Aliquot & Store at -20°C s2->s3 s4 Thaw one aliquot of Stock Solution s3->s4 Begin Experiment s5 Dilute in Cell Culture Media (e.g., to 100x final concentration) s4->s5 s7 Add 10 µL of 100x intermediate solution to 990 µL of media in well s5->s7 Final Spike-in s6 Pre-warm experimental media containing cells s6->s7 s8 Mix gently and immediately return to incubator s7->s8 G asp This compound ampk AMPK asp->ampk Activates glut4_vesicle GLUT4 Vesicle ampk->glut4_vesicle Phosphorylates Downstream Targets glut4_membrane GLUT4 Translocation to Membrane glut4_vesicle->glut4_membrane glucose_uptake Increased Glucose Uptake glut4_membrane->glucose_uptake G cluster_0 Mast Cell ige IgE + Antigen fceri FcεRI Receptor ige->fceri kinases Lyn, Fyn, Syk fceri->kinases Activates tf NF-κB / NFAT kinases->tf Activates degran Degranulation (Histamine Release) tf->degran Promotes asp This compound asp->kinases Inhibits

References

preventing oxidation of Aspalathin during processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aspalathin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the prevention of this compound oxidation during processing and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during processing?

A1: this compound is highly susceptible to oxidation, which is the primary cause of its degradation. The main factors that promote the oxidation of this compound include:

  • Exposure to Oxygen: Aerated conditions significantly accelerate the oxidation process.[1]

  • pH: this compound is most stable at a low pH. As the pH increases, particularly to neutral or alkaline conditions (pH 7 and above), the rate of degradation increases substantially.[2][3]

  • Temperature: Elevated temperatures can increase the rate of oxidative degradation.[4][5]

  • Presence of Metal Ions: Metal ions can act as catalysts in the oxidation of this compound.[4][5]

  • Enzymatic Activity: In the plant matrix, enzymes can catalyze the oxidation of this compound, especially when the plant material is bruised or chopped.[2]

Q2: What are the main degradation products of this compound?

A2: The oxidation of this compound leads to the formation of several degradation products, including:

  • Dimers: In the initial stages of oxidation, this compound can form colorless dimers through oxidative coupling.[1]

  • Flavanones and Flavones: this compound can cyclize to form flavanones, which are then oxidized to the flavones isoorientin and orientin.[2]

  • Brown Polymeric Pigments: Further oxidation of the initial degradation products leads to the formation of unidentified brown polymers, which are responsible for the characteristic red-brown color of fermented rooibos.[5]

Q3: How can I prevent or minimize the oxidation of this compound in my solutions?

A3: Several strategies can be employed to prevent or minimize this compound oxidation:

  • pH Adjustment: Maintaining a low pH is crucial for this compound stability.[2][3][6]

  • Use of Antioxidants/Chelating Agents: The addition of agents like citric acid and ascorbic acid can significantly improve stability. Citric acid acts as a metal chelator, while ascorbic acid is a potent antioxidant.[2][6][7]

  • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to oxygen.

  • Temperature Control: Keeping solutions at low temperatures can slow down the rate of degradation.

  • Encapsulation Techniques: Advanced techniques like nano-emulsification and beta-cyclodextrin assisted extraction can protect this compound from oxidative degradation.[8][9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid browning of this compound solution High pH (neutral or alkaline), exposure to air, presence of catalytic metal ions, elevated temperature.Adjust the pH of the solution to an acidic range (e.g., pH 3-4).[3] Add a chelating agent like citric acid (e.g., 1.2 g/L) to sequester metal ions.[11] Add an antioxidant like ascorbic acid.[2] Work under an inert atmosphere and at a reduced temperature.
Low recovery of this compound after extraction Oxidation during the extraction process due to heat, pH, or oxygen exposure.Use a beta-cyclodextrin assisted extraction method to protect this compound during extraction.[8][10] Maintain a low pH throughout the extraction process. Degas solvents and work quickly to minimize oxygen exposure.
Inconsistent results in this compound quantification Degradation of this compound in samples or standards before or during analysis.Prepare samples and standards in an acidic buffer containing antioxidants like ascorbic acid.[2] Store samples and standards at low temperatures and protect them from light. Use a validated and rapid analytical method to minimize analysis time.

Data Presentation

Table 1: Effect of pH on this compound Stability

pHThis compound Degradation (%) over 24h at Room TemperatureReference
747% (in citric acid-phosphate buffer)[2]
7.4Up to 97% (in phosphate buffer without citric acid)[2]
7.414% (pure this compound in HBSS over 2h)[2]
7.427% (this compound-rich extract in HBSS over 2h)[2]

Table 2: Effect of Additives on this compound Stability in Phosphate Buffer (pH 7.4) over 24h at Room Temperature

AdditiveThis compound Degradation (%)Reference
NoneUp to 97%[2]
Citric AcidProtective effect observed (specific % not stated)[2]
Ascorbic AcidComplete prevention of degradation[2]

Table 3: Effect of Heat Treatment on this compound Content in Ready-to-Drink (RTD) Iced Tea Formulations

Heat TreatmentThis compound ReductionReference
Pasteurization (93°C / 30 min)Not a great impact on stability[7]
Sterilization (121°C / 15 min or 135°C / 4 min)Substantial decrease in concentration[7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is a general guideline and may require optimization based on your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for mobile phase acidification).

    • This compound standard of known purity.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: 288 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10-30% B (linear gradient)

      • 15-20 min: 30-50% B (linear gradient)

      • 20-22 min: 50-10% B (linear gradient)

      • 22-25 min: 10% B (equilibration)

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a solvent compatible with the mobile phase (e.g., 50% methanol). To prevent degradation, the solvent should be acidified.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Extract this compound from your sample matrix using an appropriate solvent. The extraction solvent should also be acidified.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Protocol 2: Thin-Layer Chromatography (TLC) for Qualitative Analysis of this compound

This method is suitable for rapid screening and qualitative assessment of this compound in extracts.

  • Materials:

    • TLC plates (e.g., silica gel 60 F254).

    • Developing chamber.

    • Spotting capillaries or micropipette.

    • UV lamp (254 nm and 365 nm).

    • Visualization reagent: p-anisaldehyde solution (0.5 mL p-anisaldehyde, 10 mL glacial acetic acid, 85 mL methanol, and 5 mL concentrated sulfuric acid).

  • Mobile Phase (Solvent System):

    • A common mobile phase for flavonoid analysis is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water (e.g., 100:11:11:27 v/v/v/v). The optimal ratio may need to be determined empirically.

  • Procedure:

    • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

    • Apply small spots of your sample extracts and an this compound standard onto the starting line.

    • Allow the spots to dry completely.

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 30 minutes.

    • Place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Observe the plate under a UV lamp at 254 nm and 365 nm and mark any visible spots.

    • Dip the plate into the p-anisaldehyde visualization reagent or spray it evenly.

    • Heat the plate at 100-110°C for 5-10 minutes until colored spots appear. This compound typically appears as an orange-brown spot.[12]

    • Calculate the Retention Factor (Rf) value for the this compound standard and compare it with the spots in your samples for identification.

Protocol 3: Beta-Cyclodextrin (β-CD) Assisted Extraction of this compound

This method can enhance the extraction efficiency and stability of this compound.[8][10]

  • Materials:

    • Green rooibos plant material, coarsely milled.

    • Beta-cyclodextrin (β-CD).

    • Homogenizer.

    • Temperature-controlled heating mantle with magnetic stirring.

    • Centrifuge.

  • Procedure:

    • Prepare a 15 mM β-CD aqueous solution.

    • Mix 10 g of milled green rooibos with 100 mL of the 15 mM β-CD solution (1:10 w/v ratio).

    • Homogenize the mixture using a polytron at high speed for 2 minutes.

    • Heat the mixture at 40°C for 60 minutes with continuous magnetic stirring.[10]

    • After extraction, cool the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the this compound-β-CD complex.

Visualizations

Aspalathin_Oxidation_Pathway This compound This compound Flavanones Flavanones (Diastereomeric Mixture) This compound->Flavanones Cyclization Dimers Colorless Dimers This compound->Dimers Oxidative Coupling Flavones Flavones (Isoorientin & Orientin) Flavanones->Flavones Oxidation Brown_Polymers Brown Polymeric Products Flavones->Brown_Polymers Further Oxidation Dimers->Brown_Polymers Further Oxidation Prevention_Strategies Aspalathin_Oxidation This compound Oxidation Prevention_Methods Prevention Strategies Prevention_Methods->Aspalathin_Oxidation Low_pH Low pH (Acidic Conditions) Low_pH->Prevention_Methods Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Prevention_Methods Chelators Metal Chelators (e.g., Citric Acid) Chelators->Prevention_Methods Encapsulation Encapsulation (Nano-emulsification, β-CD) Encapsulation->Prevention_Methods Inert_Atmosphere Inert Atmosphere (Nitrogen, Argon) Inert_Atmosphere->Prevention_Methods

References

Technical Support Center: Refining Protocols for Aspalathin In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with aspalathin.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used for in vivo studies of this compound's effects on metabolic diseases?

A1: The most frequently used animal models for studying the anti-diabetic effects of this compound are genetic models of type 2 diabetes, such as db/db mice and ob/ob mice.[1][2][3] These models are valuable because they mimic many of the metabolic dysfunctions observed in human type 2 diabetes. Wistar rats have also been used in studies investigating the effects of this compound-rich extracts on metabolic parameters and liver function.[4][5] For studying inflammation, mouse models of lipopolysaccharide (LPS)-induced endotoxemia are common.[6]

Q2: What is a typical dosage range and administration route for this compound in these models?

A2: The dosage and administration route for this compound can vary depending on the study's objectives. Common approaches include:

  • Dietary administration: this compound is mixed into the animal's chow at concentrations ranging from 0.1% to 0.2% for several weeks.[1][2][3]

  • Oral gavage: A specific dose of this compound, such as 20 mg/ml/100g body weight, is administered directly into the stomach.[1] Another study used a daily oral dose of 60 mg per kg body weight of a green rooibos extract.[4]

Q3: How long should a typical in vivo study with this compound last?

A3: The duration of in vivo studies with this compound depends on the endpoints being measured. For metabolic studies in diabetic mouse models, a duration of 5 weeks has been shown to be effective in observing significant changes in fasting blood glucose levels and glucose tolerance.[1][2] For studies assessing liver function and antioxidant status in rats, durations of 28 and 90 days have been used.[5][7]

Q4: What are the known mechanisms of action and signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation. These include:

  • AMP-activated protein kinase (AMPK) pathway: this compound activates AMPK, which plays a central role in cellular energy homeostasis. This activation leads to increased glucose uptake in muscle cells and is linked to its hypoglycemic effects.[2][8][9]

  • PI3K/Akt signaling pathway: This pathway is crucial for insulin signaling, and this compound has been shown to modulate it to improve insulin sensitivity.[9]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: this compound can up-regulate the expression of Nrf2, a key regulator of antioxidant defense, thereby protecting cells from oxidative stress.[10][11]

  • Nuclear factor-κB (NF-κB) signaling pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][12]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

  • Problem: Researchers may encounter difficulties in dissolving this compound for in vivo administration, particularly for oral gavage where a concentrated solution is needed. This compound is readily soluble in water and polar solvents but insoluble in nonpolar solvents.[13]

  • Possible Solutions:

    • Vehicle Selection: For oral administration, water is a suitable vehicle.[1] If solubility issues persist, consider using a small percentage of a biocompatible co-solvent like ethanol, followed by dilution with water, ensuring the final concentration of the co-solvent is safe for the animal model.

    • pH Adjustment: The stability of this compound is pH-dependent.[13] While adjusting the pH might alter solubility, it's crucial to consider the impact on stability and the physiological compatibility of the final solution.

    • Use of Extracts: Utilizing an this compound-rich green rooibos extract may offer better solubility due to the presence of other compounds that can act as natural solubilizers.[7]

Issue 2: Low Bioavailability and Stability of this compound

  • Problem: this compound has poor bioavailability and is susceptible to oxidation, which can lead to inconsistent or lower-than-expected in vivo effects.[13][14] It is highly susceptible to oxidation in solution in the presence of oxygen.[13]

  • Possible Solutions:

    • Fresh Preparation: Prepare this compound solutions fresh before each administration to minimize degradation.

    • Protect from Light and Air: Store both the solid compound and its solutions protected from light and oxygen to reduce oxidative degradation.

    • Encapsulation: For future studies, consider nanoencapsulation techniques to protect this compound from degradation in the gastrointestinal tract and potentially improve its bioavailability.[15]

    • Route of Administration: While oral administration is common, for certain mechanistic studies, intraperitoneal injection could be considered to bypass first-pass metabolism, though this may not be relevant for studying its effects as a dietary supplement.

    • Measuring Metabolites: Due to its low bioavailability, it can be difficult to detect this compound in serum. Consider measuring its metabolites, such as glucuronide and sulfate conjugates, in urine as an indicator of absorption.[15]

Issue 3: Variability in Animal Response

  • Problem: Significant variation in physiological responses (e.g., blood glucose levels) among individual animals within the same treatment group can obscure the true effect of this compound.

  • Possible Solutions:

    • Acclimatization: Ensure all animals are properly acclimatized to the housing conditions and diet before the start of the experiment to reduce stress-related variability.

    • Baseline Measurements: Record baseline measurements for key parameters (e.g., fasting blood glucose) before initiating treatment. This allows for the assessment of changes on an individual animal basis and can be used for covariate analysis.

    • Control for Food Intake: this compound treatment has been shown not to significantly affect food intake.[1] However, it is good practice to monitor food intake to ensure that any observed effects are not due to differences in caloric consumption.

    • Sufficient Sample Size: Use a power analysis to determine an adequate number of animals per group to detect statistically significant differences.

Quantitative Data Summary

Table 1: Effects of this compound on Blood Glucose and Insulin in Diabetic Animal Models

Animal ModelThis compound Dose & AdministrationDurationKey FindingsReference
db/db mice0.1-0.2% in diet5 weeksSuppressed the increase in fasting blood glucose levels. Improved glucose tolerance in an IPGTT.[1][3]
db/db mice20 mg/ml/100g body weight (oral)AcuteImproved glucose tolerance in an IPGTT at 30, 60, 90, and 120 min.[1]
ob/ob mice0.1% in diet5 weeksSignificantly suppressed the increase in fasting blood glucose levels and improved glucose intolerance.[2][16]
RIN-5F cells (in vitro)100 µM-Significantly increased insulin secretion.[1][3]

Table 2: Anti-inflammatory Effects of this compound In Vivo

Animal ModelThis compound TreatmentKey FindingsReference
Mice (LPS-induced endotoxemia)Not specifiedReduced LPS-induced hyperpermeability and leukocyte migration. Suppressed production of TNF-α and IL-6.[6]
Mice (High glucose-induced inflammation)Not specifiedInhibited high glucose-mediated vascular hyperpermeability and adhesion of monocytes.[17]

Experimental Protocols

1. Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is adapted from studies investigating the anti-diabetic effects of this compound in db/db mice.[1]

  • Animals: Male db/db mice (e.g., 11 weeks of age).

  • Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water for at least one week before the experiment.

  • Fasting: Deprive the mice of food for 15 hours overnight, with free access to water.

  • This compound Administration:

    • Test Group: Administer this compound orally at a dose of 20 mg/ml/100g body weight.

    • Control Group: Administer water orally (1 ml/100g body weight).

  • Glucose Challenge: Two hours after the oral administration, collect a baseline blood sample (0 min) from the tail vein. Immediately after, administer an intraperitoneal injection of glucose at a dose of 0.2 g/ml/100g body weight.

  • Blood Sampling: Collect subsequent blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose injection.

  • Blood Glucose Measurement: Measure blood glucose levels using a standard glucose meter.

2. Assessment of Anti-inflammatory Effects in an LPS-Induced Endotoxemia Model

This protocol is based on studies evaluating the anti-inflammatory properties of this compound.[6]

  • Animals: Male mice (e.g., C57BL/6).

  • This compound Pre-treatment: Administer this compound or vehicle (control) at the desired dose and route (e.g., intraperitoneal or oral gavage) at a specified time before the LPS challenge.

  • LPS Challenge: Induce systemic inflammation by administering an intraperitoneal injection of lipopolysaccharide (LPS) at a dose known to induce a robust inflammatory response (e.g., 10-15 mg/kg body weight).

  • Monitoring: Monitor the animals for signs of endotoxic shock, including lethargy, piloerection, and changes in body temperature. Survival rates can be monitored over a 24-48 hour period.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 4-6 hours), euthanize the animals and collect blood and tissues (e.g., liver, lungs) for analysis.

  • Analysis of Inflammatory Markers:

    • Serum Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum using ELISA kits.

    • Tissue Analysis: Homogenize tissues to measure cytokine levels, or fix tissues in formalin for histological analysis of immune cell infiltration (e.g., by H&E staining).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis animal_model Select Animal Model (e.g., db/db mice) acclimatization Acclimatization (1 week) animal_model->acclimatization baseline Baseline Measurements (e.g., Fasting Glucose) acclimatization->baseline treatment_group This compound Group (e.g., 0.2% in diet) baseline->treatment_group control_group Control Group (Standard Diet) baseline->control_group duration Treatment Duration (e.g., 5 weeks) treatment_group->duration control_group->duration ipgtt In Vivo Test (e.g., IPGTT) duration->ipgtt sample_collection Sample Collection (Blood, Tissues) ipgtt->sample_collection biochemical Biochemical Analysis (e.g., ELISA for Cytokines) sample_collection->biochemical histology Histological Analysis sample_collection->histology

Caption: General experimental workflow for an in vivo this compound study.

ampk_pathway This compound This compound ampk AMPK This compound->ampk Activates glut4 GLUT4 Translocation ampk->glut4 Promotes gluconeogenesis Decreased Hepatic Gluconeogenesis ampk->gluconeogenesis Inhibits lipogenesis Decreased Hepatic Lipogenesis ampk->lipogenesis Inhibits glucose_uptake Increased Glucose Uptake (Muscle Cells) glut4->glucose_uptake

Caption: this compound's activation of the AMPK signaling pathway.

nfkb_pathway lps LPS nfkb NF-κB Activation lps->nfkb Induces This compound This compound This compound->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes Production inflammation Vascular Inflammation cytokines->inflammation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

nrf2_pathway oxidative_stress Oxidative Stress (e.g., High Glucose) nrf2 Nrf2 Translocation to Nucleus oxidative_stress->nrf2 Induces This compound This compound This compound->nrf2 Promotes are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, HO-1) are->antioxidant_enzymes Increases Transcription cell_protection β-Cell Cytoprotection antioxidant_enzymes->cell_protection

Caption: this compound's protective role via the Nrf2 antioxidant pathway.

References

stability of Aspalathin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of aspalathin in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound during laboratory experiments.

Q1: My this compound solution is changing color. What is happening?

A: A color change, typically to a yellow or reddish-brown hue, is a visual indicator of this compound degradation. This compound is highly susceptible to oxidation, and this process is accelerated by factors such as neutral to alkaline pH, elevated temperatures, and exposure to light and oxygen.[1][2] The degradation products include flavanones, flavones, dimers, and benzofurans, which contribute to the color change.[3]

Troubleshooting:

  • Check the pH of your solvent: this compound is most stable in acidic conditions (pH 3-5). If your solvent is neutral or alkaline, consider acidifying it with a small amount of a suitable acid, such as formic or citric acid, if your experimental conditions allow.

  • Protect from light: Store this compound solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Work at lower temperatures: Whenever possible, prepare and handle this compound solutions at reduced temperatures (e.g., on ice) to slow down degradation.

  • Use freshly prepared solutions: Due to its instability, it is best practice to prepare this compound solutions immediately before use.

Q2: I'm seeing a decrease in this compound concentration in my aqueous buffer over a short period. How can I improve its stability?

A: The poor stability of this compound in aqueous solutions, especially at physiological pH, is a significant challenge.[4][5]

Troubleshooting:

  • Lower the pH: this compound is considerably more stable at a lower pH. For instance, at pH 3, approximately 91% of this compound remains after 29 hours, whereas at pH 7, only 45% remains over the same period.[6][7]

  • Add stabilizing agents:

    • Citric Acid: The addition of citric acid has been shown to improve the stability of this compound, likely due to its pH-lowering effect and its ability to chelate metal ions that can catalyze oxidation.[7][8][9]

    • Ascorbic Acid (Vitamin C): Ascorbic acid can also enhance this compound stability due to its antioxidant properties.[8][9][10] In some cases, it has been shown to completely prevent this compound degradation in a phosphate buffer (pH 7.4) over 24 hours at room temperature.[1]

  • Control Temperature: Increasing the temperature accelerates the degradation of this compound in aqueous solutions.[4][5]

Q3: What is the best solvent to dissolve this compound for my experiments?

A: this compound is readily soluble in water and other polar solvents.[1] However, for stock solutions, it is often recommended to use polar organic solvents to achieve higher concentrations and potentially better stability for short-term storage.

  • Recommended Solvents for Stock Solutions:

    • Dimethyl Sulfoxide (DMSO): Commonly used for preparing high-concentration stock solutions for in vitro assays. It is crucial to keep the final concentration of DMSO in your experimental medium low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

    • Ethanol and Methanol: These are also suitable polar solvents for dissolving this compound. An 80% ethanol-water mixture has been used for efficient extraction of this compound, suggesting good solubility in this system.[2]

  • Solvents to Avoid:

    • Nonpolar Solvents: this compound is insoluble in nonpolar solvents.[1]

Q4: How should I store my this compound powder and stock solutions?

A: Proper storage is critical to maintain the integrity of this compound.

  • Powder: Store solid this compound in a tightly sealed container, protected from light, at -20°C or below for long-term stability.

  • Stock Solutions:

    • Prepare stock solutions in a suitable polar organic solvent like DMSO or ethanol.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in light-protected containers.

    • For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment due to their limited stability.

Q5: I am getting inconsistent results in my cell-based assays. Could this compound degradation be the cause?

A: Yes, the degradation of this compound in cell culture media (typically at a physiological pH of ~7.4) can lead to inconsistent results. The concentration of active this compound may decrease significantly over the course of the experiment.

Troubleshooting:

  • Minimize incubation time: If possible, design your experiments with shorter incubation times.

  • Replenish this compound: For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Use a lower, yet physiologically acceptable, pH: If your cell line can tolerate it, a slightly more acidic medium may help to slow down degradation.

  • Include a stability control: In a separate experiment without cells, monitor the concentration of this compound in your cell culture medium over the same time course as your main experiment to quantify its degradation rate under your specific conditions.

Data on this compound Stability

The stability of this compound is highly dependent on the solvent system, pH, and temperature. The following tables summarize the available quantitative data.

Table 1: Stability of this compound in Aqueous Buffer Solutions

pHBuffer SystemTemperatureTimeRemaining this compound (%)Reference
3-Room Temp.29 hours91%[6][7]
7-Room Temp.29 hours45%[6][7]
7.4Phosphate BufferRoom Temp.24 hours~3% (without citric acid)[1]
7.4Citric Acid-Phosphate BufferRoom Temp.24 hours53%[1]
7.4Phosphate Buffer with Ascorbic AcidRoom Temp.24 hours100%[1]
6.0Transport BufferNot Specified-More stable than at pH 7.4[11]
7.4HBSS (Cell Culture Conditions)37°C2 hours86% (pure this compound)[1]
7.4HBSS (Cell Culture Conditions)37°C2 hours73% (in extract)[1]

Table 2: General Solubility and Stability of this compound in Organic Solvents

SolventTypeSolubilityStability NotesReference
MethanolPolar ProticSolubleUsed for extraction and as an HPLC mobile phase component. Stability is expected to be better than in neutral aqueous solutions, but quantitative data is limited.[12][13]
EthanolPolar ProticSolubleUsed for extraction (e.g., 80% ethanol). Stability is likely better than in neutral aqueous solutions.[2]
DMSOPolar AproticSolubleRecommended for stock solutions. General studies on compound stability in DMSO suggest it is a suitable solvent for long-term storage at low temperatures.[14][15]
AcetonitrilePolar AproticSolubleCommonly used as a mobile phase in HPLC analysis of this compound, often with an acidic modifier which would favor stability.[16]

Note: There is a significant lack of published quantitative data on the long-term stability of pure this compound in these common organic solvents at various temperatures and light conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a chosen solvent system.

1. Materials and Equipment:

  • Pure this compound standard

  • Selected solvent (e.g., phosphate buffer of a specific pH, methanol, ethanol, DMSO)

  • HPLC or UHPLC system with a DAD or UV detector

  • C18 analytical column

  • Volumetric flasks and pipettes

  • Amber vials

  • Thermostatically controlled incubator or water bath

  • pH meter

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of pure this compound.

  • Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

3. Experimental Setup:

  • Aliquot the this compound stock solution into several amber vials.

  • Place the vials under the desired experimental conditions (e.g., specific temperature in an incubator, exposure to ambient light, or in the dark).

  • Designate different vials for each time point to be analyzed (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

4. Sample Analysis:

  • At each designated time point, take one vial and analyze its content by HPLC.

  • The initial sample (time 0) will serve as the reference for 100% this compound concentration.

  • Suggested HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing a small percentage of an acidifier like formic acid or trifluoroacetic acid (e.g., 0.1%). This ensures good peak shape and enhances this compound stability during the analysis.

    • Flow Rate: Typically 1 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound, which is around 288 nm.

    • Injection Volume: Consistent for all samples (e.g., 10 µL).

5. Data Analysis:

  • Integrate the peak area of this compound in the chromatogram for each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.

  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot conditions Incubate under Desired Conditions (Temperature, Light) aliquot->conditions sampling Sample at Predetermined Time Points (t=0, t=1, t=2, ... t=n) conditions->sampling hplc Analyze by HPLC-DAD sampling->hplc data Calculate % Remaining this compound hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for this compound stability testing.

degradation_pathway This compound This compound oxidation Oxidation (pH > 5, O2, Temp) This compound->oxidation flavanones C-glycosyl Flavanones (e.g., Dihydro-isoorientin) oxidation->flavanones Cyclization dimers Dimers & Benzofurans oxidation->dimers Coupling flavones C-glycosyl Flavones (e.g., Isoorientin, Orientin) flavanones->flavones Further Oxidation polymers Tannin-like Polymers (Brown Products) flavones->polymers Further Oxidation dimers->polymers Further Oxidation

Caption: Simplified degradation pathway of this compound.

References

enhancing the bioavailability of Aspalathin in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the bioavailability of Aspalathin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is degrading in my aqueous formulation. How can I improve its stability?

A1: this compound is known to be unstable in aqueous solutions, particularly at neutral to alkaline pH, and is susceptible to oxidation.[1][2][3][4] Consider the following strategies to enhance its stability:

  • pH Adjustment: Maintain a low pH in your formulation. This compound stability is highest at a low pH.[4][5][6]

  • Antioxidants: The addition of ascorbic acid has been shown to completely prevent this compound degradation in a phosphate buffer (pH 7.4) over 24 hours.[4]

  • Chelating Agents: Citric acid can also improve stability, likely due to its metal-chelating properties which can prevent oxidation.[1][4][7][8]

  • Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made with Eudragit S100, can protect it from degradation in the upper gastrointestinal tract.[2][5]

Q2: I am observing low permeability of this compound across my Caco-2 cell monolayer. Is this expected, and how can I improve it?

A2: Yes, low permeability of this compound across Caco-2 monolayers is expected.[2][9] Studies have shown that it has an apparent permeability coefficient (Papp) typical of poorly absorbed compounds.[9] The transport is thought to occur primarily through paracellular diffusion, and it is not a substrate for major glucose transporters like SGLT1 and GLUT2, or the efflux pump P-glycoprotein.[1][9] To potentially enhance its transport, you could explore:

  • Permeation Enhancers: While not extensively studied for this compound, the use of generally recognized as safe (GRAS) permeation enhancers could be investigated.

  • Nanoformulations: Formulating this compound into nanoparticles may alter its transport mechanism and improve uptake.

Q3: What are the expected metabolites of this compound in vivo?

A3: Following oral administration, this compound is absorbed and undergoes phase II metabolism. The primary metabolites detected in urine are sulphated, glucuronidated, and methylated conjugates of this compound.[9][10] In mice, sulphate conjugates are the predominant metabolites found in urine.[9] It is important to note that the parent compound and its metabolites have not been detected in plasma samples in some studies, suggesting rapid clearance.[10]

Q4: Which analytical method is most suitable for quantifying this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection is the most commonly used and reliable method for the quantification of this compound in various matrices, including plant extracts and biological samples.[11][12][13][14][15] A reversed-phase C18 column is typically used for separation.[14][16]

Troubleshooting Guides

Problem 1: High variability in this compound permeability results across Caco-2 experiments.

Possible Cause Troubleshooting Step
Inconsistent Caco-2 monolayer integrity. Regularly check the transepithelial electrical resistance (TEER) values of your monolayers to ensure they are within the acceptable range for your laboratory. A Lucifer Yellow rejection assay can also be used to confirm monolayer tightness.
Inconsistent passage number of Caco-2 cells. Use Caco-2 cells within a consistent and validated range of passage numbers for all experiments, as transporter expression and monolayer characteristics can change with excessive passaging.[17]
This compound degradation in the transport buffer. Due to this compound's instability at physiological pH, prepare dosing solutions immediately before use. Consider conducting stability tests of this compound in your transport buffer under experimental conditions (37°C, pH 7.4).[4]
Non-specific binding to labware. Use low-binding plates and pipette tips to minimize the loss of this compound due to adsorption.

Problem 2: Low yield or poor encapsulation efficiency in nanoformulations.

Possible Cause Troubleshooting Step
Inappropriate polymer-to-drug ratio. Optimize the ratio of the encapsulating polymer (e.g., Eudragit S100) to the this compound-rich extract.[2]
Suboptimal electrospraying/nanoprecipitation parameters. Systematically vary parameters such as voltage, polymer concentration, and drug concentration to find the optimal conditions for nanoparticle formation.[2]
Poor solubility of this compound in the organic phase. Ensure that this compound is fully dissolved in the solvent system used during the nanoencapsulation process.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
SolubilityHigh in 0.01 M HCl (pH 2), PBS (pH 6.5), and FaSSIF (pH 6.5)[2][9]
Partition Coefficient (log D at pH 7.4)0.13 (indicates low lipophilicity)[2][9]
Apparent Permeability (Papp) in Caco-21.73 x 10⁻⁶ cm/s[9]
Efflux Ratio in Caco-21.1[9]

Table 2: Stability of this compound in Different Formulations and Conditions

Formulation/ConditionThis compound RetentionReference
Fermented Rooibos Iced Tea (no additives, 8 weeks at 25°C)Undetectable levels[5][7]
Fermented Rooibos Iced Tea with Citric AcidImproved stability compared to no additives[5][6][7]
Phosphate Buffer (pH 7.4, 24h, room temp) with Ascorbic AcidComplete prevention of degradation[4]
Nanoencapsulated with Eudragit S100 (simulated GI tract conditions)1.9–2.7 times less degradation compared to unencapsulated[2][5]
Cell Culture Medium (pH 7.4, 2h)14% degradation (pure compound), 27% degradation (in extract)[4]

Experimental Protocols

1. Caco-2 Permeability Assay for this compound

This protocol is adapted from standard Caco-2 permeability assay procedures.[18][19][20][21]

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[17]

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready when TEER values are >250 Ω·cm².

    • Alternatively, perform a Lucifer Yellow rejection assay. The permeability of Lucifer Yellow should be <1% per hour.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

    • Equilibrate the monolayers by adding fresh transport buffer to the apical (0.5 mL) and basolateral (1.5 mL) chambers and incubate for 30 minutes at 37°C.

    • Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer immediately before use.

    • Aspirate the buffer from the apical chamber and replace it with the this compound dosing solution. Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the this compound dosing solution to the basolateral chamber and sample from the apical chamber. This is to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of Aspalatein in the collected samples using a validated HPLC-UV/DAD method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of appearance of this compound on the receiver side.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of this compound in the donor chamber.

2. HPLC-UV/DAD Quantification of this compound

This is a generalized protocol based on common methods.[12][13][14][16]

  • Instrumentation: HPLC system with a UV/DAD detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% trifluoroacetic acid or formic acid.

  • Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; followed by a wash and re-equilibration step. The flow rate is typically 1 mL/min.

  • Detection: Monitor at 288 nm for this compound.

  • Standard Curve: Prepare a series of standard solutions of pure this compound in the mobile phase to generate a calibration curve.

  • Sample Preparation:

    • For formulations, dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

    • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis formulation This compound Formulation (e.g., nanoformulation) transport Bidirectional Transport (A-B & B-A) formulation->transport caco2_prep Caco-2 Cell Culture (21-25 days) integrity Monolayer Integrity Check (TEER, Lucifer Yellow) caco2_prep->integrity integrity->transport sampling Sample Collection (Apical & Basolateral) transport->sampling hplc HPLC-UV/DAD Analysis sampling->hplc calculation Calculate Papp & Efflux Ratio hplc->calculation

Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.

aspalathin_signaling cluster_pi3k PI3K/AKT Pathway cluster_ampk AMPK Pathway cluster_inflammation Inflammatory Pathway cluster_outcomes Cellular Outcomes asp This compound pi3k PI3K asp->pi3k modulates ampk AMPK asp->ampk activates nfkb NF-κB asp->nfkb reduces akt AKT pi3k->akt glucose Improved Glucose Uptake & Insulin Sensitivity akt->glucose ampk->glucose energy Enhanced Energy Metabolism ampk->energy inflammation Reduced Inflammation nfkb->inflammation

Caption: Key signaling pathways modulated by this compound.

References

Validation & Comparative

Aspalathin vs. Nothofagin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of aspalathin and nothofagin, two dihydrochalcones predominantly found in the unfermented leaves of Aspalathus linearis (Rooibos). This objective analysis, supported by experimental data, aims to inform research and development in the fields of oxidative stress and antioxidant therapeutics.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacities of this compound and nothofagin have been evaluated using various in vitro assays. The following table summarizes their relative efficacy in terms of their half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity.

Antioxidant AssayThis compound (IC50)Nothofagin (IC50)Reference Compound (IC50)
ABTS Radical Scavenging3.33 µM4.04 µMEGCG (3.46 µM)
Fe(II)-Induced Microsomal Lipid Peroxidation50.2 µM1388 µMQuercetin (17.5 µM)

Data Interpretation: this compound demonstrates superior antioxidant activity compared to nothofagin in both radical scavenging and inhibition of lipid peroxidation assays.[1][2] In the ABTS assay, this compound's radical scavenging potency is comparable to that of the well-characterized antioxidant, epigallocatechin gallate (EGCG).[1][2] Notably, this compound is significantly more effective at inhibiting Fe(II)-induced microsomal lipid peroxidation than nothofagin, indicating a greater protective effect in a membrane-based oxidative stress model.[1][2]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate reproducibility and further investigation.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • A 7 mM aqueous solution of ABTS is prepared.

    • A 2.45 mM aqueous solution of potassium persulfate is prepared.

    • The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the dark blue-green ABTS•+ solution.

    • For the assay, the ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • A 10 µL aliquot of the antioxidant solution (this compound, nothofagin, or a standard) at various concentrations is added to 1 mL of the diluted ABTS•+ solution.

    • The mixture is vortexed and incubated at room temperature for 6 minutes.

    • The absorbance is measured at 734 nm.

  • Calculation:

    • The percentage inhibition of the ABTS•+ radical is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

    • The IC50 value is determined by plotting the percentage inhibition against the concentration of the antioxidant.

Fe(II)-Induced Microsomal Lipid Peroxidation Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in a microsomal membrane system, with peroxidation induced by ferrous iron (Fe(II)). The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Protocol:

  • Preparation of Microsomes:

    • Rat liver microsomes are prepared by differential centrifugation of a liver homogenate. The final microsomal pellet is resuspended in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Assay Procedure:

    • The reaction mixture contains the microsomal suspension, the antioxidant compound (this compound or nothofagin) at various concentrations, and a buffer.

    • Lipid peroxidation is initiated by the addition of a freshly prepared solution of ferrous sulfate (FeSO4) to a final concentration of 10 µM.

    • The mixture is incubated at 37°C for a specified time (e.g., 15-30 minutes).

  • Measurement of TBARS:

    • The reaction is stopped by the addition of a solution containing trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • The mixture is heated in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the pink-colored MDA-TBA adduct.

    • After cooling, the mixture is centrifuged to pellet the precipitated protein.

    • The absorbance of the supernatant is measured at 532 nm.

  • Calculation:

    • The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1).

    • The percentage inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Signaling Pathways

The antioxidant effects of this compound and nothofagin are mediated through their interaction with key cellular signaling pathways involved in the oxidative stress response.

This compound and the Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory & Pro-oxidant Genes Inflammation_Oxidative_Stress Inflammation & Oxidative Stress Pro_inflammatory_Genes->Inflammation_Oxidative_Stress Nothofagin Nothofagin Nothofagin->IKK Inhibits ABTS_Workflow Start Start Prepare_ABTS Prepare ABTS•+ Radical Solution Start->Prepare_ABTS Add_Sample Add this compound/Nothofagin or Standard Prepare_ABTS->Add_Sample Incubate Incubate at Room Temperature Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End TBARS_Workflow Start Start Prepare_Microsomes Prepare Liver Microsomes Start->Prepare_Microsomes Add_Components Add Microsomes, Buffer, and this compound/Nothofagin Prepare_Microsomes->Add_Components Induce_Peroxidation Induce Peroxidation with Fe(II) Add_Components->Induce_Peroxidation Incubate Incubate at 37°C Induce_Peroxidation->Incubate Stop_Reaction Stop Reaction (add TCA/TBA) Incubate->Stop_Reaction Heat Heat in Boiling Water Bath Stop_Reaction->Heat Centrifuge Centrifuge Heat->Centrifuge Measure_Absorbance Measure Supernatant Absorbance at 532 nm Centrifuge->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

References

A Comparative Analysis of Aspalathin and Other Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of aspalathin, a unique dihydrochalcone found in rooibos, with other well-researched flavonoids, namely quercetin and epigallocatechin gallate (EGCG). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The comparison focuses on their antioxidant, anti-inflammatory, and anti-diabetic properties, supported by experimental data from various in vitro studies.

Executive Summary

This compound, quercetin, and EGCG are potent flavonoids with significant bioactive properties. While all three exhibit strong antioxidant, anti-inflammatory, and anti-diabetic potential, their efficacy varies across different experimental models. This guide synthesizes available data to provide a comparative overview, highlighting the strengths of each compound and offering detailed experimental protocols for further research.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-diabetic activities of this compound, quercetin, and EGCG. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antioxidant Activity
FlavonoidABTS Radical Scavenging (IC50, µM)Lipid Peroxidation Inhibition (IC50, µM)
This compound3.33[1]50.2[1]
Quercetin3.60[1]17.5[1]
EGCG3.46[1]22.3[1]

IC50: The half maximal inhibitory concentration.

Table 2: Comparative Anti-Diabetic Activity (α-Glucosidase Inhibition)
Flavonoidα-Glucosidase Inhibition (IC50)
This compound~0.8 mg/mL (for maltase)[2]
Quercetin0.017 mmol/L (~5.13 µg/mL)[3]
EGCG19.5 µM (~8.9 µg/mL)[4]

Note: The IC50 values are from different studies with varying experimental conditions and substrates.

Table 3: Comparative Anti-Inflammatory Activity
FlavonoidAssayIC50/Effect
This compoundInhibition of NF-κB activationEffective inhibition[5][6][7][8]
QuercetinInhibition of TNF-α induced IP-10 and MIP-2 gene expression40 µM and 44 µM, respectively[9]
EGCGInhibition of IKK activity (leading to NF-κB inhibition)>18 µM[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Quercetin, EGCG)

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add 20 µL of various concentrations of the test compounds to a 96-well plate. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Assay: Add 100 µL of various concentrations of the test compounds to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-Diabetic Activity Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate 20 µL of the α-glucosidase enzyme solution (0.5 U/mL) with 20 µL of various concentrations of the test compounds for 10 minutes at 37°C.

  • Reaction initiation: Add 20 µL of pNPG solution (5 mM) to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Reaction termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-Inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds

  • Cell culture reagents

Procedure:

  • Cell culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound, quercetin, and EGCG are mediated through their interaction with various cellular signaling pathways.

Antioxidant Signaling Pathways

These flavonoids can directly scavenge reactive oxygen species (ROS) and also modulate endogenous antioxidant defense systems, often through the activation of the Nrf2 pathway.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Flavonoids This compound, Quercetin, EGCG Flavonoids->ROS Scavenging Nrf2 Nrf2 Flavonoids->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization

Antioxidant signaling pathway of flavonoids.

Anti-Inflammatory Signaling Pathway (NF-κB)

A key mechanism for the anti-inflammatory effects of these flavonoids is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[5][6][7][8]

Anti_Inflammatory_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Activation Flavonoids This compound, Quercetin, EGCG Flavonoids->IKK Inhibition

Inhibition of the NF-κB inflammatory pathway.

Anti-Diabetic Signaling Pathway (AMPK)

This compound and EGCG, in particular, have been shown to exert their anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism.[5]

Anti_Diabetic_Pathway Flavonoids This compound, EGCG, Quercetin AMPK AMPK Flavonoids->AMPK Activation GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulation Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Activation of the AMPK anti-diabetic pathway.

Conclusion

This compound, quercetin, and EGCG each present a compelling profile as a potential therapeutic agent. This compound demonstrates comparable radical scavenging activity to EGCG and quercetin. Quercetin appears to be a highly potent inhibitor of α-glucosidase and lipid peroxidation. EGCG shows strong inhibitory effects on α-glucosidase and the NF-κB pathway. The choice of flavonoid for further research and development will likely depend on the specific therapeutic target and desired mechanism of action. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies of these promising flavonoids.

References

Aspalathin and Metformin: A Comparative Analysis of Efficacy in Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current experimental data suggests that aspalathin, a C-glucosyl dihydrochalcone found in rooibos, exhibits comparable and, in some instances, superior anti-diabetic efficacy to the first-line therapeutic agent, metformin. Both compounds demonstrate significant potential in managing hyperglycemia and improving insulin sensitivity through overlapping and distinct cellular mechanisms, primarily centered around the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

This compound has shown potent blood glucose-lowering properties in various diabetic models.[1] Studies in obese diabetic ob/ob mice revealed that dietary this compound significantly suppressed the increase in fasting blood glucose levels and improved glucose intolerance.[2][3] The hypoglycemic effect of this compound is attributed to its ability to increase glucose uptake in muscle cells and stimulate insulin secretion from pancreatic β-cells.[3] Notably, some research suggests that a high dose of this compound (130 mg/kg) may have a better potential than metformin in protecting against diabetes-associated symptoms in db/db mice.[4][5][6]

Metformin, a biguanide, is a widely prescribed anti-diabetic drug that primarily acts by decreasing hepatic glucose production and increasing peripheral glucose uptake.[7][8] Its mechanism is largely dependent on the activation of AMPK, a key regulator of cellular energy homeostasis.[7][9][10] Metformin's activation of AMPK leads to reduced fatty acid synthesis, induced fatty acid oxidation, and suppressed expression of lipogenic enzymes.[7]

A key area of convergence in the mechanisms of this compound and metformin is the activation of the AMPK pathway.[1][11] this compound has been shown to increase glucose uptake in L6 myotubes by promoting AMPK phosphorylation, which in turn enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[2][12] Similarly, metformin's activation of AMPK in hepatocytes and muscle cells is a cornerstone of its therapeutic action.[7]

Beyond AMPK, this compound also modulates the PI3K/AKT signaling pathway, another critical route for insulin signaling.[1][13] This dual action on both AMPK and PI3K/AKT pathways may contribute to its robust effects on glucose and lipid metabolism.[1] In contrast, while metformin's primary described pathway is AMPK-dependent, some of its effects may be AMPK-independent, including the inhibition of mitochondrial complex I.[14][15]

Combination therapy using this compound and metformin has also been explored, with promising results. Studies in type 2 diabetic (db/db) mice have shown that a combination of this compound and metformin was more effective in ameliorating diabetes-associated symptoms, such as elevated fasting plasma glucose and impaired glucose tolerance, than metformin monotherapy.[4][5][6] This suggests a synergistic or additive effect of the two compounds.

Quantitative Comparison of Efficacy

ParameterThis compoundMetforminDiabetic ModelReference
Glucose Uptake Dose-dependently increased glucose uptake in L6 myotubes (0-100 µM).[11][12] At 10 µM, significantly improved glucose uptake in palmitate-exposed C3A liver cells.[1]Increased glucose uptake in isolated rat epitrochlearis muscles.[7]L6 myotubes, C3A liver cells, rat epitrochlearis muscles[1][7][11][12]
Fasting Blood Glucose Dietary this compound (0.1-0.2%) suppressed the increase in fasting blood glucose levels in db/db mice over 5 weeks.[3] A high dose (130 mg/kg) showed better potential than metformin in db/db mice.[4][6]Known to effectively lower fasting blood glucose in various diabetic models.[8]db/db mice[3][4][6][8]
Glucose Tolerance Improved impaired glucose tolerance in db/db mice.[3] Combination with metformin was more effective than metformin alone in db/db mice.[4][5][6]Improves glucose tolerance in diabetic models.[8]db/db mice[3][4][5][6][8]
Hepatic Gene Expression Decreased expression of hepatic genes related to gluconeogenesis and lipogenesis in ob/ob mice.[2]Inhibits hepatic gluconeogenesis.[8]ob/ob mice[2][8]
AMPK Phosphorylation Promoted AMPK phosphorylation in L6 myotubes.[2] Increased AMPK phosphorylation in C3A liver cells.[13]Activates AMPK in hepatocytes and muscle.[7][10]L6 myotubes, C3A liver cells, hepatocytes, muscle[2][7][10][13]
PI3K/AKT Pathway Improved insulin signaling by regulating the PI3K/AKT pathway in palmitate-exposed hepatocytes.[1] Increased PI3K/AKT phosphorylation in C3A liver cells.[13]Primarily acts through AMPK, with less direct evidence on PI3K/AKT modulation.Palmitate-exposed hepatocytes, C3A liver cells[1][13]

Experimental Protocols

In Vitro Glucose Uptake Assay (L6 Myotubes)
  • Cell Culture and Differentiation: L6 rat skeletal muscle cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium containing a lower concentration of FBS.

  • Treatment: Differentiated myotubes are serum-starved for a specified period before being treated with varying concentrations of this compound (e.g., 0-100 µM) or metformin for a defined incubation time.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding a solution containing a fluorescently labeled glucose analog (e.g., 2-NBDG) or radio-labeled 2-deoxyglucose.

  • Analysis: After incubation, the cells are washed to remove excess labeled glucose. The intracellular fluorescence or radioactivity is measured using a plate reader or scintillation counter, respectively. The results are normalized to the protein content of the cells.

In Vivo Diabetic Animal Model Study (db/db mice)
  • Animal Model: Genetically diabetic db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance, are used. Age-matched non-diabetic mice serve as controls.

  • Treatment Administration: Mice are randomly assigned to different groups: a control group, an this compound-treated group (e.g., 0.1-0.2% in the diet or by oral gavage), a metformin-treated group, and a combination therapy group. Treatment is administered daily for a specified duration (e.g., 5 weeks).

  • Fasting Blood Glucose Measurement: Blood samples are collected from the tail vein after an overnight fast at regular intervals throughout the study. Blood glucose levels are measured using a glucometer.

  • Intraperitoneal Glucose Tolerance Test (IPGTT): At the end of the treatment period, mice are fasted overnight and then administered an intraperitoneal injection of glucose. Blood glucose levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-injection to assess glucose clearance.

  • Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues such as the liver and skeletal muscle are collected for further analysis, including gene expression studies (e.g., qPCR) and protein analysis (e.g., Western blotting for AMPK phosphorylation).

Visualizing the Mechanisms

Signaling_Pathways cluster_this compound This compound cluster_Metformin Metformin cluster_Cellular_Targets Cellular Mechanisms cluster_Downstream_Effects Physiological Outcomes A This compound AMPK AMPK Activation A->AMPK PI3K_AKT PI3K/AKT Pathway A->PI3K_AKT M Metformin M->AMPK Mito Mitochondrial Complex I Inhibition M->Mito GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis PI3K_AKT->GLUT4 Mito->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: Comparative Signaling Pathways of this compound and Metformin.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cell Culture (e.g., L6 Myotubes, C3A Hepatocytes) Treatment_IV Treatment with this compound or Metformin Cell_Culture->Treatment_IV Glucose_Uptake_Assay Glucose Uptake Assay Treatment_IV->Glucose_Uptake_Assay Western_Blot Western Blot (p-AMPK, p-AKT) Treatment_IV->Western_Blot Animal_Model Diabetic Animal Model (e.g., db/db mice) Treatment_IVO Oral Administration of This compound or Metformin Animal_Model->Treatment_IVO Monitoring Monitor Fasting Blood Glucose Treatment_IVO->Monitoring IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) Monitoring->IPGTT Tissue_Analysis Tissue Collection & Gene/Protein Analysis IPGTT->Tissue_Analysis

Figure 2: Comparative Experimental Workflow for Efficacy Testing.

References

A Comparative Guide to the Anti-inflammatory Properties of Aspalathin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Aspalathin, a C-glucosyl dihydrochalcone unique to Aspalathus linearis (rooibos), against other relevant compounds. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.

Introduction: this compound as an Anti-inflammatory Agent

This compound has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, metabolic syndrome, and neurodegenerative diseases. This compound's ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent.[3][4] This guide synthesizes current research to evaluate its efficacy and mechanisms of action in comparison to other compounds, particularly Nothofagin, another major dihydrochalcone found in rooibos.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. In vitro and in vivo studies have demonstrated that this compound can suppress inflammatory responses induced by various stimuli, such as lipopolysaccharide (LPS), high glucose (HG), and tumor necrosis factor-alpha (TNF-α).[5][6][7]

The primary mechanisms include the inhibition of:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of many pro-inflammatory genes, including cytokines and adhesion molecules.[5][6][8] This is a central mechanism for its anti-inflammatory effects.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key component of the MAPK pathway, is suppressed by this compound.[5][8]

  • Mast Cell-Mediated Allergic Inflammation: this compound can alleviate allergic inflammation by inhibiting the FcεRI signaling pathway in mast cells, which reduces the release of histamine and pro-inflammatory cytokines.[9]

  • STAT6 Pathway: In the context of skin inflammation, such as atopic dermatitis, this compound has been found to inhibit the activation of STAT6, a key transcription factor in the T helper 2 (Th2) immune response.[10][11]

Below are diagrams illustrating these key signaling pathways and a typical experimental workflow.

Aspalathin_NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation cluster_response Inflammatory Response LPS LPS / TNF-α / HMGB1 TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Downstream signaling IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB IkB->NFkB_nuc Releases NFkB_complex NF-κB (p65/p50) IkB_protein IκB IkB_protein->NFkB_complex Inactive Complex DNA DNA Binding NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, CAMs) DNA->Cytokines This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Mast_Cell_Pathway cluster_activation Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response Antigen_IgE Antigen + IgE FceRI FcεRI Receptor Antigen_IgE->FceRI Lyn_Fyn Lyn, Fyn FceRI->Lyn_Fyn Syk Syk Lyn_Fyn->Syk Ca_Influx Ca²⁺ Influx Syk->Ca_Influx Cytokines Pro-inflammatory Cytokine Expression Syk->Cytokines via NF-κB, NFAT Degranulation Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->Lyn_Fyn Inhibits This compound->Syk Inhibits This compound->Ca_Influx Inhibits

Caption: this compound's inhibition of mast cell degranulation pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: HUVEC Culture step1 Seed HUVECs in plates start->step1 step2 Pre-treat with this compound or Vehicle Control step1->step2 step3 Induce Inflammation (e.g., with 1 µg/mL LPS for 4-24h) step2->step3 step4 Harvest Cells and Supernatant step3->step4 assay1 Permeability Assay (FITC-dextran) step4->assay1 assay2 Western Blot (NF-κB, p-ERK) step4->assay2 assay3 ELISA (TNF-α, IL-6 in supernatant) step4->assay3 assay4 Adhesion Assay (Leukocyte co-culture) step4->assay4 end Data Analysis & Comparison assay1->end assay2->end assay3->end assay4->end

Caption: General experimental workflow for in vitro HUVEC assays.

Comparative Analysis of Anti-inflammatory Activity

Multiple studies have compared the anti-inflammatory effects of this compound with Nothofagin. Both compounds consistently demonstrate the ability to suppress key inflammatory markers. However, evidence suggests potential differences in potency depending on the specific inflammatory context.

Table 1: Comparative In Vitro Anti-inflammatory Effects

ParameterModel SystemStimulusThis compound EffectNothofagin EffectReference Compound/ControlSource(s)
Cytokine Production
TNF-α SecretionHUVECsLPSSignificant SuppressionSignificant SuppressionLPS Control[5][12]
IL-6 SecretionHUVECsLPSSignificant SuppressionSignificant SuppressionLPS Control[5][12]
TNF-α SecretionHUVECsHMGB1Significant SuppressionSignificant SuppressionHMGB1 Control[8]
IL-6 SecretionHUVECsHMGB1Significant SuppressionSignificant SuppressionHMGB1 Control[8]
Cell Adhesion
CAM ExpressionHUVECsLPSInhibitionInhibitionLPS Control[5]
Monocyte AdhesionHUVECsHigh GlucoseInhibitionInhibitionHigh Glucose Control[7]
Leukocyte AdhesionHUVECsHMGB1InhibitionInhibitionHMGB1 Control[8]
Vascular Permeability
Barrier DisruptionHUVECsLPSInhibitionInhibitionLPS Control[5]
HyperpermeabilityHUVECsHigh GlucoseInhibitionInhibitionHigh Glucose Control[7]
Signaling Pathways
NF-κB ActivationHUVECsLPSInhibitionInhibitionLPS Control[5]
ERK1/2 ActivationHUVECsHMGB1InhibitionInhibitionHMGB1 Control[8]
Allergic Response
Mast Cell DegranulationRBL-2H3 cellsIgEInhibitionLess effective inhibitionIgE Control[9]
Histamine ReleaseBMMCsIgEInhibitionLess effective inhibitionIgE Control[9]

HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide; HMGB1: High Mobility Group Box 1; CAMs: Cell Adhesion Molecules; BMMCs: Bone Marrow-Derived Mast Cells.

Table 2: Comparative In Vivo Anti-inflammatory Effects

ModelKey Outcome MeasuredThis compound EffectNothofagin EffectReference Compound/ControlSource(s)
LPS-induced Endotoxemia (Mice)Survival RateIncreased SurvivalIncreased SurvivalLPS Control[5][13]
LPS-induced Leukocyte Migration (Mice)Leukocyte CountSignificant ReductionSignificant ReductionLPS Control[5]
HMGB1-induced Sepsis (Mice)Leukocyte MigrationSignificant ReductionSignificant ReductionHMGB1 Control[8]
Passive Cutaneous Anaphylaxis (Mice)Ear Swelling / Dye ExtravasationDose-dependent suppressionEffective, but less potent than this compoundSaline Control[9]
Active Systemic Anaphylaxis (Mice)Body Temperature DropSignificant MitigationEffective, but less potent than this compoundSaline Control[9]
Atopic Dermatitis (Mice)Skin Thickness / InflammationSignificant ReductionNot TestedVehicle Control[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

4.1. In Vitro HUVEC Inflammation Model

  • Objective: To assess the effect of this compound on LPS-induced inflammation in endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium (EGM-2) at 37°C in a 5% CO₂ humidified incubator. Cells are typically used between passages 3 and 7.

  • Treatment: Confluent HUVEC monolayers are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media and incubating for a period ranging from 4 to 24 hours, depending on the endpoint being measured.

  • Endpoints & Assays:

    • Cytokine Measurement (ELISA): Cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Western Blot Analysis: Cell lysates are prepared for protein extraction. Proteins (e.g., phosphorylated-ERK, IκBα, NF-κB p65) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies to measure protein expression and activation levels.

    • Permeability Assay: HUVECs are grown on Transwell inserts. After treatment, FITC-dextran is added to the upper chamber. The amount of fluorescence that passes through the cell monolayer to the lower chamber over a set time is measured to quantify endothelial barrier permeability.

4.2. In Vivo Murine Model of Endotoxemia

  • Objective: To evaluate the protective effect of this compound against lethal LPS-induced septic shock in mice.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Treatment: this compound (e.g., 1-10 mg/kg) or vehicle (e.g., saline with 0.1% DMSO) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 1 hour prior to the inflammatory challenge.

  • Inflammatory Stimulus: A lethal dose of LPS (e.g., 15-25 mg/kg) is injected intraperitoneally.

  • Endpoints & Assays:

    • Survival Rate: Mice are monitored for survival over a period of 48-72 hours, and data are typically presented as a Kaplan-Meier survival curve.

    • Serum Cytokine Levels: Blood is collected at specific time points (e.g., 2-6 hours post-LPS) via cardiac puncture. Serum levels of TNF-α and IL-6 are measured using ELISA to assess the systemic inflammatory response.

    • Leukocyte Migration: In some models, peritoneal lavage is performed to collect and count the number of migrated leukocytes (e.g., neutrophils) into the peritoneal cavity.

Conclusion

The available experimental data strongly validate the anti-inflammatory properties of this compound. It functions as a multi-target agent, effectively suppressing inflammation through the inhibition of key signaling pathways like NF-κB and MAPK. Comparative studies, primarily with Nothofagin, show that while both compounds are effective, this compound may exhibit superior potency in specific contexts, such as allergic inflammation.[9] Its demonstrated efficacy in both cell-based assays and animal models of inflammatory diseases positions this compound as a promising candidate for further investigation and development as a therapeutic agent for inflammatory conditions.

References

Green vs. Fermented Rooibos: A Comparative Analysis of Aspalathin Content for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the significant differences in aspalathin content between unfermented (green) and fermented (red) rooibos (Aspalathus linearis). This document provides quantitative data, detailed experimental protocols, and workflow visualizations to support informed decisions in research and development.

The growing interest in the therapeutic potential of rooibos, particularly its unique C-glucosyl dihydrochalcone, this compound, necessitates a clear understanding of how processing affects its concentration. The fermentation, or more accurately, oxidation, that transforms green rooibos into the familiar red variety, dramatically impacts its phytochemical profile. This guide synthesizes experimental data to highlight the superior this compound content in green rooibos and provides methodologies for its accurate quantification.

Quantitative Comparison of this compound Content

The most striking difference between green and fermented rooibos lies in their this compound concentrations. The fermentation process, which involves bruising and enzymatic oxidation of the plant material, leads to a substantial degradation of this compound.[1][2] This oxidation converts this compound into other compounds, including isoorientin and orientin.[1] As a result, green rooibos consistently exhibits significantly higher levels of this bioactive compound.[3][4]

Rooibos TypeFormThis compound ContentReference
Green (Unfermented)Plant Material2.5% - 4.5% ( g/100g )[5]
FermentedPlant Material0.02% - 1.2% ( g/100g )[5]
Green (Unfermented)Hot Water Extract> 8%[5]
FermentedHot Water Extract< 2%[5]
Green (Unfermented)"Cup-of-tea" Infusion78 - 251 mg/L[5]
Fermented"Cup-of-tea" InfusionNot Detected - 16 mg/L[5]
Green (Unfermented)Aqueous Infusion49.92 ± 0.80 mg/g[6]

The fermentation process can lead to a reduction of over 90% in this compound content.[1][2] This significant disparity is a critical factor for any research focused on the specific health benefits attributed to this compound, such as its antidiabetic and antioxidant properties.[3][4]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is paramount for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common and reliable methods.[5][7] A simpler Thin-Layer Chromatography (TLC) method can also be used for visualization and semi-quantitative analysis.[1]

UHPLC-PDA-MS Method for Phenolic Compound Analysis

This method allows for the efficient separation and quantification of this compound and other phenolic constituents in rooibos.

a) Sample Preparation (Methanol Extraction):

  • Finely grind dried rooibos plant material.

  • Transfer 2g of the ground powder to a 50 mL centrifuge tube.

  • Add 15 mL of 50% (v/v) methanol in water containing 1% (v/v) formic acid.

  • Allow the extraction to proceed overnight at room temperature.

  • Further assist the extraction by ultrasonication of the samples.[8]

b) Chromatographic Conditions:

  • Column: Waters CORTECS UPLC C18 (1.6 µm, 2.1 × 100 mm).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.05% formic acid.[7]

    • Solvent B: Acetonitrile with 0.05% formic acid.[7]

  • Gradient Elution:

    • 0–22 min: Hold at 90% A:10% B.[7]

    • 22–30 min: Linear gradient from 90% A:10% B to 75% A:25% B.[7]

    • 30–32 min: Linear gradient from 75% A:25% B to 100% B.[7]

  • Flow Rate: 0.25 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection: Photodiode Array (PDA) and Mass Spectrometry (MS).[7]

Thin-Layer Chromatography (TLC) for this compound Visualization

This cost-effective method is suitable for high-throughput screening and can distinguish between green and fermented rooibos based on this compound presence.[1]

a) Sample Preparation:

  • Extract phenolic compounds from rooibos samples using methanol.

b) TLC Protocol:

  • Spot the methanolic extracts onto a TLC plate.

  • Develop the chromatogram using an appropriate solvent system.

  • After development, visualize the separated compounds. This compound can be specifically visualized using a p-anisaldehyde reagent, which produces a distinct orange-brown band.[1]

  • The intensity of this band provides a semi-quantitative indication of the this compound concentration, which is visibly higher in green rooibos extracts.[1]

Visualizing the Experimental Workflow

To further clarify the process of comparing this compound content, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Green Rooibos Green Rooibos Grinding Grinding Green Rooibos->Grinding Fermented Rooibos Fermented Rooibos Fermented Rooibos->Grinding Extraction Extraction Grinding->Extraction UHPLC-MS UHPLC-MS Extraction->UHPLC-MS Inject Extract Data Processing Data Processing UHPLC-MS->Data Processing Comparison This compound Content Comparison Data Processing->Comparison Quantitative Data fermentation_pathway Green_Rooibos Green Rooibos (High this compound) Fermentation Fermentation (Enzymatic Oxidation) Green_Rooibos->Fermentation Oxidation_Products Oxidation Products (Isoorientin, Orientin, etc.) Fermentation->Oxidation_Products Fermented_Rooibos Fermented Rooibos (Low this compound) Fermentation->Fermented_Rooibos This compound This compound This compound->Fermentation

References

Aspalathin Bioactivity: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Aspalathin, a C-glucosyl dihydrochalcone unique to the South African Rooibos plant (Aspalathus linearis), as observed in in vitro and in vivo studies. Understanding the correlation between laboratory-based cell culture experiments and whole-organism studies is critical for the development of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Data Presentation: Quantitative Comparison of this compound Bioactivity

The following tables summarize the key quantitative findings from various studies, highlighting the concentrations and dosages at which this compound exhibits significant biological effects in different experimental settings.

Table 1: Anti-Diabetic Effects of this compound

ParameterIn Vitro ModelThis compound ConcentrationObserved EffectIn Vivo ModelThis compound DosageObserved Effect
Glucose Uptake L6 Myotubes0-100 µMDose-dependent increase in glucose uptake.[1][2]ob/ob Mice0.1% this compound-containing diet for 5 weeksSignificantly suppressed the increase in fasting blood glucose levels and improved glucose intolerance.[1][2]
AMPK Activation L6 MyotubesNot specifiedPromoted AMP-activated protein kinase (AMPK) phosphorylation.[2]Not specifiedNot specifiedNot specified
GLUT4 Translocation L6 Myoblasts and MyotubesNot specifiedEnhanced GLUT4 translocation to the plasma membrane.[2]Not specifiedNot specifiedNot specified
Hepatic Gluconeogenesis and Lipogenesis Not applicableNot applicableNot applicableob/ob Mice0.1% this compound-containing diet for 5 weeksDecreased expression of hepatic genes related to gluconeogenesis and lipogenesis.[1][2]
Insulin Resistance 3T3-L1 AdipocytesNot specifiedAmeliorated palmitate-induced insulin resistance.[3]Type 2 Diabetic (db/db) Mice13 mg/kg and 130 mg/kgImproved serum lipid profiles.[4]

Table 2: Antioxidant and Anti-inflammatory Effects of this compound

ParameterIn Vitro ModelThis compound ConcentrationObserved EffectIn Vivo ModelThis compound DosageObserved Effect
DPPH Radical Scavenging Chemical AssayNot specified91.4% inhibition.[5]Not applicableNot applicableNot applicable
ROS Formation Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedSuppressed high glucose-induced reactive oxygen species (ROS) formation.[6][7]MiceNot specifiedSuppressed high glucose-induced ROS formation.[6][7]
NF-κB Activation Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedSuppressed high glucose-induced activation of nuclear factor-κB (NF-κB).[6][7]MiceNot specifiedSuppressed high glucose-induced NF-κB activation.[6][7]
Vascular Permeability Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibited high glucose-mediated vascular hyperpermeability.[6][7]MiceNot specifiedInhibited high glucose-mediated vascular hyperpermeability.[6][7]
Pro-inflammatory Cytokines Not specifiedNot specifiedSuppressed the production of tumor necrosis factor-α (TNF-α) and interleukin (IL)-6.[8]MiceNot specifiedReduced LPS-induced lethal endotoxemia.[8]
Gene Expression (Antioxidant) INS1E β cells60 µM and 100 µMUpregulated expression of antioxidant response genes Hmox1, Nqo1, and Sod1.[9]Caenorhabditis elegansNot specifiedIncreased expression of daf-16 and sod-3.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess this compound's bioactivity.

In Vitro Assays

1. Glucose Uptake Assay in L6 Myotubes:

  • Cell Culture: L6 rat skeletal muscle cells are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified period.

  • Glucose Uptake Measurement: Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is quantified using a fluorescence microplate reader.

  • Inhibitor Studies: To elucidate the mechanism, specific inhibitors of signaling pathways, such as Compound C for AMPK, can be co-incubated with this compound.[1]

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with different concentrations of this compound.

  • Measurement: The reduction of the DPPH radical is followed by a decrease in its absorbance at a specific wavelength (around 517 nm), which is measured using a spectrophotometer. The percentage of radical scavenging activity is then calculated.[5]

3. NF-κB Activation Assay:

  • Cell Culture and Treatment: A suitable cell line, such as HUVECs, is cultured and stimulated with an inflammatory agent (e.g., high glucose or lipopolysaccharide [LPS]) in the presence or absence of this compound.

  • Nuclear Extraction: Nuclear proteins are extracted from the treated cells.

  • NF-κB Measurement: The activation of NF-κB is typically assessed by measuring the level of the p65 subunit in the nuclear extracts using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Western blotting.[6][7]

In Vivo Models

1. Type 2 Diabetic ob/ob Mouse Model:

  • Animal Model: ob/ob mice, which are genetically obese and exhibit characteristics of type 2 diabetes, are used.

  • Treatment: Mice are fed a diet containing a specific percentage of this compound (e.g., 0.1%) for a defined period (e.g., 5 weeks).[2]

  • Parameters Measured:

    • Fasting Blood Glucose: Blood glucose levels are measured after a period of fasting.

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are administered a bolus of glucose, and blood glucose levels are monitored at various time points to assess glucose clearance.

    • Gene Expression Analysis: At the end of the study, liver tissue is collected to analyze the expression of genes involved in gluconeogenesis and lipogenesis using techniques like quantitative real-time PCR (qRT-PCR).[1][2]

2. High Glucose-Induced Inflammation Mouse Model:

  • Animal Model: C57BL/6 mice are often used for these studies.

  • Induction of Inflammation: Inflammation is induced by the administration of high levels of glucose.

  • Treatment: Mice are treated with this compound before or after the induction of inflammation.

  • Parameters Measured:

    • Vascular Permeability: Assessed by measuring the extravasation of a dye, such as Evans blue, into tissues.

    • Leukocyte Adhesion and Migration: Can be visualized and quantified using intravital microscopy.

    • Tissue Analysis: Tissues are collected for histological examination and to measure the expression of cell adhesion molecules (CAMs) and inflammatory markers.[6][7]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Aspalathin_AntiDiabetic_Pathway cluster_cell Skeletal Muscle Cell This compound This compound AMPK AMPK This compound->AMPK Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound's role in promoting glucose uptake in muscle cells via AMPK activation.

Aspalathin_AntiInflammatory_Pathway cluster_endothelial_cell Endothelial Cell High_Glucose High Glucose ROS ROS High_Glucose->ROS Induces This compound This compound This compound->ROS Inhibits NFkB NF-κB ROS->NFkB Activates Inflammatory_Genes Inflammatory Genes (e.g., CAMs, Cytokines) NFkB->Inflammatory_Genes Upregulates

Caption: this compound's anti-inflammatory mechanism by inhibiting ROS and NF-κB signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_assays Cell-based Assays (e.g., Glucose Uptake, Antioxidant Capacity) mechanism_study Mechanism of Action (Signaling Pathways) invitro_assays->mechanism_study animal_models Animal Models (e.g., Diabetic Mice) invitro_assays->animal_models Informs Dosage and Endpoint Selection bioavailability Bioavailability & Metabolism animal_models->bioavailability bioavailability->mechanism_study Provides Context for In Vitro Findings

Caption: A logical workflow for investigating this compound's bioactivity from in vitro to in vivo.

Discussion and Conclusion

The presented data demonstrates a promising correlation between the in vitro and in vivo bioactivities of this compound. In vitro studies effectively predict the biological effects observed in animal models, particularly in the contexts of anti-diabetic and anti-inflammatory actions. For instance, the ability of this compound to stimulate glucose uptake in cultured muscle cells translates to improved glycemic control in diabetic mice.[1][2] Similarly, its capacity to mitigate oxidative stress and inflammation in cell-based assays is reflected in its protective effects in animal models of inflammation.[6][7]

A critical factor influencing the in vitro-in vivo correlation is the bioavailability and metabolism of this compound. Studies have shown that this compound is absorbed, but it undergoes extensive phase II metabolism, being predominantly present in glucuronidated, sulphated, and/or methylated forms in urine.[1][11][12] This suggests that the bioactive compounds in vivo may include both this compound and its metabolites. The poor bioavailability of the parent compound might explain why higher concentrations are often required in in vitro settings to elicit effects that are observed with lower systemic exposures in vivo.[1]

Future research should focus on elucidating the specific bioactivities of this compound's major metabolites to gain a more precise understanding of its in vivo effects. Furthermore, standardized reporting of experimental protocols and quantitative data will be essential for robust cross-study comparisons and to facilitate the translation of these preclinical findings into clinical applications. While some human studies have been conducted, more extensive clinical trials are needed to confirm the therapeutic efficacy of this compound in humans.[1][13]

References

Synergistic Potential of Aspalathin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aspalathin's synergistic effects with other compounds, supported by experimental data. This compound, a C-glucosyl dihydrochalcone unique to Rooibos (Aspalathus linearis), has demonstrated significant potential in combination therapies, particularly in the context of metabolic diseases.

This guide synthesizes findings from in vivo and in vitro studies to illuminate the enhanced therapeutic outcomes achievable when this compound is combined with conventional drugs and other phytochemicals. The data presented herein is intended to support further research and development in the pursuit of more effective treatment strategies.

I. Synergistic Effects with Hypoglycemic and Hypolipidemic Drugs

Recent studies have highlighted the ability of an this compound-rich green rooibos extract (GRT) to enhance the efficacy of commonly prescribed medications for type 2 diabetes and hyperlipidemia. These investigations primarily utilize diabetic db/db mouse models to simulate human metabolic disease.

Comparative Analysis of In Vivo Studies

The following tables summarize the key quantitative outcomes from studies investigating the co-administration of GRT with various drugs.

Table 1: Synergistic Effects of GRT and Pioglitazone/Atorvastatin on Glycemic Control and Lipid Profile in db/db Mice [1][2][3]

Treatment GroupFasting Plasma Glucose (FPG) (mmol/L)Total Cholesterol (mmol/L)Triglycerides (TG) (mmol/L)
db/db Control26.44 ± 1.844.00 ± 0.122.77 ± 0.50
GRT (100 mg/kg)No significant reductionNo significant reductionNo significant reduction
Pioglitazone (25 mg/kg)No significant reduction--
Atorvastatin (80 mg/kg)No significant reduction2.93 ± 0.131.48 ± 0.23
GRT + Pioglitazone15.33 ± 2.39--
GRT + Atorvastatin19.93 ± 1.63Significantly reduced-
GRT + Pioglitazone + Atorvastatin15.17 ± 1.96-Significantly lowered

Data presented as mean ± SEM.[1][2][3]

Table 2: Synergistic Effects of GRT and Glyburide/Atorvastatin on Lipid Metabolism in db/db Mice [4][5]

Treatment GroupTotal Cholesterol (mmol/L)Triglycerides (TG) (mmol/L)
db/db Control4.00 ± 0.122.77 ± 0.50
Atorvastatin (80 mg/kg)2.93 ± 0.131.48 ± 0.23
GRT (100 mg/kg) + Atorvastatin-2.05 ± 0.20
GRT + Glyburide (5 mg/kg) + Atorvastatin-1.73 ± 0.35

Data presented as mean ± SEM.[4][5]

Table 3: Synergistic Effects of this compound and Metformin in db/db Mice [6][7]

Treatment GroupOutcome
Metformin MonotherapyAmelioration of diabetes-associated symptoms
This compound (low dose - 13 mg/kg)No effect
This compound (high dose - 130 mg/kg)Better potential than metformin in protecting against diabetes-associated symptoms
Metformin + this compoundMore effective than metformin monotherapy in ameliorating fasting plasma glucose levels, impaired glucose tolerance, body weight, and fat content

This study highlights a dose-dependent synergistic interaction.[6][7]

Experimental Protocols

The following methodologies are representative of the key in vivo experiments cited.

Animal Model and Treatment Administration: [1][2][4][5]

  • Model: Six-week-old male db/db mice and their non-diabetic lean littermates.

  • Acclimatization: Mice are acclimatized for a week before the commencement of the study.

  • Grouping: Animals are divided into experimental groups (n=6/group), including untreated controls, monotherapy groups, and combination therapy groups.

  • Treatment: Drugs and GRT are administered orally via gavage daily for a period of 5 weeks. Vehicle controls receive the solvent (e.g., 0.1% dimethyl sulfoxide and phosphate-buffered saline).

  • Dosages:

    • GRT: 100 mg/kg body weight

    • Pioglitazone: 25 mg/kg body weight

    • Atorvastatin: 80 mg/kg body weight

    • Glyburide: 5 mg/kg body weight

    • Metformin: (Dosages varied in the specific study)[6][7]

Biochemical Analyses: [1][2][4][5]

  • Blood Collection: Blood samples are collected at the end of the treatment period following a fasting period.

  • Fasting Plasma Glucose: Measured using a glucometer.

  • Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using commercially available enzymatic assay kits.

Gene Expression Analysis: [1][2]

  • Tissue Collection: Liver tissue is collected at the end of the study.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the liver tissue, and cDNA is synthesized.

  • Quantitative PCR (qPCR): Gene expression levels of key metabolic genes (e.g., Apoa1, Fasn, Pparγ, Srebp1, Pparα, Scd1, Fabp1) are quantified using qPCR.

Below is a DOT script visualizing the general experimental workflow for in vivo studies.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A 6-week-old male db/db mice B Acclimatization (1 week) A->B C Grouping (n=6/group) - Control - Monotherapy - Combination Therapy B->C D Daily Oral Gavage (5 weeks) - Vehicle - GRT - Drugs - GRT + Drugs C->D E Fasting & Blood Collection D->E G Tissue Collection (Liver) D->G F Biochemical Analysis - Fasting Plasma Glucose - Lipid Profile E->F H Gene Expression Analysis (qPCR) G->H

In vivo experimental workflow for assessing synergistic effects.

II. Synergistic Effects with Other Phytochemicals

This compound also exhibits synergistic effects when combined with other plant-derived compounds. An in vitro study investigated the combination of this compound with phenylpyruvic acid-2-O-β-d-glucoside (PPAG), another compound found in rooibos, on cardiomyocytes exposed to high glucose conditions.[8][9][10]

Comparative Analysis of In Vitro Study

Table 4: Synergistic Effects of this compound and PPAG on Cardiomyocytes under High Glucose [8][9][10]

ParameterHigh Glucose ControlThis compound + PPAG (1 µM)Metformin (1 µM)
Free Fatty Acid OxidationIncreasedDecreased by 44%Comparable to this compound + PPAG
Glucose OxidationDecreasedIncreased by 25%Comparable to this compound + PPAG
Reactive Oxygen Species (ROS)Increased (122%)ReducedComparable to this compound + PPAG
NADPH Oxidase (Nox)Increased (115%)ReducedComparable to this compound + PPAG
Total GlutathioneDecreasedEnhanced (93%)Comparable to this compound + PPAG

This study demonstrates that the combination of this compound and PPAG can ameliorate hyperglycemia-induced cardiac damage.[8][9][10]

Experimental Protocols

Cell Culture and Treatment: [8][9][10]

  • Cell Line: H9c2 cardiomyocytes.

  • Culture Conditions: Cells are cultured in a high-glucose medium (33 mM) for 48 hours to induce a hyperglycemic state. A normal glucose control (5.5 mM) and a mannitol control (to exclude osmotic effects) are also maintained.

  • Treatment: Following the high-glucose exposure, cells are treated with a combination of this compound and PPAG (1 µM) or metformin (1 µM) for 6 hours.

Metabolic and Oxidative Stress Assays: [8][9][10]

  • Substrate Oxidation: Free fatty acid and glucose oxidation rates are measured to assess myocardial substrate metabolism.

  • Oxidative Stress Markers: Intracellular ROS levels, NADPH oxidase activity, and total glutathione content are quantified to evaluate the extent of oxidative stress.

  • Mitochondrial Membrane Potential: Assessed to determine mitochondrial function.

  • DNA Damage: Evaluated to assess cellular injury.

III. Mechanistic Insights and Signaling Pathways

The synergistic effects of this compound are believed to stem from its multi-target actions and its potential to modulate key signaling pathways involved in metabolism and cellular stress responses.

Herb-Drug Interactions: Cytochrome P450 Inhibition

This compound and rooibos extracts have been shown to inhibit cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4.[11][12] These enzymes are crucial for the metabolism of many hypoglycemic and hypolipidemic drugs, including pioglitazone, glyburide, and atorvastatin.[11][12] This inhibition can lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effects but also increasing the risk of adverse events.[13]

The diagram below illustrates the potential for herb-drug interactions.

cluster_drug Co-administered Drugs cluster_this compound This compound / Rooibos Extract cluster_cyp Metabolizing Enzymes cluster_outcome Pharmacokinetic Outcome Drug Pioglitazone Glyburide Atorvastatin CYP CYP2C8, CYP2C9, CYP3A4 Drug->CYP Metabolism This compound This compound (Green Rooibos Extract) This compound->CYP Inhibition Outcome Increased Plasma Drug Concentration CYP->Outcome Reduced Metabolism leads to

Potential mechanism of this compound-drug interaction.
Cellular Signaling Pathways

This compound has been shown to influence key cellular signaling pathways involved in glucose and lipid metabolism. It can augment glucose uptake by activating 5' adenosine monophosphate-activated protein kinase (AMPK) and promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[13] The synergistic effects observed with other compounds likely involve the convergence of their mechanisms on these central metabolic pathways.

IV. Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound, particularly as a component of green rooibos extract, holds significant promise as a synergistic agent in the management of metabolic diseases. The combination of this compound with conventional drugs can lead to enhanced glycemic control and improved lipid profiles. Furthermore, its synergistic effects with other phytochemicals highlight its potential in multi-component botanical therapies.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying these synergistic interactions.

  • Conducting clinical trials to validate these preclinical findings in human subjects.

  • Investigating the optimal dosage and formulation for combination therapies involving this compound.

  • Further exploring the potential for both beneficial and adverse herb-drug interactions to ensure safe and effective therapeutic application.

By continuing to explore the synergistic potential of this compound, the scientific community can pave the way for novel and more effective treatment strategies for metabolic and other chronic diseases.

References

Aspalathin's Impact on Lipid Metabolism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Aspalathin, a C-glucosyl dihydrochalcone found abundantly in green rooibos (Aspalathus linearis), and its effects on lipid metabolism. Geared towards researchers, scientists, and drug development professionals, this document synthesizes experimental data on this compound's efficacy, details relevant signaling pathways, and provides standardized experimental protocols to facilitate further research.

Comparative Efficacy in Lipid Modulation

This compound has demonstrated significant potential in modulating lipid profiles, often comparable or superior to standard metabolic drugs like metformin in preclinical models. Its effects are most notable in the reduction of triglycerides, total cholesterol, and LDL cholesterol.

Table 1: In Vivo Effects of this compound on Serum Lipid Profiles in Diabetic Mice

The following table summarizes data from a study using a type 2 diabetic (db/db) mouse model, comparing the effects of this compound to the control and metformin over a six-week treatment period.

Treatment GroupTriglycerides (mmol/L)Total Cholesterol (mmol/L)LDL (mmol/L)HDL (mmol/L)
Non-diabetic Control1.5 ± 0.23.5 ± 0.31.2 ± 0.12.0 ± 0.2
Diabetic Control (untreated)2.8 ± 0.54.0 ± 0.11.8 ± 0.12.1 ± 0.1
This compound (Low Dose)2.1 ± 0.43.2 ± 0.21.4 ± 0.12.0 ± 0.1
This compound (High Dose)1.8 ± 0.33.0 ± 0.21.3 ± 0.12.0 ± 0.1
Metformin2.0 ± 0.33.3 ± 0.21.5 ± 0.1*2.1 ± 0.1

Data presented as mean ± SEM. *p < 0.05 compared to Diabetic Control. Data synthesized from studies on db/db mice.[1][2][3]

Table 2: In Vitro Effects of this compound on Lipid Metabolism in Hepatocytes

This table highlights this compound's direct effects on liver cells, a key site for lipid metabolism. The data is derived from studies using palmitate-induced insulin-resistant C3A liver cells.

ConditionLipid Accumulation (% of Control)Fatty Acid Uptake (% of Control)
Control100 ± 5.0100 ± 6.0
Palmitate-Treated (Insulin Resistant)137.7 ± 5.375.8 ± 4.5
Palmitate + this compound (10 µM)80.6 ± 5.2115.2 ± 7.1

Data presented as mean ± SEM. *p < 0.001 compared to Palmitate-Treated.[4][5]

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on lipid metabolism primarily through the modulation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.

AMPK Activation Pathway

This compound activates AMPK, a central energy sensor in cells.[5][6] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation.[4][7]

AMPK_Pathway This compound This compound AMPK AMPK (Activation) This compound->AMPK ACC ACC (Inactivation) AMPK->ACC P MalonylCoA Malonyl-CoA synthesis ↓ ACC->MalonylCoA CPT1 CPT1 (De-inhibition) MalonylCoA->CPT1 relieves inhibition FAO Fatty Acid Oxidation ↑ CPT1->FAO

Caption: this compound-mediated activation of the AMPK signaling pathway.

SREBP-1c Inhibition Pathway

In states of lipid excess, the transcription factor SREBP-1c is often overexpressed, driving the expression of lipogenic genes. This compound has been shown to decrease the expression of SREBP-1c.[1] This downregulation leads to reduced transcription of key enzymes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD1).

SREBP1c_Pathway This compound This compound SREBP1c SREBP-1c Expression ↓ This compound->SREBP1c LipogenicGenes Lipogenic Gene Transcription (e.g., FAS, SCD1) ↓ SREBP1c->LipogenicGenes FASynthesis De Novo Fatty Acid Synthesis ↓ LipogenicGenes->FASynthesis

Caption: this compound-mediated inhibition of the SREBP-1c lipogenic pathway.

Detailed Experimental Protocols

The following are representative protocols for key assays used to validate the effects of this compound on lipid metabolism.

Experimental Workflow: In Vitro Lipid Analysis

The general workflow for assessing this compound's effect on cultured cells (e.g., hepatocytes, adipocytes) is outlined below.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Analysis A Seed & Differentiate Cells (e.g., 3T3-L1, C3A) B Induce Lipotoxicity (e.g., 0.75 mM Palmitate, 16h) A->B C Treat with this compound (e.g., 10 µM, 3-24h) B->C D Lipid Accumulation Assay (Oil Red O Staining) C->D E Gene Expression Analysis (qPCR for FAS, SREBP-1c) C->E F Protein Expression Analysis (Western Blot for p-AMPK) C->F

Caption: General experimental workflow for in vitro validation of this compound.

Lipid Accumulation (Oil Red O Staining) Assay

Objective: To visualize and quantify intracellular lipid accumulation in cultured adipocytes or hepatocytes.

  • Cell Culture: Seed and differentiate cells (e.g., 3T3-L1 or C3A) in 24-well plates until mature.

  • Induction & Treatment: Induce lipid accumulation with a high-fatty-acid medium (e.g., 0.75 mM palmitate) for 16-24 hours. Co-treat with various concentrations of this compound (e.g., 1-10 µM) or vehicle control.

  • Fixation: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Fix with 10% formalin in PBS for 1 hour at room temperature.

  • Staining: Wash the fixed cells with 60% isopropanol. Allow cells to dry completely. Add Oil Red O working solution (0.5% in isopropanol, diluted 3:2 with dH₂O and filtered) and incubate for 15 minutes.

  • Washing: Remove the staining solution and wash cells 3-4 times with dH₂O until the water is clear.

  • Quantification:

    • Microscopy: Visualize and capture images of lipid droplets (stained red).

    • Extraction: Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.[8]

Quantitative Real-Time PCR (qPCR) for Lipogenic Genes

Objective: To measure the mRNA expression levels of key genes in lipid metabolism, such as SREBP-1c, FAS, and ACC.

  • Cell Culture & Treatment: Culture and treat cells as described above.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (SREBP-1c, FAS, ACC) and a housekeeping gene (e.g., β-actin, GAPDH), and a suitable SYBR Green master mix.

  • Thermocycling: Perform the qPCR reaction on a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to the housekeeping gene.[7]

Western Blot for Phospho-AMPK (Thr172)

Objective: To detect and quantify the activation of AMPK by measuring its phosphorylation at the Threonine 172 residue.

  • Cell Culture & Treatment: Culture and treat cells as described above.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPK (Thr172) (e.g., from Cell Signaling Technology) diluted 1:1000 in blocking buffer.

    • Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total AMPK to normalize the phosphorylated protein levels. Quantify band intensity using densitometry software.[9][10][11]

References

A Comparative Guide to Aspalathin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting aspalathin, a unique C-glucosyl dihydrochalcone found in Aspalathus linearis (rooibos). This compound has garnered significant interest for its potential therapeutic applications, particularly in the management of metabolic diseases, due to its influence on key signaling pathways. The efficiency of extracting this valuable compound is paramount for research and drug development. This document outlines and compares conventional and modern extraction techniques, presenting supporting data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Below is a summary of quantitative data for various this compound extraction methods.

Extraction MethodPlant MaterialSolventTimeTemperature (°C)This compound Yield/ContentKey AdvantagesKey Disadvantages
Conventional Hot Water Extraction Green RooibosWater30 - 37 min93°CExtract with ≥ 80 g/kg this compound content[1]Simple, inexpensive, environmentally friendlyLower efficiency compared to modern methods
Conventional Solvent Extraction Unfermented Rooibos80% Ethanol90 min30°C16.2% (w/w) in extract[2]High yieldUse of organic solvents, longer extraction time
β-Cyclodextrin Assisted Extraction Green Rooibos15 mM β-Cyclodextrin in water60 min40°CUp to 172.25 mg/g of dry matter[3]"Green" method, enhanced stability of extract[3]Higher cost of β-cyclodextrin
Ultrasound-Assisted Extraction (UAE) General Plant MaterialEthanol/Water mixtures10 - 30 min20 - 50°CHigh yield (specific data for this compound is variable)[4]Reduced extraction time, lower solvent consumption[4]Potential for degradation of thermosensitive compounds
Microwave-Assisted Extraction (MAE) General Plant MaterialEthanol/Water mixtures5 - 25 minControlled by powerHigh yield (specific data for this compound is variable)[5][6]Rapid, efficient, reduced solvent use[5]Requires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) General Plant MaterialSupercritical CO₂ with co-solvent (e.g., ethanol)80 min50°CHigh purity (yields vary, e.g., 4.97% total flavonoids)[7]"Green" solvent, high selectivity, pure extracts[8]High initial equipment cost, may require co-solvents for polar compounds[8]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and can be adapted for specific laboratory requirements.

Conventional Hot Water Extraction

This method is a straightforward and environmentally friendly approach suitable for laboratory-scale extractions.

Protocol:

  • Sample Preparation: Coarsely mill dried green rooibos leaves.

  • Extraction:

    • Mix the milled rooibos material with distilled water at a solid-to-solvent ratio of 1:10 to 1:23 (w/v)[1].

    • Heat the mixture to 93°C and maintain for 30 to 37 minutes with continuous stirring[1].

  • Separation:

    • Allow the mixture to cool.

    • Centrifuge the extract to separate the solid plant material from the liquid extract.

  • Drying: Lyophilize (freeze-dry) the supernatant to obtain a powdered extract.

Soxhlet Extraction (Conventional Solvent Extraction)

A classic method for exhaustive extraction of compounds from solid materials.

Protocol:

  • Sample Preparation: Place a known quantity of dried and powdered rooibos material into a cellulose thimble.

  • Extraction:

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the extraction solvent (e.g., 80% ethanol)[2].

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the sample.

    • The extraction chamber will fill with the warm solvent, extracting the this compound. Once the chamber is full, the solvent will siphon back into the round-bottom flask.

    • Allow this process to cycle for a predetermined time (e.g., 6-8 hours)[9].

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction process, reducing time and solvent consumption.

Protocol:

  • Sample Preparation: Mix a known quantity of powdered rooibos with a suitable solvent (e.g., a mixture of ethanol and water) in an extraction vessel.

  • Sonication:

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W) for a defined period (e.g., 10-30 minutes)[4][10]. The temperature should be monitored and controlled.

  • Separation and Drying:

    • Filter or centrifuge the mixture to separate the solid residue.

    • Remove the solvent from the liquid extract, typically using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Sample Preparation: Place the powdered rooibos material and the extraction solvent in a microwave-safe extraction vessel.

  • Extraction:

    • Place the vessel in a microwave extraction system.

    • Apply microwave irradiation at a set power (e.g., 200-800 W) for a short duration (e.g., 5-25 minutes)[5][6]. Temperature and pressure can be monitored and controlled by the system.

  • Separation and Drying:

    • After cooling, filter the extract to remove the plant material.

    • Evaporate the solvent to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

A "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

Protocol:

  • Sample Preparation: Load the dried and ground rooibos material into the extraction vessel.

  • Extraction:

    • Pressurize and heat carbon dioxide to bring it to its supercritical state (e.g., >73.8 bar and >31.1°C). For polar compounds like this compound, a co-solvent such as ethanol is often added[8].

    • Pass the supercritical fluid through the extraction vessel. The pressure and temperature can be precisely controlled to optimize selectivity (e.g., 35 MPa and 50°C)[7].

    • The extraction is typically run for a specific duration (e.g., 80 minutes)[7].

  • Separation:

    • Depressurize the fluid in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted this compound to precipitate.

    • The CO₂ can be recycled.

Visualization of Workflows and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for this compound extraction and the key signaling pathways influenced by this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis & Purification Rooibos Rooibos Plant Material Grinding Grinding/Milling Rooibos->Grinding Extraction Extraction (e.g., UAE, MAE, SFE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Analysis Analysis (e.g., HPLC, MS) Purification->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

PI3K_AKT_Pathway This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effects (Glucose Uptake, etc.) AKT->Downstream Promotes AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Metabolic_Processes Metabolic Processes (Fatty Acid Oxidation, etc.) AMPK->Metabolic_Processes Regulates

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Aspalathin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring safe and compliant disposal of chemical compounds is a cornerstone of laboratory best practices. This guide provides detailed procedures for the proper disposal of Aspalathin, a natural flavonoid compound. As no specific regulatory disposal guidelines for this compound are available, the following recommendations are based on general best practices for non-hazardous laboratory chemicals, taking into account the known properties of the compound.

Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While this compound is not classified as a hazardous substance, these precautions minimize the risk of irritation or allergic reaction.

This compound Properties Relevant to Disposal

Understanding the chemical and physical properties of this compound is essential for its safe disposal.

PropertyData
Chemical Formula C₂₁H₂₄O₁₁
Molar Mass 452.41 g/mol
Appearance Typically a solid powder
Solubility Soluble in water and polar organic solvents
Stability This compound is susceptible to degradation through oxidation, a process influenced by pH, temperature, and the presence of light and oxygen. Its stability is greater at a lower pH.[1] Degradation can lead to the formation of various oxidation products.[1]
Toxicity While extensive toxicity data is unavailable, studies on rooibos extracts rich in this compound suggest low toxicity.[2] However, pro-oxidant activity has been reported under certain conditions.[2] There is no evidence to classify it as acutely hazardous.
Environmental Impact No specific data on the environmental hazards of this compound is available. As a natural product, it is expected to be biodegradable.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form (solid or solution).

For Small Quantities (typically < 10 grams of solid or < 100 mL of a dilute solution):

  • Solid this compound:

    • Ensure the solid waste is in a securely sealed, clearly labeled container. The label should include the name "this compound" and indicate that it is non-hazardous waste.

    • This container can then be placed in the general laboratory solid waste stream designated for non-hazardous materials.[3][4]

  • This compound Solutions (Aqueous):

    • For dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office for local regulations regarding drain disposal of non-hazardous chemicals.[3][5][6]

    • If permitted, flush the solution down the sanitary sewer with a large volume of running water (at least a 20-fold excess) to ensure adequate dilution.[6]

    • Do not dispose of solutions containing organic solvents down the drain.

For Large Quantities (typically > 10 grams of solid or > 100 mL of a concentrated solution):

  • Solid this compound:

    • Package the solid this compound in a well-sealed and clearly labeled container.

    • The label should include "this compound," the quantity, and the date.

    • Contact your institution's EHS office to arrange for collection and disposal as non-hazardous chemical waste.[7][8]

  • This compound Solutions:

    • Collect the solution in a compatible, sealed, and clearly labeled waste container.

    • The label should detail the contents, including the solvent and approximate concentration of this compound.

    • Store the waste container in a designated secondary containment area until it is collected by your institution's hazardous waste management service.[9] Even if the solution is deemed non-hazardous, it is good practice to have it handled by professionals, especially if it contains organic solvents.

Disposal of Contaminated Materials

Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with this compound should be disposed of in the laboratory's solid waste container for non-hazardous chemical waste. For materials contaminated with solutions containing organic solvents, follow your institution's guidelines for solvent-contaminated solid waste.

Experimental Workflow: this compound Disposal Decision Process

AspalathinDisposalWorkflow start Start: this compound Waste for Disposal assess_form Assess Form of Waste start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste This compound Solution assess_form->liquid_waste Liquid assess_quantity_solid Assess Quantity solid_waste->assess_quantity_solid assess_quantity_liquid Assess Quantity liquid_waste->assess_quantity_liquid small_solid Small Quantity (< 10g) assess_quantity_solid->small_solid Small large_solid Large Quantity (> 10g) assess_quantity_solid->large_solid Large small_liquid Small Quantity & Dilute (< 100mL) assess_quantity_liquid->small_liquid Small large_liquid Large Quantity or Concentrated (> 100mL) assess_quantity_liquid->large_liquid Large dispose_solid_trash Dispose in Labeled Container in Non-Hazardous Solid Waste small_solid->dispose_solid_trash contact_ehs_solid Package, Label, and Contact EHS for Pickup large_solid->contact_ehs_solid check_drain_disposal Aqueous Solution? small_liquid->check_drain_disposal collect_for_pickup Collect in Labeled Waste Container for EHS Pickup large_liquid->collect_for_pickup end End: Proper Disposal Complete dispose_solid_trash->end contact_ehs_solid->end drain_disposal Flush Down Sanitary Sewer with Excess Water (if permitted) check_drain_disposal->drain_disposal Yes check_drain_disposal->collect_for_pickup No (contains organic solvents) drain_disposal->end collect_for_pickup->end

Caption: Workflow for this compound disposal decisions.

References

Essential Safety and Logistical Information for Handling Aspalathin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE) required for handling Aspalathin, along with detailed operational and disposal plans.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is fundamental to safe handling.

PropertyValueReference
Molecular Formula C₂₁H₂₄O₁₁[1][2]
Molecular Weight 452.412 g/mol [1]
Melting Point 152–154 °C[1]
Appearance Powder[3]
Solubility Soluble in water, methanol, and other polar solvents. Insoluble in nonpolar solvents.[1][2]
Quantitative Solubility and Stability Data

The following tables provide specific data on the solubility and stability of this compound under various conditions.

Table 1: Solubility of this compound

Solvent/ConditionSolubility (µM)Reference
0.01 M HCl (pH 2)153[4][5]
Phosphate Buffered Saline (pH 6.5)123[4][5]
Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5)119[4][5]

Table 2: Stability of this compound

ConditionRemaining this compound (%)TimeReference
Citric acid-phosphate buffer (pH 7) at room temperature53%24 hours[1]
HBSS buffer (pH 7.4) under cell culture conditions86% (pure compound)2 hours[1]
HBSS buffer (pH 7.4) under cell culture conditions73% (in green rooibos extract)2 hours[1]
Ready-to-drink iced tea without citric or ascorbic acidUndetectable8 weeks[6]

This compound's stability is pH-dependent, with greater stability at a lower pH.[1][6] The presence of citric acid can improve its stability in solutions.[6]

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a fine powder, the primary risks are inhalation and skin/eye contact. Therefore, a comprehensive PPE strategy is essential.

Recommended PPE:

  • Respiratory Protection: An N95-rated respirator or a higher-level respirator is mandatory when handling the powder form to prevent inhalation.

  • Eye Protection: Chemical safety goggles with side shields are required to protect against airborne particles and potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Body Protection: A flame-resistant lab coat, fully fastened, is necessary to protect against spills.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section provides a procedural workflow for the safe handling of this compound powder in a laboratory setting.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a stock solution, a common procedure in a research laboratory.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparations:

    • Don all required PPE as listed above.

    • Ensure the analytical balance is calibrated and level.

    • Clean the weighing area and the spatula with an appropriate solvent (e.g., 70% ethanol) and allow them to dry completely.

  • Weighing this compound:

    • Place a new piece of weighing paper or a weighing boat on the analytical balance and tare to zero.

    • Carefully use the spatula to transfer the desired amount of this compound powder onto the weighing paper. To calculate the mass needed for a 1 mL, 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 452.412 g/mol = 4.52 mg

    • Record the exact mass of the weighed this compound.

  • Dissolving this compound:

    • Carefully transfer the weighed this compound powder into an appropriately labeled microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For a 10 mM solution with 4.52 mg of this compound, you would add 1 mL of DMSO.

    • Securely cap the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but be mindful of the compound's stability.

  • Storage:

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to minimize degradation. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare a Clean and Calibrated Workspace A->B C Weigh this compound Powder on Analytical Balance B->C D Transfer Powder to a Suitable Container C->D E Add Solvent (e.g., DMSO) to Desired Concentration D->E F Vortex/Mix until Fully Dissolved E->F G Aliquot Stock Solution into Smaller Volumes F->G H Store at -20°C or -80°C G->H I Dispose of Contaminated PPE and Consumables in Designated Waste H->I J Dispose of Unused this compound Solution as Chemical Waste I->J G cluster_waste_streams Waste Identification and Segregation cluster_disposal_actions Disposal Procedures A Solid this compound Waste E Collect in Labeled Hazardous Solid Waste Container A->E B Liquid this compound Waste (Solutions) F Collect in Labeled Hazardous Liquid Waste Container B->F C Contaminated Consumables (Gloves, Tips, etc.) C->E D Empty this compound Containers G Triple Rinse with Appropriate Solvent D->G H Collect Rinsate as Hazardous Liquid Waste G->H I Dispose of Rinsed Container as Non-Hazardous Waste G->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.